molecular formula C14H19NO5 B371174 L-Tyrosine, N-(1,1-dimethylethoxy)carbonyl- CAS No. 3978-80-1

L-Tyrosine, N-(1,1-dimethylethoxy)carbonyl-

Numéro de catalogue: B371174
Numéro CAS: 3978-80-1
Poids moléculaire: 281.30 g/mol
Clé InChI: CNBUSIJNWNXLQQ-NSHDSACASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Boc-Tyr-OH (CAS 3978-80-1), also known as N-Boc-L-tyrosine or N-(tert-Butoxycarbonyl)-L-tyrosine, is a high-purity, N-Boc-protected derivative of the naturally occurring amino acid L-tyrosine. It appears as a white to off-white crystalline powder with a molecular formula of C14H19NO5 and a molecular weight of 281.31 g/mol. This compound is characterized by a high purity level, typically ≥98.0% as determined by HPLC, and a specific optical rotation of +34.0° to +38.0° (C=1 in dioxane) . Boc-Tyr-OH is a fundamental building block in solid-phase and solution-phase peptide synthesis (SPPS) . The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amine terminus, shielding it during the coupling of subsequent amino acids. This protecting group can be selectively removed under mild acidic conditions, making it invaluable for constructing complex peptides. Its primary research applications include the synthesis of peptide hormones, such as insulin and glucagon, and its use in drug discovery for the development of peptide-based therapeutics . The compound has also been utilized in specialized research, such as the synthesis and study of anti-hepatic cancer tripeptides . For optimal stability, Boc-Tyr-OH should be stored in a cool, dry place at 2-8°C, and it is soluble in a range of organic solvents including chloroform, dichloromethane, DMSO, and acetic acid . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBUSIJNWNXLQQ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317235
Record name BOC-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3978-80-1
Record name BOC-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3978-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BOC-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(tert-butoxy)carbonyl]-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of Boc-L-tyrosine

Introduction

N-tert-Butoxycarbonyl-L-tyrosine (Boc-L-tyrosine) is a derivative of the essential amino acid L-tyrosine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1][2][3] This modification is crucial in peptide synthesis and other biochemical applications as it enhances stability and solubility in organic solvents.[1][4] The Boc protecting group can be readily removed under acidic conditions, allowing for the regeneration of the free amino group for subsequent reactions.[1] Boc-L-tyrosine serves as a fundamental building block in the development of pharmaceuticals, biomaterials, and in the study of protein interactions.[1][4]

Chemical Structure and Identifiers

The chemical structure of Boc-L-tyrosine consists of an L-tyrosine core with a Boc protecting group attached to the alpha-amino group.

Caption: Chemical structure of Boc-L-tyrosine.

Table 1: Chemical Identifiers and Properties
PropertyValue
CAS Number 3978-80-1[1][5]
Molecular Formula C14H19NO5[1][4][5]
Molecular Weight 281.3 g/mol [3][4]
IUPAC Name (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid[1][3]
InChI InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1[1][3]
InChIKey CNBUSIJNWNXLQQ-NSHDSACASA-N[1][3]
SMILES CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O[1][3]
Synonyms Boc-L-Tyr-OH, N-Boc-L-tyrosine, N-(tert-Butoxycarbonyl)-L-tyrosine[1][4][5]
Appearance White to off-white crystalline powder[1][4][5]
Melting Point 84-88 °C[5], 133-135 °C (lit.)[2], 250-258 °C (lit.)[4]
Density 1.26 g/cm³[5]
Optical Rotation [a]D20 = +36 ± 2º (c=1 in Dioxane)[4]; [a]D20 = +2 ± 2º (c=2 in AcOH)[4]

Solubility

Boc-L-tyrosine is sparingly soluble in water but exhibits good solubility in many organic solvents.[1][5]

Table 2: Solubility of Boc-L-tyrosine
SolventSolubility
Water<0.01 g/L[5]
Methanol (MeOH)Soluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble
Ethyl Acetate (EtOAc)Soluble

Spectroscopic Data

Table 3: 1H NMR Spectroscopic Data for Boc-L-tyrosine
ProtonsChemical Shift (δ) ppmMultiplicityIntegrationReference Solvent
Aromatic7.03d, J=8.4 Hz2HCD3OD[6]
Aromatic6.70d, J=8.4 Hz2HCD3OD[6]
-CH (α-proton)4.32-4.23m1HCD3OD[6]
-CH₂- (β-protons)3.04dd, J=13.8, 5.2 Hz1HCD3OD[6]
-CH₂- (β-protons)2.81dd, J=13.8, 5.2 Hz1HCD3OD[6]
-C(CH₃)₃ (Boc)1.39s9HCD3OD[6]

Experimental Protocols

Synthesis of Boc-L-tyrosine

A common method for the synthesis of Boc-L-tyrosine involves the reaction of L-tyrosine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

synthesis_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Dissolve L-tyrosine and K2CO3 in H2O/dioxane cool Cool to 0°C start->cool add_boc Add (Boc)2O in dioxane cool->add_boc react Stir overnight at room temperature add_boc->react add_h2o Add H2O react->add_h2o acidify Acidify with KHSO4 to pH 4 add_h2o->acidify extract Extract with ethyl acetate acidify->extract dry Dry organic layer (MgSO4) extract->dry evaporate Remove solvent under reduced pressure dry->evaporate product Obtain Boc-L-tyrosine evaporate->product

Caption: General workflow for the synthesis of Boc-L-tyrosine.

Detailed Protocol:

  • Dissolve potassium carbonate (K₂CO₃) in a 1:1 mixture of water and dioxane.[6]

  • Cool the solution to 0°C in an ice bath.[6]

  • Add L-tyrosine and a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane to the cooled solution.[6]

  • Stir the reaction mixture at room temperature overnight.[6]

  • After the reaction is complete, add water and then a saturated solution of potassium bisulfate (KHSO₄) until the pH reaches 4.[6]

  • Extract the product with ethyl acetate.[6]

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the product.[6]

A common byproduct of this reaction is the di-protected N,O-bis(tert-butoxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH).[7][8]

Purification of Boc-L-tyrosine

Purification is often necessary to remove unreacted starting materials and byproducts like Boc-Tyr(Boc)-OH.

Protocol: Column Chromatography

  • Adsorption: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto silica gel.

  • Loading: Load the silica with the adsorbed sample onto a silica gel column.[7]

  • Elution: Elute the column with a solvent gradient of increasing polarity, for example, a mixture of hexane and ethyl acetate with an increasing proportion of ethyl acetate. The less polar Boc-Tyr(Boc)-OH will elute before the more polar Boc-L-tyrosine.[7]

  • Fraction Collection: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the pure product.[7]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.[7]

Boc Deprotection

The Boc group can be removed under acidic conditions to yield the free amino acid.

Detailed Protocol:

  • Suspend the Boc-protected amino acid in dry dichloromethane (CH₂Cl₂).[6]

  • Under an inert atmosphere (e.g., N₂), cool the mixture to 0°C.[6]

  • Add trifluoroacetic acid (TFA) dropwise over one hour.[6]

  • Continue stirring at 0°C for one hour, followed by two hours at room temperature.[6]

  • Remove the solvent and excess TFA by evaporation under reduced pressure.[6]

  • Add cold diethyl ether or hexane to the residue to precipitate the deprotected product.[6]

  • Filter the solid product and dry it in a desiccator.[6]

HPLC Analysis

HPLC is a standard technique for assessing the purity of Boc-L-tyrosine.

General Protocol:

  • Column: A chiral stationary phase column, such as Astec® CHIROBIOTIC® T, can be used for enantiomeric separation.[9]

  • Mobile Phase: A typical mobile phase could be a mixture of methanol, acetonitrile, acetic acid, and triethylamine, or an ammonium acetate buffer with methanol.[9][10]

  • Flow Rate: A flow rate of 0.5 to 1.0 mL/min is commonly used.[9][10]

  • Detection: UV detection at 220 nm or 254 nm is suitable for analysis.[9][10]

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in a suitable solvent like methanol.[9]

  • Injection Volume: Inject a small volume, typically 5 µL.[9]

References

A Technical Guide to the Synthesis of N-Boc-L-tyrosine from L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-L-tyrosine (N-Boc-L-tyrosine), a crucial building block in peptide synthesis and pharmaceutical development. This document outlines the fundamental principles of the synthesis, details common experimental protocols, presents key quantitative data for comparison, and provides a visual representation of the synthetic workflow.

Introduction

The protection of the α-amino group of amino acids is a fundamental step in peptide synthesis to ensure selective amide bond formation. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under mild acidic conditions.[1] The synthesis of N-Boc-L-tyrosine from L-tyrosine involves the reaction of the amino group of L-tyrosine with di-tert-butyl dicarbonate ((Boc)₂O), a common Boc-introducing reagent.[2] This reaction is typically carried out in the presence of a base in a suitable solvent system.

A common challenge in the synthesis of N-Boc-L-tyrosine is the potential for the formation of the di-protected byproduct, N,O-bis(tert-butoxycarbonyl)-L-tyrosine, where the phenolic hydroxyl group of the tyrosine side chain also reacts with (Boc)₂O.[3] The separation of this byproduct from the desired product can be challenging due to their similar polarities.[3] Therefore, careful control of reaction conditions is crucial to maximize the yield of the desired N-Boc-L-tyrosine.

Synthetic Pathway and Mechanism

The synthesis of N-Boc-L-tyrosine proceeds via a nucleophilic attack of the amino group of L-tyrosine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction is facilitated by a base, which deprotonates the amino group, increasing its nucleophilicity. The unstable intermediate then collapses, releasing tert-butanol and carbon dioxide, to yield the stable N-Boc-L-tyrosine carbamate.[4]

Experimental Protocols

Several methods for the synthesis of N-Boc-L-tyrosine have been reported, varying in the choice of base and solvent system. Below are two common and effective protocols.

Protocol 1: Synthesis using Triethylamine in Dioxane/Water

This method employs triethylamine as the base in a mixture of dioxane and water.

  • Materials:

    • L-tyrosine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine

    • Dioxane

    • Water

    • 1 N HCl

    • Ethyl acetate

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a solution of L-tyrosine (5 g, 27.6 mmol) in a 1:1 mixture of dioxane and water (100 mL), add triethylamine (5.81 mL, 41.4 mmol).[5]

    • Cool the reaction mixture to 0 °C in an ice/water bath.[5]

    • Add di-tert-butyl dicarbonate (6.6 g, 30.4 mmol) in one portion.[5]

    • Remove the cooling bath after 30 minutes and stir the reaction mixture at room temperature for 18 hours.[5]

    • Concentrate the reaction mixture under reduced pressure.[5]

    • Dilute the residue with water and ethyl acetate.[5]

    • Separate the aqueous layer and wash it with ethyl acetate.[5]

    • Acidify the aqueous layer to pH 1 with 1 N HCl and extract with ethyl acetate.[5]

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.[5]

    • Evaporate the solvent to yield N-Boc-L-tyrosine as a white foam.[5]

Protocol 2: Synthesis using Sodium Hydroxide in Isopropyl Alcohol/Water

This protocol utilizes a stronger base, sodium hydroxide, in a mixture of isopropyl alcohol and water.

  • Materials:

    • L-tyrosine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium hydroxide (32% in water)

    • Isopropyl alcohol

    • Water

    • Ether

    • Ethyl acetate

    • Hexane

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Suspend L-tyrosine (18.1 g, 100.0 mmol) in 250 mL of water.[6]

    • Add a solution of di-tert-butyl dicarbonate (65.4 g, 300.0 mmol) in 150 mL of isopropyl alcohol.[6]

    • Adjust the pH of the mixture to 11.5-12 by the repeated addition of a 32% aqueous solution of sodium hydroxide. The reaction temperature may increase to around 37°C.[6]

    • Cool the reaction to 20°C.[6]

    • Add 250 mL of water and extract the mixture with ether.[6]

    • Wash the combined organic phases with water and dry over anhydrous sodium sulfate.[6]

    • Evaporate the solvent to obtain a gummy residue.[6]

    • Dissolve the residue in ethyl acetate, filter the solution, and add hexane.[6]

    • Evaporate the solvent to induce crystallization, yielding white crystals of N-Boc-L-tyrosine.[6]

Data Presentation

The following table summarizes key quantitative data for N-Boc-L-tyrosine.

ParameterValueReference(s)
Molecular Formula C₁₄H₁₉NO₅[7]
Molecular Weight 281.30 g/mol [7]
Appearance White to off-white powder or crystals[8][9]
Melting Point 133-135 °C
Optical Rotation [α]²⁰/D +3.0° (c = 2 in acetic acid)
Yield (Protocol 1) 92%[5]
Yield (Protocol 2) >100% (crude, may contain residual solvent)[6]

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of N-Boc-L-tyrosine from L-tyrosine.

Synthesis_Workflow Start L-Tyrosine Reaction Reaction Mixture (Stirring at RT or 0°C to RT) Start->Reaction Reagents Di-tert-butyl dicarbonate Base (e.g., TEA, NaOH) Solvent (e.g., Dioxane/Water) Reagents->Reaction Workup Aqueous Workup (Acidification & Extraction) Reaction->Workup 1. Quench 2. Acidify 3. Extract Purification Purification (Crystallization) Workup->Purification Crude Product Product N-Boc-L-tyrosine Purification->Product Pure Product

General workflow for the synthesis of N-Boc-L-tyrosine.

Conclusion

The synthesis of N-Boc-L-tyrosine is a well-established and crucial process in the field of peptide chemistry. By carefully selecting the appropriate base, solvent, and reaction conditions, high yields of the desired product can be achieved while minimizing the formation of byproducts. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to successfully synthesize and purify N-Boc-L-tyrosine for their specific applications in drug development and scientific research.

References

A Technical Guide to the (Boc)₂O Protection of L-Tyrosine: Mechanism, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism for protecting the amino group of L-tyrosine using di-tert-butyl dicarbonate ((Boc)₂O). It includes detailed experimental protocols, quantitative data, and explores the significance of this protective chemistry in the context of peptide synthesis and drug development.

Core Mechanism of N-Terminal Boc Protection

The protection of the α-amino group of L-tyrosine with di-tert-butyl dicarbonate is a fundamental reaction in peptide synthesis and the development of complex organic molecules. The process is a nucleophilic acyl substitution reaction.

The reaction is typically carried out under basic conditions. The base serves to deprotonate the α-amino group of L-tyrosine, thereby increasing its nucleophilicity. The more nucleophilic amine then attacks one of the electrophilic carbonyl carbons of the (Boc)₂O molecule. This leads to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, resulting in the formation of the N-Boc protected L-tyrosine. The byproducts of this reaction are tert-butanol and carbon dioxide, the evolution of which provides a strong thermodynamic driving force for the reaction.[1]

Under the basic conditions required for the N-protection, the carboxylic acid group of L-tyrosine exists as a carboxylate anion. This anion is a poor nucleophile and therefore does not react with (Boc)₂O. The phenolic hydroxyl group, however, can be deprotonated under strongly basic conditions (pH ≥ 12) and can compete with the α-amino group in reacting with (Boc)₂O, which would lead to the formation of N,O-bis-Boc-L-tyrosine.[2][3] Therefore, careful control of the reaction pH is crucial for selective N-protection.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Tyrosine L-Tyrosine Deprotonated_Tyr Deprotonated L-Tyrosine (Nucleophilic Amine) Tyrosine->Deprotonated_Tyr Base removes H⁺ Boc2O (Boc)₂O Tetrahedral_Intermediate Tetrahedral Intermediate Boc2O->Tetrahedral_Intermediate Base Base (e.g., NaOH) Deprotonated_Tyr->Tetrahedral_Intermediate Nucleophilic attack on (Boc)₂O Boc_Tyr N-Boc-L-Tyrosine Tetrahedral_Intermediate->Boc_Tyr Collapse of intermediate Byproducts tert-Butanol + CO₂ Tetrahedral_Intermediate->Byproducts Release of byproducts

Diagram 1: Reaction mechanism for the N-Boc protection of L-Tyrosine.

Quantitative Data

The N-Boc protection of L-tyrosine is generally a high-yielding reaction. The table below summarizes quantitative data from various reported experimental protocols.

L-Tyrosine (equiv.)(Boc)₂O (equiv.)Base (equiv.)Solvent SystemTemperatureReaction TimeYield (%)Purity (%)Reference
1.01.0K₂CO₃ (3.0)Dioxane/H₂O (1:1)Room Temp.Overnight94Not Specified[4]
1.01.38Not SpecifiedNot Specified0 °C to Room Temp.18 h92Not Specified[5]
1.0~1.5NaOH (to pH ≥12)H₂ONot Specified1-3 h (stepwise addition)92.17>99[3]

Experimental Protocols

Below are detailed methodologies for the synthesis of N-Boc-L-tyrosine.

Protocol 1: Using Potassium Carbonate in Dioxane/Water[4]
  • Dissolution: Dissolve potassium carbonate (K₂CO₃) (3.0 equiv.) in a 1:1 mixture of water and dioxane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reactants: Add L-tyrosine (1.0 equiv.) and a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv.) in dioxane to the cooled solution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Add water to the reaction mixture.

    • Acidify with a saturated solution of potassium bisulfate (KHSO₄) to a pH of 4.

    • Extract the product with ethyl acetate (3x).

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate under reduced pressure to obtain the product.

Protocol 2: Using Sodium Hydroxide in Water[3]
  • Dissolution and Basification: Dissolve L-tyrosine (1.0 equiv.) in water and add a high-concentration solution of sodium hydroxide (NaOH) until the pH is ≥12.

  • Stepwise Addition of (Boc)₂O: Add (Boc)₂O in batches (e.g., three portions) with stirring, allowing for a reaction time of 1-3 hours between each addition.

  • Impurity Removal: Extract the reaction mixture with a non-polar organic solvent such as petroleum ether to remove unreacted (Boc)₂O and other non-polar impurities.

  • Acidification and Extraction:

    • Adjust the pH of the aqueous layer to ~3 with 3M hydrochloric acid (HCl).

    • Extract the product with ethyl acetate (3x).

  • Washing and Drying:

    • Combine the organic layers and wash with brine until neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Crystallization: Filter the solution, reduce the volume, and add petroleum ether to induce crystallization of the N-Boc-L-tyrosine product.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Dissolve L-Tyrosine in basic aqueous solution B Add (Boc)₂O A->B C Stir at specified temperature and time B->C D Acidify to pH 3-4 C->D E Extract with organic solvent D->E F Wash organic layer E->F G Dry over anhydrous salt F->G H Concentrate and crystallize G->H

Diagram 2: General experimental workflow for the synthesis of N-Boc-L-Tyrosine.

Application in Peptide Synthesis and Drug Development

N-Boc-L-tyrosine is a critical building block in solid-phase peptide synthesis (SPPS), particularly using the Boc/Bzl protection strategy.[6][7] The Boc group provides temporary protection for the α-amino group, allowing for the sequential addition of other amino acids to build a peptide chain.

SPPS_Workflow start Start with resin support deprotection1 Boc Deprotection (e.g., TFA) start->deprotection1 neutralization1 Neutralization (e.g., DIEA) deprotection1->neutralization1 coupling Couple Boc-L-Tyrosine neutralization1->coupling deprotection2 Boc Deprotection coupling->deprotection2 neutralization2 Neutralization deprotection2->neutralization2 coupling_next Couple next Boc-amino acid neutralization2->coupling_next repeat Repeat cycle coupling_next->repeat repeat->deprotection2 Continue chain cleavage Cleave peptide from resin (e.g., HF) repeat->cleavage Final residue end Purified Peptide cleavage->end

Diagram 3: Workflow for incorporating Boc-L-Tyrosine in SPPS.

Tyrosine-containing peptides are of significant interest in drug development as they are often key components of endogenous ligands for various receptors, including opioid receptors.[8] For instance, enkephalins, which are endogenous opioid peptides, have a tyrosine residue at their N-terminus that is crucial for their analgesic activity.[9] These peptides exert their effects by binding to and activating G-protein coupled receptors (GPCRs) like the µ-opioid receptor.

Opioid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand Tyrosine-containing Opioid Peptide receptor μ-Opioid Receptor (GPCR) ligand->receptor Binding g_protein G-protein activation (α, β, γ subunits) receptor->g_protein Conformational change effector Effector enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., ↓cAMP) effector->second_messenger Change in concentration cellular_response Cellular Response (e.g., Analgesia) second_messenger->cellular_response

Diagram 4: Simplified opioid receptor signaling pathway.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-L-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-α-(tert-Butoxycarbonyl)-L-tyrosine, commonly abbreviated as Boc-L-Tyr-OH, is a pivotal derivative of the amino acid L-tyrosine. It serves as a fundamental building block in synthetic organic chemistry, most notably in solid-phase peptide synthesis (SPPS). The strategic placement of the acid-labile tert-butoxycarbonyl (Boc) protecting group on the α-amino function allows for the stepwise assembly of peptide chains, a process central to drug discovery and the development of peptide-based therapeutics.[1][2][3][] This guide provides a comprehensive overview of the core physical and chemical properties of Boc-L-Tyr-OH, detailed experimental protocols for its synthesis and analysis, and its application in peptide synthesis.

Core Physical and Chemical Properties

Boc-L-Tyr-OH is typically a white to off-white crystalline powder.[1][5] Its properties are well-defined, making it a reliable reagent in various synthetic applications.

Physicochemical Data

The quantitative physical and chemical properties of Boc-L-Tyr-OH are summarized below. Note that the melting point can vary between sources, which may be attributed to different polymorphic forms or purity levels.

PropertyValueReferences
Appearance White to off-white solid/powder[1]
Melting Point 133-135 °C[6][7]
84-88 °C[1]
Optical Rotation [α]20/D +3.0° (c = 2 in acetic acid)[6][8]
Density 1.26 g/cm³[1]
Chemical Identifiers
IdentifierValueReferences
Molecular Formula C₁₄H₁₉NO₅[6][8][9]
Molecular Weight 281.30 g/mol [6][7][8]
CAS Number 3978-80-1[1][6][7]
PubChem CID 117439[9]
InChI Key CNBUSIJNWNXLQQ-NSHDSACASA-N[6][8]
SMILES CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O[6][8]
Solubility Profile

Boc-L-Tyr-OH exhibits poor solubility in water but is soluble in various organic solvents, which is critical for its use in synthesis and purification.[1][5]

SolventSolubilityReferences
Water <0.01 g/L[1]
Methanol Soluble[5]
Dimethylformamide (DMF) Soluble[5]
Dimethyl Sulfoxide (DMSO) Soluble[5]
Ethyl Acetate Soluble
Dichloromethane (DCM) Soluble

Experimental Protocols

Detailed methodologies are essential for the successful synthesis, purification, and characterization of Boc-L-Tyr-OH.

Synthesis of Boc-L-Tyr-OH

The standard procedure involves the protection of the α-amino group of L-tyrosine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[10][11]

  • Objective: To synthesize N-α-(tert-Butoxycarbonyl)-L-tyrosine from L-tyrosine.

  • Materials:

    • L-tyrosine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

    • Dioxane and Water (as solvent)

    • Ethyl acetate (for extraction)

    • Potassium hydrogen sulfate (KHSO₄) or Hydrochloric acid (HCl) (for acidification)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the base (e.g., K₂CO₃) in a 1:1 mixture of water and dioxane and cool the solution to 0 °C.[10]

    • Add L-tyrosine to the cooled solution, followed by the addition of a solution of Boc₂O in dioxane.[10]

    • Stir the reaction mixture at room temperature overnight to allow the reaction to complete.[10]

    • After completion, add water and acidify the mixture to a pH of 3-4 with a saturated solution of KHSO₄ or dilute HCl.[10][12]

    • Extract the product into an organic solvent such as ethyl acetate (3x).[10]

    • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.[10]

A primary challenge in this synthesis is the potential for the formation of the di-protected byproduct, N,O-bis(tert-butoxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH), where the phenolic hydroxyl group is also protected.[12]

G Synthesis and Purification Workflow for Boc-L-Tyr-OH reagents L-Tyrosine + Boc₂O + Base (e.g., K₂CO₃) reaction Boc Protection Reaction (Dioxane/Water, RT) reagents->reaction workup Acidic Workup (pH 3-4) reaction->workup extraction Solvent Extraction (Ethyl Acetate) workup->extraction crude Crude Product (Boc-L-Tyr-OH + Impurities) extraction->crude purification Purification crude->purification recrystallization Recrystallization purification->recrystallization Method 1 chromatography Column Chromatography purification->chromatography Method 2 pure Pure Boc-L-Tyr-OH recrystallization->pure chromatography->pure analysis QC Analysis (HPLC, NMR, IR) pure->analysis

Synthesis and Purification Workflow for Boc-L-Tyr-OH
Purification of Boc-L-Tyr-OH

Purification is crucial to remove unreacted starting materials and the Boc-Tyr(Boc)-OH byproduct.

  • Objective: To purify crude Boc-L-Tyr-OH.

  • Method 1: Recrystallization [12]

    • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate).

    • Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Method 2: Column Chromatography [12]

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with a solvent system of increasing polarity, typically a gradient of hexane and ethyl acetate. The less polar Boc-Tyr(Boc)-OH will elute before the more polar Boc-L-Tyr-OH.[12]

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization
  • Objective: To confirm the identity and assess the purity of Boc-L-Tyr-OH.

  • A. High-Performance Liquid Chromatography (HPLC)

    • Purpose: To determine the purity of the compound.

    • Typical Conditions:

      • Column: C18 reversed-phase.[13]

      • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[13]

      • Detection: UV at 280 nm (due to the tyrosine aromatic ring).

  • B. Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Purpose: To confirm the chemical structure.

    • ¹H NMR (300 MHz, CD₃OD):

      • δ 7.03 (d, J=8.4 Hz, 2H, aromatic protons)

      • δ 6.70 (d, J=8.4 Hz, 2H, aromatic protons)

      • δ 4.32-4.23 (m, 1H, α-proton)

      • δ 3.04 (dd, J=13.8, 5.2 Hz, 1H, β-proton)

      • δ 2.81 (dd, J=13.8, 5.2 Hz, 1H, β-proton)

      • δ 1.39 (s, 9H, Boc group protons)[10]

  • C. Fourier-Transform Infrared (FT-IR) Spectroscopy

    • Purpose: To identify key functional groups.

    • Expected Absorption Bands:

      • ~3300 cm⁻¹ (O-H stretch from phenol and carboxylic acid)

      • ~2980 cm⁻¹ (C-H stretch from Boc group)

      • ~1710 cm⁻¹ (C=O stretch from Boc carbamate and carboxylic acid)

      • ~1510 cm⁻¹ (N-H bend and aromatic C=C stretch)

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Tyr-OH is a cornerstone of Boc-chemistry SPPS.[3] The process involves a repeating cycle of deprotection, neutralization, and coupling to build a peptide sequence on a solid support resin.

G Boc-SPPS Cycle for Peptide Elongation start Peptide-Resin (N-terminal Boc-protected) deprotection 1. Deprotection (TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization 2. Neutralization (DIEA in DCM) wash1->neutralization wash2 Wash (DCM, DMF) neutralization->wash2 coupling 3. Coupling (Pre-activated Boc-L-Tyr-OH) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end Elongated Peptide-Resin (Ready for next cycle) wash3->end end->deprotection Repeat Cycle

Boc-SPPS Cycle for Peptide Elongation
General Boc-SPPS Cycle Protocol

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][14]

  • Neutralization: The resulting trifluoroacetate salt is neutralized with a hindered base, such as N,N-diisopropylethylamine (DIEA), to free the N-terminal amine for the subsequent coupling reaction.[2][15]

  • Coupling: The incoming amino acid (e.g., Boc-L-Tyr-OH) is pre-activated with a coupling reagent (e.g., HBTU, DIC/HOBt) and added to the resin to form a new peptide bond.[15]

  • Washing: The resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and byproducts before the next cycle begins.[2][15]

Context: The Role of Tyrosine in Signaling Pathways

While Boc-L-Tyr-OH is a synthetic tool, its unprotected counterpart, L-tyrosine, is a critical amino acid in cellular biology. Tyrosine residues in proteins are primary targets for phosphorylation by a class of enzymes known as tyrosine kinases.[16][17] This phosphorylation event acts as a molecular switch, initiating a cascade of downstream signals that regulate fundamental cellular processes like growth, differentiation, and metabolism.[16] Receptor Tyrosine Kinases (RTKs) are a major family of cell surface receptors that utilize this mechanism.[17][18] The synthesis of peptides containing tyrosine is therefore of great interest in developing modulators (inhibitors or activators) of these crucial signaling pathways for therapeutic purposes.[16][19]

G High-Level Receptor Tyrosine Kinase (RTK) Signaling ligand Growth Factor (Ligand) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds dimerization Receptor Dimerization rtk->dimerization Induces autophos Autophosphorylation on Tyrosine Residues dimerization->autophos adaptor Adaptor Proteins (e.g., Grb2, Shc) autophos->adaptor Recruits downstream Downstream Signaling Cascade (e.g., MAPK Pathway) adaptor->downstream Activates response Cellular Response (Growth, Proliferation) downstream->response

High-Level Receptor Tyrosine Kinase (RTK) Signaling

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side protection, gloves, and a dust respirator.[20][21]

  • Handling: Handle in a well-ventilated area. Keep away from heat and sources of ignition. Avoid breathing dust.[20]

  • Storage: Store in a cool, dry place in a tightly sealed container, typically at 2-8°C for short-term storage.[15][21] Keep away from direct sunlight and moisture.[1]

References

Stability and Storage of Boc-L-Tyrosine Powder: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-(tert-butoxycarbonyl)-L-tyrosine (Boc-L-tyrosine) powder. Adherence to proper handling and storage protocols is critical to ensure the integrity, purity, and performance of this key reagent in peptide synthesis, drug development, and other biochemical applications. This document outlines the compound's physicochemical properties, stability profile, potential degradation pathways, and detailed experimental protocols for stability assessment.

Physicochemical and Storage Data Summary

Boc-L-tyrosine is typically a white to off-white crystalline powder.[1][2] Its stability is contingent upon maintaining appropriate storage conditions. The following table summarizes the key physicochemical properties and recommended storage parameters compiled from various suppliers and safety data sheets.

ParameterValue / ConditionSource(s)
Appearance White to off-white powder[2][3]
Molecular Formula C₁₄H₁₉NO₅[1][3]
Molecular Weight 281.3 g/mol [3]
Melting Point 133-135 °C[4]
Storage Temperature -20°C[5]
0 - 8°C[3]
Room Temperature (Sealed in dry, dark place)[4]
Shipping Temperature Ambient temperature[5]
Solubility Sparingly soluble in water (<0.01 g/L).[2] Soluble in organic solvents like DMSO and methanol.[1][1][2]
Purity (Typical) ≥98% (HPLC)[3]

Chemical Stability and Degradation Pathways

Boc-L-tyrosine is generally stable under normal ambient and recommended storage conditions.[6] The primary point of vulnerability in the molecule is the tert-butyloxycarbonyl (Boc) protecting group, which is designed to be removed under acidic conditions.[1] Exposure to strong acids, such as trifluoroacetic acid (TFA), will cleave the Boc group, regenerating the free amino group of L-tyrosine and producing gaseous byproducts.

Additionally, the L-tyrosine core itself can be subject to degradation, although this is less common under standard laboratory conditions for the protected form. The natural degradation of L-tyrosine in biological systems is a multi-step enzymatic process involving transamination and oxidation to ultimately yield fumarate and acetoacetate.[7][8] While not a typical storage concern, awareness of this pathway is relevant for understanding potential downstream metabolites in biological applications.

Violent reactions can occur with strong oxidizing agents.[6] It is also crucial to avoid conditions of high humidity and direct sunlight, as moisture and UV exposure can promote degradation.[2][9]

G cluster_main Boc-L-Tyrosine Degradation BocTyr Boc-L-Tyrosine Deprotection Boc Group Cleavage (Deprotection) BocTyr->Deprotection Exposure to Acid Strong Acid (e.g., TFA) Acid->Deprotection LTyr L-Tyrosine Deprotection->LTyr Yields Byproducts Byproducts (Isobutylene, CO₂) Deprotection->Byproducts Yields FurtherDeg Further Degradation (Oxidation, etc.) LTyr->FurtherDeg Under harsh conditions DegProducts Degradation Products FurtherDeg->DegProducts

Caption: Primary degradation pathway of Boc-L-tyrosine via acid-catalyzed deprotection.

Experimental Protocols for Stability Assessment

Assessing the stability of Boc-L-tyrosine involves subjecting the powder to controlled environmental conditions (stress testing) and analyzing aliquots at specific time points using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for quantifying the parent compound and detecting any degradation products.[10]

Protocol 1: Stability Evaluation under Acidic Conditions

This protocol is designed to simulate the deprotection steps in Boc-based solid-phase peptide synthesis (SPPS) and quantify the stability of the compound to acid.[11]

1. Sample Preparation: a. Accurately weigh and dissolve a known amount (e.g., 10 mg) of Boc-L-tyrosine powder in dichloromethane (DCM). b. Prepare a 50% trifluoroacetic acid (TFA) in DCM solution. c. Initiate the experiment by adding an equal volume of the 50% TFA/DCM solution to the Boc-L-tyrosine solution. d. Incubate the mixture at room temperature.

2. Time-Course Analysis: a. At predetermined time intervals (e.g., 0, 1, 4, 8, and 24 hours), extract an aliquot of the reaction mixture.[11] b. Immediately quench the reaction by neutralizing the TFA with a suitable base (e.g., N,N-diisopropylethylamine - DIPEA). c. Evaporate the solvent completely, for instance, under a stream of nitrogen.

3. HPLC Analysis: a. Reconstitute the dried residue from each time point in a defined volume of a suitable solvent mixture (e.g., 50% acetonitrile/water containing 0.1% TFA).[11] b. Inject the sample into a reverse-phase HPLC (RP-HPLC) system. c. Typical HPLC Parameters:

  • Column: C18 stationary phase.
  • Mobile Phase: A gradient of acetonitrile in water, with both solvents containing 0.1% TFA.
  • Detection: UV detector monitoring at 220 nm and 280 nm.[11]
  • Flow Rate: 1.0 mL/min. d. Quantify the peak area of Boc-L-tyrosine and any new peaks corresponding to degradation products. Calculate the percentage of remaining Boc-L-tyrosine at each time point.

Protocol 2: General Stability and Shelf-Life Testing

This protocol outlines a general workflow for assessing the stability of the powder under various storage conditions, consistent with ICH guidelines.[]

1. Sample Distribution: a. Distribute accurately weighed samples of a single lot of Boc-L-tyrosine powder into multiple vials suitable for the chosen conditions (e.g., amber glass vials to protect from light).

2. Storage under Stress Conditions: a. Place the vials in stability chambers set to different conditions. Examples include:

  • Elevated Temperature: 40°C, 60°C.
  • High Humidity: 25°C / 75% Relative Humidity (RH).
  • Photostability: Exposure to a controlled light source (e.g., Xenon lamp).
  • Control: Recommended storage condition (e.g., 4°C).

3. Sample Analysis: a. At specified intervals (e.g., 0, 1, 3, 6, 12 months), remove one vial from each storage condition. b. Prepare a solution of known concentration in a suitable solvent. c. Analyze the solution using a validated stability-indicating HPLC method as described in Protocol 1. d. In addition to HPLC, other techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) can be used to identify and characterize unknown degradation products.[10][]

4. Data Evaluation: a. Compare the purity and impurity profiles of the stressed samples to the control sample at time zero. b. Document any changes in physical appearance (e.g., color, clumping). c. The data is used to establish the degradation rate, identify potential degradation products, and determine the recommended shelf-life and storage conditions.

G cluster_workflow General Workflow for Stability Testing cluster_conditions Conditions cluster_methods Methods start Start: Boc-L-Tyrosine Powder Batch prep Sample Preparation & Distribution into Vials start->prep stress Exposure to Stress Conditions prep->stress temp Temperature humidity Humidity light Light sampling Time-Point Sampling stress->sampling analysis Analytical Testing sampling->analysis hplc HPLC (Purity) ms MS (Identification) nmr NMR (Structure) data Data Analysis & Stability Assessment analysis->data end End: Determine Shelf-Life & Storage Conditions data->end

Caption: A generalized workflow for conducting a stability study on Boc-L-tyrosine powder.

References

Navigating the Solubility of Boc-L-Tyrosine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-L-tyrosine (Boc-L-tyrosine) in common organic solvents. Understanding the solubility characteristics of this critical building block is paramount for optimizing reaction conditions, purification processes, and overall efficiency in peptide synthesis and other applications in drug development. While precise quantitative solubility data for Boc-L-tyrosine is not extensively available in public literature, this guide consolidates qualitative information and provides data for closely related derivatives to inform laboratory practices. Furthermore, a detailed experimental protocol for determining solubility is presented to empower researchers to ascertain precise values for their specific needs.

Core Concepts in Solubility

The solubility of a compound is influenced by a variety of factors including the polarity of the solute and solvent, temperature, pressure, and the presence of other solutes. Boc-L-tyrosine, with its protected amino group, carboxylic acid function, and phenolic side chain, exhibits a complex solubility profile. The bulky, non-polar tert-butoxycarbonyl (Boc) group generally increases its affinity for organic solvents compared to the unprotected L-tyrosine.

Quantitative and Qualitative Solubility Data

Precise, numerically-defined solubility data for Boc-L-tyrosine remains elusive in readily accessible scientific literature. However, qualitative descriptions from various sources consistently indicate its solubility in a range of common organic solvents. To provide a useful point of reference, the following tables summarize the available qualitative data for Boc-L-tyrosine and quantitative data for some of its closely related derivatives.

Table 1: Qualitative Solubility of Boc-L-tyrosine

SolventChemical ClassQualitative Solubility
Methanol (MeOH)AlcoholSoluble[1]
Dimethyl Sulfoxide (DMSO)SulfoxideSoluble[1]
Dimethylformamide (DMF)AmideSoluble
Ethyl AcetateEsterSoluble
Dichloromethane (DCM)Halogenated HydrocarbonSoluble
Acetic AcidCarboxylic AcidSoluble
WaterProticLess Soluble[1]

Table 2: Quantitative Solubility of Boc-L-tyrosine Derivatives

CompoundSolventSolubilityMolar Concentration (approx.)Notes
Boc-L-Tyrosine methyl esterDimethyl Sulfoxide (DMSO)100 mg/mL0.339 MUltrasonic assistance may be required.[2]
Boc-Tyr(tBu)-OHDimethyl Sulfoxide (DMSO)100 mg/mL0.296 MUltrasonic assistance may be needed.[3]
Boc-Tyr(Bzl)-OHDimethylformamide (DMF)"Clearly soluble" at 1 mmole in 2 ml~0.5 MA qualitative observation indicating good solubility.[3][4]

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, the following isothermal shake-flask method is a reliable approach.

Objective: To determine the equilibrium solubility of Boc-L-tyrosine in a specific organic solvent at a constant temperature.

Materials:

  • Boc-L-tyrosine

  • High-purity organic solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of Boc-L-tyrosine and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

  • Sample Preparation and Equilibration:

    • Add an excess amount of Boc-L-tyrosine to several vials. The presence of undissolved solid after equilibration is crucial.

    • Add a known volume of the organic solvent to each vial.

    • Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.

  • Sample Collection and Processing:

    • After the equilibration period, cease agitation and allow the vials to stand for a short time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

  • Analysis by HPLC:

    • Analyze the standard solutions and the diluted sample solutions by HPLC. A typical method would utilize a C18 column and a mobile phase of acetonitrile and water, with UV detection at an appropriate wavelength for Boc-L-tyrosine (e.g., ~275 nm).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

    • Use the peak area of the diluted sample to determine its concentration from the calibration curve.

    • Calculate the solubility of Boc-L-tyrosine in the solvent by accounting for the dilution factor. Express the solubility in the desired units (e.g., mg/mL, g/L, or mol/L).

Visualizing Workflows

To further aid in the practical application of this guide, the following diagrams illustrate key experimental and synthetic workflows.

Solubility_Determination_Workflow prep_standards Prepare Standard Solutions hplc_analysis Analyze Standards and Samples by HPLC prep_standards->hplc_analysis sample_prep Prepare Saturated Samples (Excess Boc-L-tyrosine in Solvent) equilibration Equilibrate in Thermostatic Shaker (24-72 hours) sample_prep->equilibration sampling Withdraw and Filter Supernatant equilibration->sampling dilution Dilute Saturated Solution sampling->dilution dilution->hplc_analysis calculation Calculate Solubility dilution->calculation calibration_curve Construct Calibration Curve hplc_analysis->calibration_curve calibration_curve->calculation

Figure 1. Experimental workflow for determining the solubility of Boc-L-tyrosine.

Boc-L-tyrosine is a fundamental reagent in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The general cycle of Boc-SPPS is outlined below.

Boc_SPPS_Workflow start Resin with Protected Amino Acid deprotection Deprotection (Remove Boc group with TFA) start->deprotection washing1 Washing deprotection->washing1 neutralization Neutralization (e.g., with DIEA) washing1->neutralization washing2 Washing neutralization->washing2 coupling Coupling (Add next Boc-Amino Acid) washing2->coupling washing3 Washing coupling->washing3 repeat Repeat Cycle for Next Amino Acid washing3->repeat repeat->deprotection Yes cleavage Cleavage from Resin (e.g., with HF) repeat->cleavage No (Final Amino Acid) purification Purification of Peptide cleavage->purification

Figure 2. General workflow for Boc-strategy solid-phase peptide synthesis (SPPS).

References

Spectroscopic Analysis of Boc-L-Tyrosine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed examination of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for N-(tert-Butoxycarbonyl)-L-tyrosine (Boc-L-tyrosine). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry who rely on precise analytical data for structural elucidation and quality control. This document outlines key spectroscopic data, experimental methodologies for data acquisition, and a logical workflow for the characterization of this critical amino acid derivative.

Spectroscopic Data

The structural integrity and purity of Boc-L-tyrosine are primarily confirmed through ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The following tables summarize the characteristic chemical shifts and absorption bands for the molecule.

¹H NMR spectroscopy is a fundamental technique for verifying the molecular structure by identifying the chemical environment of hydrogen atoms. The data presented below was obtained in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm).

ProtonsChemical Shift (δ) ppmMultiplicityIntegration
Aromatic (Tyrosine)7.03d2H
Aromatic (Tyrosine)6.70d2H
-CH (α-proton)4.32-4.23m1H
-CH₂- (β-protons)3.04dd1H
-CH₂- (β-protons)2.81dd1H
-C(CH₃)₃ (Boc)1.39s9H
Data sourced from a 300 MHz spectrum in CD₃OD.[1]

¹³C NMR spectroscopy provides detailed information about the carbon framework of Boc-L-tyrosine. The table below lists characteristic chemical shifts for the carbon atoms.

Carbon AtomChemical Shift (δ) ppm
C=O (Carboxyl)~174
C=O (Boc)~156
Aromatic C-OH~156.4
Aromatic CH~132
Aromatic C-CH₂~126.8
Aromatic CH~117.2
C (Boc quaternary)~79
~55
~37
C(CH₃)₃ (Boc)~28
Note: Approximate chemical shifts are based on typical values for similar structures and data for L-tyrosine hydrochloride.[2] Specific values can vary based on solvent and experimental conditions.

Infrared spectroscopy is utilized to identify the key functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-2500 (broad)O-H StretchCarboxylic Acid & Phenol
~3300N-H StretchAmide (Boc)
~2980C-H StretchAlkane (Boc & CH₂)
~1728C=O StretchCarbonyl (Boc)
~1700C=O StretchCarbonyl (Carboxylic Acid)
1600-1585C=C StretchAromatic Ring
1500-1400C=C StretchAromatic Ring
~1235C-O StretchPhenol
Note: These are characteristic absorption ranges.[2][3][4][5] The broad O-H band is a result of hydrogen bonding.[2]

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and appropriate instrumental parameters.

  • Sample Preparation : Approximately 10-20 mg of purified Boc-L-tyrosine is weighed and dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) within a clean, dry vial.[6] The resulting solution is then transferred to a 5 mm NMR tube.[6]

  • ¹H NMR Acquisition :

    • Spectrometer : A 400 MHz or higher field strength NMR spectrometer is typically used.[6][7]

    • Pulse Program : A standard single-pulse sequence is employed.[6]

    • Number of Scans : 16-64 scans are generally sufficient.[6]

    • Relaxation Delay : A relaxation delay of 1-2 seconds is set between scans.[6]

  • ¹³C NMR Acquisition :

    • Spectrometer : A spectrometer with a frequency of 100 MHz or higher is used.[6]

    • Pulse Program : A proton-decoupled pulse sequence is standard.[6]

    • Number of Scans : Due to the low natural abundance of ¹³C, 1024 or more scans may be required depending on the sample concentration.[6]

    • Relaxation Delay : A delay of 2-5 seconds is used to ensure full relaxation of the carbon nuclei.[6]

  • Sample Preparation :

    • Thoroughly grind 1-2 mg of the dry Boc-L-tyrosine sample in an agate mortar.[6]

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[6]

    • Mix the sample and KBr by grinding until a fine, homogeneous powder is achieved.[6]

    • Transfer the mixture to a pellet-forming die and apply high pressure (typically 8-10 tons) with a hydraulic press to form a transparent or translucent pellet.[6]

  • Data Acquisition :

    • Spectrometer : A Fourier Transform Infrared (FT-IR) spectrometer is used.[6]

    • Mode : Data is collected in Transmittance mode.[6]

    • Spectral Range : The typical range is 4000-400 cm⁻¹.[6]

    • Resolution : A resolution of 4 cm⁻¹ is standard.[6]

    • Background : A background spectrum of a pure KBr pellet is collected prior to analyzing the sample.[6]

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as Boc-L-tyrosine, from initial sample handling to final structural confirmation.

Spectroscopic_Workflow cluster_prep Sample Handling cluster_analysis Spectroscopic Analysis cluster_process Data Processing & Interpretation cluster_result Conclusion Sample Boc-L-Tyrosine Sample Prep Sample Preparation (Dissolution for NMR / KBr Pellet for IR) Sample->Prep NMR NMR Acquisition (¹H and ¹³C) Prep->NMR IR FT-IR Acquisition Prep->IR Process Data Processing (FT, Phasing, Baseline Correction) NMR->Process IR->Process Interpret Spectral Interpretation (Peak Assignment) Process->Interpret Confirm Structural Confirmation Interpret->Confirm

Caption: Workflow for the spectroscopic characterization of Boc-L-tyrosine.

References

The Versatility of Boc-L-tyrosine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyloxycarbonyl-L-tyrosine (Boc-L-tyrosine) is a pivotal building block in the field of medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of therapeutic agents. Its unique structural features—a protected amino group, a carboxylic acid, and a phenolic hydroxyl group—provide chemists with multiple points for modification, enabling the creation of complex peptides, peptidomimetics, and small molecules with tailored pharmacological profiles. The Boc protecting group ensures stability during synthetic manipulations and allows for controlled deprotection, making it an ideal starting material for solid-phase peptide synthesis (SPPS) and solution-phase chemistry.[1] This technical guide delves into the core applications of Boc-L-tyrosine in the development of opioid receptor modulators, integrin antagonists, and tyrosine kinase inhibitors, providing detailed experimental protocols, quantitative pharmacological data, and visualizations of relevant biological pathways and synthetic workflows.

Core Properties of Boc-L-tyrosine

Boc-L-tyrosine is a white to off-white crystalline powder with good solubility in many organic solvents.[1] The tert-butyloxycarbonyl (Boc) group provides protection for the α-amino group, preventing its participation in unwanted reactions during peptide coupling or other synthetic transformations. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA).[2]

PropertyValue
Molecular Formula C₁₄H₁₉NO₅
Molecular Weight 281.3 g/mol
Appearance White to off-white powder
Melting Point 133-135 °C
Optical Rotation [α]20/D +3.0° (c = 2 in acetic acid)
Solubility Soluble in DMF, DCM, Chloroform

Boc-L-tyrosine in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-tyrosine is a fundamental reagent in Boc-strategy SPPS, a powerful technique for the stepwise synthesis of peptides on a solid support. The process involves the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a resin.

General Workflow for Boc-SPPS

Resin Resin Support Swelling Resin Swelling (DCM) Resin->Swelling Deprotection Boc Deprotection (TFA/DCM) Swelling->Deprotection Cycle Start Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, Coupling Reagent) Neutralization->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (HF or TFMSA) Washing->Cleavage Final Step Purification Peptide Purification (RP-HPLC) Cleavage->Purification

General workflow for Boc solid-phase peptide synthesis (SPPS).

I. Boc-L-tyrosine in Opioid Receptor Modulators

The phenolic hydroxyl group of tyrosine is a critical pharmacophore for binding to opioid receptors. Modifications of the tyrosine residue, often starting from Boc-L-tyrosine, have led to the development of potent and selective opioid receptor agonists and antagonists. A notable example is the incorporation of 2',6'-dimethyl-L-tyrosine (Dmt) and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) to create highly selective delta-opioid receptor antagonists.

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade leading to analgesia and other physiological effects. Antagonists containing modified tyrosine residues, such as the Dmt-Tic pharmacophore, block this signaling.

cluster_membrane Cell Membrane OpioidReceptor Opioid Receptor (GPCR) G_Protein G-Protein (Gi/o) OpioidReceptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel inhibits K_Channel K+ Channel G_Protein->K_Channel activates cAMP cAMP AC->cAMP converts Ca_Influx Ca2+ Influx K_Efflux K+ Efflux Opioid_Agonist Opioid Agonist Opioid_Agonist->OpioidReceptor binds Dmt_Tic_Antagonist Dmt-Tic Antagonist Dmt_Tic_Antagonist->OpioidReceptor blocks ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Analgesia Analgesia CREB->Analgesia leads to

Opioid receptor signaling pathway and the antagonistic action of Dmt-Tic peptides.

Quantitative Data: Opioid Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) and antagonist potencies (pA2) of various Dmt-Tic containing peptidomimetics for the delta (δ) and mu (μ) opioid receptors.

CompoundStructureKi (nM) δ-ReceptorKi (nM) μ-ReceptorpA2 (δ-Receptor)Reference
Dmt-Tic-NH-CH(Ph)-CH₂-Ph N,N-dimethyl-Dmt-Tic-NH-CH(Ph)-CH₂-Ph0.035-9.47[3]
Dmt-Tic-NH-CH(Ph)-Ph N,N-dimethyl-Dmt-Tic-NH-CH(Ph)-Ph0.454-8.14[3]
Dimeric Dmt-Tic Analogue 8 Dimeric structure with diaminoalkane linker0.061.3711.28[4]
Dimeric Dmt-Tic Analogue 18 Dimeric structure with pyrazinone linker0.122.1510.42[4]
Experimental Protocols

Synthesis of Boc-2',6'-dimethyl-L-tyrosine:

A reported three-step synthesis utilizes a microwave-assisted Negishi coupling.[5]

  • Step 1: Synthesis of Boc-L-3,5-diiodotyrosine methyl ester: To a solution of Boc-L-tyrosine methyl ester in a suitable solvent, add N-iodosuccinimide and a catalytic amount of trifluoroacetic acid. Stir at room temperature until the reaction is complete. Purify the product by column chromatography.

  • Step 2: Microwave-assisted Negishi coupling: In a microwave vial, combine Boc-L-3,5-diiodotyrosine methyl ester, dimethylzinc, and a palladium catalyst such as Pd(PPh₃)₄ in an appropriate solvent like THF. Irradiate in a microwave reactor at a set temperature and time.

  • Step 3: Saponification: Treat the resulting Boc-2',6'-dimethyl-L-tyrosine methyl ester with a base such as lithium hydroxide in a mixture of THF and water to hydrolyze the ester. Acidify the reaction mixture and extract the product to yield Boc-2',6'-dimethyl-L-tyrosine.

Solid-Phase Synthesis of DIPP-NH₂ (Dmt-Tic-Ile-Phe-NH₂):

This protocol is adapted from a published procedure.[6]

  • Resin Preparation: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% 4-methylpiperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: For each amino acid (Phe, Ile, Tic), pre-activate 3 equivalents of the Fmoc-protected amino acid with 3 equivalents of TBTU and 9 equivalents of DIPEA in DMF. Add the activated amino acid solution to the resin and agitate for 1.5 hours. Wash the resin with DMF.

  • Final Coupling: For the last amino acid, use Boc-Dmt-OH. Pre-activate 3 equivalents with 3 equivalents of DIC and 3 equivalents of HOBt in DMF. Couple to the deprotected peptide-resin.

  • Cleavage and Deprotection: After the final coupling, wash the resin and dry it. Treat the resin with a cleavage cocktail (e.g., TFA/water/triisopropylsilane 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Opioid Receptor Binding Assay Protocol:

This is a general protocol for a competitive radioligand binding assay.[7][8]

  • Membrane Preparation: Prepare cell membranes from cells expressing the opioid receptor of interest (e.g., CHO cells stably expressing the human μ- or δ-opioid receptor).

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand (e.g., [³H]DAMGO for μ-receptor or [³H]Naltrindole for δ-receptor) and cell membranes.

    • Non-specific Binding: Radioligand, cell membranes, and a high concentration of a non-selective antagonist (e.g., 10 µM Naloxone).

    • Competitive Binding: Radioligand, cell membranes, and varying concentrations of the test compound (e.g., Dmt-Tic peptide).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

  • Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

II. Boc-L-tyrosine in Integrin Antagonists

Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions. The Arg-Gly-Asp (RGD) motif is a common recognition sequence for many integrins. Peptidomimetics containing a modified tyrosine residue, often synthesized from Boc-L-tyrosine, can act as potent and selective integrin antagonists, with applications in cancer therapy and anti-inflammatory treatments.

Integrin Signaling Pathway in Cancer

Integrin binding to the extracellular matrix (ECM) triggers intracellular signaling cascades that promote cell survival, proliferation, and migration. Integrin antagonists can block these pathways, thereby inhibiting tumor growth and metastasis.

cluster_membrane Cell Membrane Integrin Integrin (αvβ3) FAK FAK Integrin->FAK activates ECM ECM (e.g., Vitronectin) ECM->Integrin binds RGD_Antagonist RGD Antagonist RGD_Antagonist->Integrin blocks Src Src FAK->Src activates PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Cell_Migration Cell Migration Ras_MAPK->Cell_Migration

Integrin signaling in cancer and its inhibition by RGD antagonists.

Quantitative Data: Integrin Antagonist Activity

The following table presents the half-maximal inhibitory concentrations (IC₅₀) of various compounds, some of which are derived from or are analogues of structures that can be synthesized using Boc-L-tyrosine derivatives, against αvβ3 integrin.

CompoundDescriptionIC₅₀ (nM) for αvβ3Reference
Cilengitide Cyclic RGD peptide0.54 - 29[7][9]
MSR01R Small molecule antagonist1300[10]
MSR01S Small molecule antagonist1000[10]
DOTA-peptidomimetic RGD peptidomimetic219[11]
Experimental Protocols

General Solid-Phase Synthesis of RGD Peptidomimetics:

  • Resin and Linker Selection: Choose an appropriate resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide).

  • First Amino Acid Attachment: Couple the first Boc-protected amino acid to the resin.

  • Peptide Elongation: Perform cycles of Boc deprotection (TFA/DCM), neutralization (DIEA/DCM), and coupling of the subsequent Boc-protected amino acids (including Boc-L-tyrosine or its derivatives) using standard coupling reagents (e.g., HBTU/HOBt/DIEA).

  • Cyclization (if applicable): For cyclic peptides, after assembling the linear sequence, deprotect the side chains intended for cyclization and perform the cyclization reaction on the solid support or after cleavage.

  • Cleavage and Purification: Cleave the peptidomimetic from the resin and deprotect the remaining side chains using a suitable cleavage cocktail. Purify the product by RP-HPLC.

Cell Adhesion Assay Protocol:

This protocol describes a method to measure the inhibition of integrin-mediated cell adhesion.[4][12][13][14]

  • Plate Coating: Coat a 96-well microtiter plate with an ECM protein (e.g., vitronectin or fibronectin) at a specific concentration (e.g., 1-10 µg/mL) overnight at 4°C.

  • Blocking: Wash the plate with PBS and block non-specific binding sites with a solution of bovine serum albumin (BSA).

  • Cell Preparation: Culture cells that express the integrin of interest (e.g., human melanoma cells expressing αvβ3). Label the cells with a fluorescent dye (e.g., Calcein-AM).

  • Inhibition: Pre-incubate the fluorescently labeled cells with various concentrations of the test compound (integrin antagonist) for a specified time.

  • Adhesion: Add the cell-inhibitor mixture to the coated wells and incubate at 37°C for a defined period (e.g., 1-2 hours) to allow for cell adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Plot the percentage of cell adhesion against the log concentration of the inhibitor to determine the IC₅₀ value.

III. Boc-L-tyrosine in Tyrosine Kinase Inhibitors

Tyrosine kinases are enzymes that play a crucial role in cell signaling by catalyzing the phosphorylation of tyrosine residues on proteins. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important therapeutic targets. Boc-L-tyrosine and its derivatives can serve as starting materials or key intermediates in the synthesis of tyrosine kinase inhibitors (TKIs), such as analogues of Gefitinib and Dasatinib.

Tyrosine Kinase Signaling Pathway

Receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), are activated by ligand binding, leading to dimerization, autophosphorylation, and the initiation of downstream signaling pathways that promote cell growth and survival. TKIs block this process by competing with ATP for binding to the kinase domain.

cluster_membrane Cell Membrane RTK_monomer1 RTK (monomer) RTK_dimer RTK Dimer (activated) RTK_monomer2 RTK (monomer) Autophosphorylation Autophosphorylation RTK_dimer->Autophosphorylation leads to Ligand Growth Factor Ligand->RTK_monomer1 Ligand->RTK_monomer2 TKI Tyrosine Kinase Inhibitor TKI->Autophosphorylation inhibits Downstream_Signaling Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Autophosphorylation->Downstream_Signaling activates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

Tyrosine kinase signaling and its inhibition by TKIs.

Quantitative Data: Tyrosine Kinase Inhibitory Activity

The following table shows the IC₅₀ values for some tyrosine kinase inhibitors. While the direct synthesis of these specific compounds from Boc-L-tyrosine is not always the primary route, derivatives and analogues can be synthesized using Boc-L-tyrosine as a key building block.

CompoundTarget KinaseIC₅₀ (nM)Reference
Dasatinib-L-arginine derivative Csk4.4[15]
Dasatinib-L-arginine derivative Src<0.25[15]
Dasatinib-L-arginine derivative Abl<0.45[15]
PD 158780 EGFR0.08[16]
Experimental Protocols

General Synthesis Strategy for TKI Analogues using Boc-L-tyrosine:

The synthesis of TKI analogues can involve coupling Boc-L-tyrosine or a derivative to a core heterocyclic scaffold.

  • Scaffold Synthesis: Synthesize the core heterocyclic structure of the TKI (e.g., a quinazoline or thiazole ring system).

  • Boc-Tyr-OH Activation: Activate the carboxylic acid of Boc-L-tyrosine using a suitable coupling agent (e.g., HATU, HOBt/EDC).

  • Coupling Reaction: React the activated Boc-L-tyrosine with an amino group on the heterocyclic scaffold to form an amide bond.

  • Boc Deprotection: Remove the Boc group with TFA to liberate the amino group of the tyrosine moiety.

  • Further Functionalization: The newly exposed amino group or the phenolic hydroxyl group of the tyrosine can be further modified to generate a library of analogues.

  • Purification: Purify the final compounds using column chromatography or preparative HPLC.

Tyrosine Kinase Inhibition Assay Protocol:

This is a general protocol for an in vitro kinase assay.[17][18][19]

  • Reaction Buffer: Prepare a suitable kinase reaction buffer (e.g., Tris-HCl buffer containing MgCl₂, MnCl₂, and DTT).

  • Reaction Components: In a microplate, combine the tyrosine kinase enzyme, a peptide or protein substrate containing a tyrosine residue, and varying concentrations of the test inhibitor.

  • Initiation: Start the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined time.

  • Termination: Stop the reaction by adding a quench solution (e.g., EDTA or phosphoric acid).

  • Detection of Phosphorylation: Separate the phosphorylated substrate from the unreacted ATP. This can be done by spotting the reaction mixture onto a phosphocellulose paper and washing away the free ATP.

  • Quantification: Measure the amount of incorporated radiolabel in the substrate using a scintillation counter or by autoradiography. For non-radioactive assays, a specific antibody that recognizes the phosphorylated tyrosine can be used in an ELISA-based format.

  • Data Analysis: Plot the percentage of kinase activity against the log concentration of the inhibitor to determine the IC₅₀ value.

Conclusion

Boc-L-tyrosine is an indispensable tool in medicinal chemistry, providing a versatile platform for the design and synthesis of a wide range of biologically active molecules. Its strategic use in the construction of opioid receptor modulators, integrin antagonists, and tyrosine kinase inhibitors highlights its importance in modern drug discovery. The ability to readily modify its structure allows for the fine-tuning of pharmacological properties, leading to the development of more potent, selective, and metabolically stable therapeutic agents. The protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel compounds based on the Boc-L-tyrosine scaffold.

References

The Enduring Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, target peptide sequences. The tert-butyloxycarbonyl (Boc) group, a cornerstone in the field, has played a pivotal role, particularly in the solid-phase peptide synthesis (SPPS) methodology developed by Bruce Merrifield. This technical guide provides a comprehensive examination of the Boc protecting group, its underlying chemistry, detailed experimental protocols, and a comparative analysis of its application in modern peptide synthesis.

Core Principles: The Chemistry of the Boc Protecting Group

The primary function of the Boc group is the reversible protection of the α-amino group of an amino acid.[1] This prevents the amino group from engaging in undesirable side reactions during peptide bond formation, thereby ensuring the correct amino acid sequence.[1] The Boc group's utility is defined by its stability under neutral and basic conditions and its facile cleavage under acidic conditions.[2] This acid lability is the foundation of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS, where the Boc group offers temporary protection of the α-amino group, while more acid-stable, benzyl-based groups provide semi-permanent protection for amino acid side chains.[2]

Mechanism of Boc Protection

The introduction of the Boc group onto an amino acid's α-amino group is most commonly achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3][] The amino group acts as the nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.[3]

G cluster_protection Boc Protection Mechanism AminoAcid Amino Acid (R-NH₂) Intermediate Tetrahedral Intermediate AminoAcid->Intermediate Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Intermediate Base Base (e.g., NaOH, TEA) Base->AminoAcid Deprotonates BocAminoAcid Boc-Protected Amino Acid Intermediate->BocAminoAcid Collapse of Intermediate Byproducts tert-Butanol + CO₂ Intermediate->Byproducts Elimination

Mechanism of Boc-protection of an amino acid.
Mechanism of Boc Deprotection

The defining feature of the Boc group is its removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[][5] The deprotection mechanism involves the protonation of the Boc group's carbonyl oxygen by TFA.[1] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1] This unstable intermediate readily decarboxylates, releasing the free amine of the peptide and carbon dioxide.[1]

To prevent the reactive tert-butyl cation from causing unwanted side reactions, such as the alkylation of sensitive residues like tryptophan, cysteine, or methionine, scavengers are often added to the deprotection solution.[5][6]

G cluster_deprotection Boc Deprotection Mechanism BocPeptide Boc-Peptide ProtonatedBoc Protonated Boc-Peptide BocPeptide->ProtonatedBoc Protonation TFA Trifluoroacetic Acid (TFA) TFA->ProtonatedBoc Carbocation tert-Butyl Cation ProtonatedBoc->Carbocation Fragmentation CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid FreePeptide Free Peptide-NH₃⁺ CarbamicAcid->FreePeptide Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Acid-catalyzed deprotection of a Boc-amino acid.

The Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

Boc-SPPS is a cyclical process that involves the sequential addition of Boc-protected amino acids to a growing peptide chain attached to a solid support, typically a resin.[5] The cycle consists of three main steps: deprotection, neutralization, and coupling.[5]

G cluster_spps_cycle Boc Solid-Phase Peptide Synthesis (SPPS) Cycle Start Start with Resin-Bound Boc-Amino Acid Deprotection 1. Deprotection: Remove Boc group with TFA Start->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization 2. Neutralization: Neutralize with a base (e.g., DIEA) Wash1->Neutralization Wash2 Wash Neutralization->Wash2 Coupling 3. Coupling: Add next Boc-Amino Acid and coupling agent Wash2->Coupling Wash3 Wash Coupling->Wash3 Repeat Repeat Cycle for Each Amino Acid Wash3->Repeat Repeat->Deprotection Next Cycle

Cyclical workflow of Boc solid-phase peptide synthesis.

Boc vs. Fmoc: A Comparative Analysis

The primary alternative to the Boc strategy in SPPS is the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The choice between these two methodologies is a critical decision in peptide synthesis.

Key Differences

The fundamental difference lies in their deprotection chemistry. Boc is acid-labile, while Fmoc is base-labile.[7] This dictates the entire synthetic strategy, including the choice of side-chain protecting groups and the final cleavage conditions.[7]

FeatureBoc-SPPSFmoc-SPPS
α-Amino Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Reagent 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[8]20-50% Piperidine in Dimethylformamide (DMF)[8]
Side-Chain Protection Benzyl-based (e.g., Bzl)tert-Butyl-based (e.g., tBu)
Final Cleavage Reagent Strong acid (e.g., HF, TFMSA)[8]Trifluoroacetic acid (TFA)[8]
Chemistry Harsher, repeated acid treatmentMilder, base deprotection and final acid cleavage
Compatibility Good for hydrophobic sequences prone to aggregation[9]Suitable for acid-sensitive residues and modifications[9]
Automation More complex due to corrosive reagents[9]Readily automated[9]
Cost Can be more cost-effective for some reagents[9]May have higher initial reagent costs, but can be more cost-effective overall[9]
Performance and Purity

While direct, side-by-side quantitative comparisons for the same peptide are not always abundant in the literature, general performance trends can be inferred. The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%.[9][] It is generally accepted that for routine peptide synthesis, the Fmoc approach often provides higher purity crude products due to its milder deprotection steps, which can minimize side reactions.[9]

However, for certain hydrophobic sequences that are prone to aggregation, the Boc strategy can offer advantages.[9][11] The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation.[9]

Amino Acid CategoryRepresentative Amino AcidsTypical Coupling Efficiency in Boc-SPPSPrimary Challenges & Side Reactions
High Efficiency / Low Side Reactions Ala, Gly, Leu, Phe, Trp, Val>99%Minimal under standard conditions.[12]
Sterically Hindered Ile, Val, Thr98-99%Slower reaction kinetics requiring extended coupling times or more potent activating agents.[12]
Side-Chain Reactive (Acylation) Ser, Thr98-99%O-acylation of the side-chain hydroxyl group can occur.[12]
Side-Chain Reactive (Other) Asp, Asn, Gln, His, ArgVariableAspartimide formation (Asp), dehydration of side-chain amide (Asn, Gln), side-chain modification (His, Arg).[12]

Experimental Protocols

Protocol for Boc Protection of an Amino Acid

This protocol provides a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate.[3]

Materials:

  • Amino acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

  • Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[3]

  • Add the base (e.g., NaOH, 1.5 eq) and stir until the amino acid is completely dissolved.[3]

  • Cool the reaction mixture to 0 °C in an ice bath.[3]

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.[3]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion is confirmed by TLC.[3][13]

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.[3]

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[3]

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).[3]

  • Combine the organic layers and wash with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[3]

Protocol for a Boc-SPPS Cycle

This protocol outlines a single cycle of deprotection, neutralization, and coupling in manual Boc-SPPS.[1][5]

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Isopropanol (IPA)

  • N,N-diisopropylethylamine (DIEA)

  • N,N-dimethylformamide (DMF)

  • Nα-Boc protected amino acid

  • Coupling agent (e.g., HBTU, HOBt)

Procedure:

1. Nα-Boc Deprotection: a. To the swollen peptide-resin, add a solution of 50% TFA in DCM.[1] b. Agitate the resin with the TFA/DCM solution for 1-2 minutes for a pre-wash, then drain.[1] c. Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes to ensure complete deprotection.[1] d. Drain the TFA solution and wash the resin with DCM (3-5 times), followed by isopropanol (2 times), and then DCM (3 times) to remove residual acid.[1]

2. Neutralization: a. Add a 5-10% solution of DIEA in DCM to the resin.[1] b. Agitate for 5-10 minutes.[1] c. Drain the neutralization solution and repeat the neutralization step.[1] d. Wash the resin with DCM (3-5 times) to remove excess base.[1]

3. Coupling: a. In a separate vial, dissolve the Nα-Boc protected amino acid (3-4 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.[1] b. Add DIEA (6 equivalents) to the amino acid solution to activate it. Allow the activation to proceed for 1-2 minutes.[1] c. Add the activated amino acid solution to the neutralized resin.[1] d. Agitate the reaction mixture for 1-2 hours at room temperature.[1] e. Monitor the reaction progress using a qualitative test such as the Kaiser (ninhydrin) test. A negative test indicates complete coupling.[5]

Side Reactions in Boc-SPPS

Several side reactions can occur during Boc-SPPS, potentially impacting the yield and purity of the final peptide. These include:

  • Diketopiperazine formation: This can occur at the dipeptide stage.[14]

  • Aspartimide formation: This is a concern for peptides containing aspartic acid.[14]

  • Alkylation of sensitive residues: The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains (e.g., Trp, Met, Cys).[6] The use of scavengers is crucial to mitigate this.[6]

Conclusion

The Boc protecting group, a foundational tool in peptide chemistry, continues to be a powerful and relevant option for peptide synthesis. Its advantages in the synthesis of difficult, aggregation-prone sequences ensure its continued application in both academic research and industrial drug development. While the milder Fmoc strategy has become the method of choice for many routine applications, a thorough understanding of the chemistry, workflow, and potential challenges associated with the Boc strategy is essential for any researcher or professional in the field of peptide science. The ability to choose and correctly implement the appropriate protection strategy is a key determinant in the successful and efficient synthesis of complex peptide molecules.

References

Methodological & Application

Application Notes and Protocols for Boc-L-Tyrosine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Boc-L-tyrosine and its derivatives in solid-phase peptide synthesis (SPPS). This document details the principles of the Boc/Bzl protection strategy, experimental protocols for the incorporation of various protected Boc-L-tyrosine derivatives, and a comparative analysis of their performance.

Introduction to Boc-L-Tyrosine in SPPS

The tert-butyloxycarbonyl (Boc) protection strategy is a foundational method in SPPS, particularly effective for the synthesis of complex and lengthy peptide sequences.[1] In this strategy, the α-amino group of the amino acid is temporarily protected by the acid-labile Boc group, which is removed in each cycle with a moderate acid like trifluoroacetic acid (TFA).[2] The side-chain functional groups are protected by more acid-stable groups, typically benzyl (Bzl) derivatives, which are removed during the final cleavage from the resin with a strong acid such as hydrofluoric acid (HF).[2]

The phenolic hydroxyl group of tyrosine is reactive and requires protection during SPPS to prevent side reactions like O-acylation.[2] Several Boc-L-tyrosine derivatives with different side-chain protecting groups are commercially available, each with specific advantages and applications.

Commonly Used Boc-L-Tyrosine Derivatives

The choice of the side-chain protecting group for tyrosine is critical as it influences the synthesis efficiency, crude peptide purity, and the potential for side reactions.[3]

  • Boc-Tyr(Bzl)-OH: This is a widely used derivative where the side-chain hydroxyl group is protected by a benzyl ether.[4][5] While robust, the benzyl group can be partially cleaved by the repeated TFA treatments used for Nα-Boc deprotection, which can be a concern in the synthesis of long peptides.[6][7][8]

  • Boc-Tyr(Boc)-OH: In this derivative, the side-chain is also protected by a Boc group. This makes it particularly suitable for introducing a tyrosine residue at or near the N-terminus of a peptide, as the side-chain protection is removed concurrently with the Nα-Boc group during each deprotection step.[1] However, this lability can also lead to premature deprotection and side reactions if the tyrosine is incorporated early in a long sequence.[3]

  • Boc-Tyr(2,6-Cl₂Bzl)-OH & Boc-Tyr(2-Br-Z)-OH: These derivatives utilize more acid-stable protecting groups (2,6-dichlorobenzyl and 2-bromobenzyloxycarbonyl, respectively) for the tyrosine side chain.[2][6] They offer enhanced stability to TFA, minimizing premature deprotection and are recommended for syntheses where high purity is critical.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of Boc-L-tyrosine derivatives in SPPS.

Table 1: Compatibility of Boc-Protected Tyrosine with Common Resins.

Resin/LinkerC-TerminalCompatibility with Boc-Tyr-OH DerivativesExpected PerformanceKey Considerations
MerrifieldAcidGoodModerate to GoodRisk of chain loss with repeated TFA deprotection, especially for longer peptides.
PAMAcidExcellentGood to HighMore stable to TFA than Merrifield resin, minimizing chain loss.
MBHAAmideExcellentGood to HighThe standard for peptide amides in Boc chemistry. Stable to TFA and cleaved by HF.

Table 2: Performance of Common Coupling Reagents for Boc-Amino Acids.

Coupling ReagentRelative EfficiencyTypical Coupling TimeRisk of RacemizationKey Considerations
DIC/HOBtGood1 - 2 hoursLow to ModerateCost-effective, but can be slower for sterically hindered couplings.[2][8]
HBTUVery Good15 - 60 minutesLowFaster than DIC/HOBt, a reliable choice for most couplings.[2]
HATUExcellent15 - 45 minutesVery LowHighly efficient, recommended for difficult couplings.[2]
COMUExcellent15 - 45 minutesVery LowHigh reactivity and improved safety profile.[2]

Table 3: Common Side-Chain Protecting Groups for Tyrosine in Boc-SPPS.

Protecting GroupAbbreviationCleavage ConditionStability to 50% TFAKey Features
BenzylBzlStrong acid (e.g., HF)Partially removedRobust and widely used, but can lead to side reactions due to partial cleavage.[2][6]
tert-ButyloxycarbonylBocStrong acid (e.g., HF)LabileSuitable for N-terminal tyrosine; removed with each deprotection cycle.[1]
2,6-Dichlorobenzyl2,6-Cl₂BzlStrong acid (e.g., HF, TMSOTf)More stable than BzlRequires strong acid for removal.[2]
2-Bromobenzyloxycarbonyl2-Br-ZStrong acid (e.g., HF, TFMSA)StableOffers good stability to TFA.[2]

Experimental Protocols

General Boc-SPPS Cycle

The following protocol describes a single cycle for adding a Boc-protected amino acid to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin

  • Dichloromethane (DCM)

  • Deprotection Solution: 50% TFA in DCM[9]

  • Neutralization Solution: 10% Diisopropylethylamine (DIEA) in DCM (v/v)[1]

  • Dimethylformamide (DMF)

  • Boc-amino acid (3-4 equivalents relative to resin loading)[2][10]

  • Coupling reagent (e.g., HBTU, 3 equivalents)[2]

  • DIEA (6-8 equivalents)[2][10]

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel. Drain the DCM.[2]

  • Nα-Boc Deprotection:

    • Add the Deprotection Solution to the resin, agitate for 2 minutes, and drain.[2]

    • Add a fresh portion of Deprotection Solution and agitate for 20-30 minutes.[1][2]

    • Drain the TFA solution and wash the resin with DCM (3x).[10]

  • Neutralization:

    • Wash the resin with the Neutralization Solution for 2 minutes.[10]

    • Repeat the neutralization wash.[10]

    • Wash the resin with DCM (3x) and then DMF (3x).[10]

  • Coupling:

    • In a separate vessel, dissolve the Boc-amino acid and coupling reagent (e.g., HBTU) in DMF.[2]

    • Add DIEA to the solution to activate the amino acid.[2]

    • Immediately add the activated amino acid solution to the resin.[2]

    • Agitate the mixture for 1-2 hours at room temperature.[2]

  • Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A yellow color indicates a complete reaction, while a blue/purple color signifies incomplete coupling, requiring a recoupling step.[2]

  • Washing: Wash the resin sequentially with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Final Cleavage and Deprotection (HF Cleavage)

This is the most common method for cleaving the peptide from the resin and removing side-chain protecting groups in Boc-SPPS.[10]

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger: Anisole or p-cresol (1.0 mL per gram of resin)[10]

  • HF cleavage apparatus

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin and a magnetic stir bar into the HF apparatus reaction vessel.[10]

  • Add the scavenger.[10]

  • Cool the reaction vessel to -5°C to 0°C.[10]

  • Slowly distill anhydrous HF into the vessel (approximately 10 mL per gram of resin).[10]

  • Stir the mixture at 0°C for 60 minutes.[10]

  • After the reaction, evaporate the HF under vacuum.[10]

  • Precipitate the peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.[1]

  • Collect the precipitate by centrifugation or filtration.[10]

  • Wash the peptide pellet with cold ether and dry under vacuum.[10]

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Potential Side Reactions and Mitigation

The primary side reaction concerning tyrosine during Boc-SPPS is the alkylation of the phenolic ring by carbocations generated during the final acid cleavage step.[10]

  • C-alkylation: The tert-butyl cation generated from the cleavage of Boc groups can attack the electron-rich aromatic ring of tyrosine, leading to the formation of 3-tert-butyl-tyrosine.[11]

    • Mitigation: The most effective way to prevent C-alkylation is to use scavengers, such as cresol, anisole, or triisopropylsilane (TIS), in the cleavage cocktail.[11]

  • Fries-type Rearrangement: With Boc-Tyr(Boc)-OH, the side-chain Boc group can migrate from the phenolic oxygen to the aromatic ring under strong acid conditions.[11]

    • Mitigation: Using milder deprotection conditions or a lower concentration of TFA can sometimes reduce this rearrangement.[11]

  • Benzyl Group Migration: With Boc-Tyr(Bzl)-OH, a small proportion of the benzyl protecting groups may migrate from the oxygen atom to the tyrosine ring under the repeated acidic conditions for Boc deprotection.[12]

    • Mitigation: For long peptides where tyrosine is near the C-terminus, consider using a more acid-stable protecting group if this becomes an issue.[8]

Visualizations

Boc_SPPS_Cycle Resin Resin-Bound Peptide (Nα-Boc Protected) Deprotection Nα-Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling (Boc-AA, HBTU, DIEA) Neutralization->Coupling Washing Washing (DCM/DMF) Coupling->Washing Next_Cycle Ready for Next Cycle Washing->Next_Cycle Next_Cycle->Deprotection Repeat

Caption: General workflow for a single cycle in Boc-SPPS.

Tyrosine_Protection_Strategy Peptide Peptide Chain N-terminus C-terminus Tyr Tyrosine Residue α-Amino Group Phenolic Hydroxyl Boc_N Nα-Boc Protection (Temporary) Boc_N->Tyr:nh Side_Chain_P Side-Chain Protection (e.g., Bzl, Boc, 2,6-Cl₂Bzl) (Acid Stable) Side_Chain_P->Tyr:oh TFA TFA Deprotection (Cyclical) TFA->Boc_N Removes HF HF Cleavage (Final Step) HF->Peptide:c Cleaves from Resin HF->Side_Chain_P Removes

Caption: Logic of the Boc protection strategy for a tyrosine residue.

References

Coupling Methods for Boc-L-tyrosine in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-tyrosine is a critical amino acid residue in many biologically active peptides. Its phenolic side chain can participate in important interactions but also presents challenges during solid-phase peptide synthesis (SPPS). Proper protection of the α-amino group with the tert-butyloxycarbonyl (Boc) group and the selection of an appropriate coupling method are paramount to ensure high-yield and high-purity synthesis of tyrosine-containing peptides. This document provides detailed application notes on the various coupling methods for Boc-L-tyrosine, potential side reactions, and comprehensive experimental protocols.

When incorporating Boc-L-tyrosine, the phenolic hydroxyl group is typically protected to prevent side reactions such as O-acylation.[1][2] Common protecting groups include the benzyl (Bzl) group, which is removed during the final cleavage with strong acid, and the Boc group itself, creating Boc-Tyr(Boc)-OH. The dual Boc-protected derivative can be advantageous in minimizing certain side reactions during cleavage.[3] However, the steric hindrance of Boc-Tyr(Boc)-OH can make coupling more challenging.[4]

Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of Boc-L-tyrosine, especially the sterically hindered Boc-Tyr(Boc)-OH.[4] The following tables summarize the performance of commonly used coupling reagents in SPPS.

Table 1: Performance of Coupling Reagents for Boc-L-tyrosine

Coupling ReagentTypical Coupling TimeCoupling EfficiencyKey Considerations
DCC/HOBt 1 - 4 hoursGoodCost-effective and widely used. The byproduct dicyclohexylurea (DCU) is insoluble and requires filtration. The addition of HOBt is crucial to suppress racemization.[5][6]
HBTU 30 - 60 minutesVery GoodFaster than DCC/HOBt and reliable for most couplings.[4]
HATU 15 - 45 minutesExcellentHighly efficient, recommended for difficult and sterically hindered couplings with low racemization.[4][7]
PyBOP 30 - 60 minutesVery GoodGood for sterically hindered couplings.[4] Does not form guanidinium byproducts.

Table 2: Racemization Levels Associated with Common Coupling Reagents

Coupling Reagent/Method% D-Isomer (Epimerization)Reference(s)
HBTU 1.5 - 5.0%[7]
HATU 0.5 - 2.0%[7]
PyBOP 1.0 - 3.5%[7]
DIC/HOBt 0.5 - 2.5%[7]
COMU < 1.0%[7]

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the coupling of Boc-L-tyrosine and subsequent deprotection steps. Understanding and mitigating these is crucial for obtaining a high-purity product.

  • O-acylation: The unprotected hydroxyl group of the tyrosine side chain can be acylated by the activated carboxyl group of the incoming amino acid. This can be pronounced when using active esters. The use of additives like 2,4-dinitrophenol or pentachlorophenol can help prevent this side reaction.[8] Protecting the hydroxyl group, for instance with a Boc or Bzl group, is the most common strategy to avoid O-acylation.[1][2]

  • C-alkylation: During the final cleavage with strong acids (e.g., HF or TFMSA), the acid-labile side-chain protecting groups generate reactive carbocations. These electrophiles, such as the tert-butyl cation from the Boc group, can attack the electron-rich aromatic ring of tyrosine, leading to the formation of 3-tert-butyl-tyrosine.[9][10] This can be detected as a +56 Da adduct in mass spectrometry.[10] The use of scavengers like anisole, p-cresol, or thioanisole in the cleavage cocktail is mandatory to trap these carbocations.[9]

  • Fries-type Rearrangement: The Boc group on the phenolic oxygen of Boc-Tyr(Boc)-OH can migrate to the aromatic ring of the tyrosine side chain under strong acidic conditions, resulting in an acylated tyrosine derivative.[10][11] This is an intramolecular rearrangement and does not change the overall mass of the peptide, making it detectable by HPLC due to different retention times.[10] Using milder deprotection conditions or reducing the acid concentration can help mitigate this rearrangement.[10]

  • Racemization: The loss of stereochemical integrity of the chiral amino acid can occur during the activation step, primarily through the formation of a 5(4H)-oxazolone intermediate.[7] The risk of racemization is influenced by the choice of coupling reagent, base, and activation time. Using racemization suppressants like HOBt or HOAt with carbodiimides, opting for low-racemization coupling reagents like HATU, and using a sterically hindered base such as N,N-diisopropylethylamine (DIEA) can minimize this side reaction.[4][12]

Experimental Protocols

The following are detailed protocols for a single coupling cycle in manual Boc-SPPS. The equivalents of reagents are based on the initial loading of the resin.

General Boc-SPPS Cycle

A typical cycle in Boc-SPPS involves the following steps, which are elaborated upon in the specific coupling protocols below.

Resin Peptide-Resin (N-terminally Boc-protected) Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (e.g., 10% DIEA in DMF) Deprotection->Neutralization Coupling Coupling (Activated Boc-L-tyrosine) Neutralization->Coupling Washing Washing (DMF and DCM) Coupling->Washing Next_Cycle Ready for Next Cycle Washing->Next_Cycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol 1: Coupling using HATU

This protocol is recommended for difficult couplings, such as with the sterically hindered Boc-Tyr(Boc)-OH, where high efficiency and minimal racemization are required.[4]

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Boc Deprotection: Remove the N-terminal Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 minutes, followed by a second treatment for 20 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes). Wash the resin with DMF (3x).

  • Activation Mixture Preparation: In a separate vessel, dissolve Boc-L-tyrosine derivative (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Coupling: Add DIEA (6 equivalents) to the activation mixture and immediately add the solution to the resin. Agitate the reaction vessel at room temperature for 20-45 minutes.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Protocol 2: Coupling using HBTU

HBTU is a reliable and efficient coupling reagent suitable for most applications.[4]

  • Resin Preparation, Deprotection, and Neutralization: Follow steps 1-4 from the HATU protocol.

  • Pre-activation and Coupling: In a separate vessel, dissolve the Boc-L-tyrosine derivative (2 equivalents) in DMF. Add a 1.0 M solution of HBTU in DMF (2 equivalents) and DIEA (4 equivalents). Allow the mixture to pre-activate for 2-5 minutes. Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test for completion.

  • Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Coupling using DCC/HOBt

This is a cost-effective method for standard couplings.[13]

  • Resin Preparation, Deprotection, and Neutralization: Follow steps 1-4 from the HATU protocol.

  • Activation Mixture Preparation: In a separate flask, dissolve the Boc-L-tyrosine derivative (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction: In another flask, dissolve the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DCM and add triethylamine (TEA) or N-methylmorpholine (NMM) (1.1 equivalents) to liberate the free amine. Add this solution to the cooled Boc-L-tyrosine solution.

  • DCC Addition: Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise over 10 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification (for solution-phase): Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer and evaporate the solvent. The crude product can be purified by column chromatography. For solid-phase, after the reaction time, the resin is filtered and washed with DMF and DCM.

  • Monitoring (for solid-phase): Perform a Kaiser test for completion.

Visualization of Key Processes

Chemical Reaction of Coupling

The following diagram illustrates the general mechanism of peptide bond formation using an aminium salt coupling reagent like HBTU or HATU.

cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Tyr Boc-Tyr-OH Activated_Ester Activated Ester (Boc-Tyr-OAt) Boc_Tyr->Activated_Ester + Coupling Reagent + Base Coupling_Reagent Coupling Reagent (e.g., HATU) Base Base (e.g., DIEA) Peptide_Resin H₂N-Peptide-Resin Coupled_Peptide Boc-Tyr-NH-Peptide-Resin Activated_Ester->Coupled_Peptide + H₂N-Peptide-Resin Byproducts Byproducts

Caption: Peptide bond formation via an activated ester intermediate.

Decision Tree for Coupling Reagent Selection

This diagram provides a logical approach to selecting a suitable coupling reagent for Boc-L-tyrosine.

decision decision result result start Start: Couple Boc-L-tyrosine steric_hindrance Sterically hindered coupling? (e.g., Boc-Tyr(Boc)-OH) start->steric_hindrance racemization_concern High concern for racemization? steric_hindrance->racemization_concern Yes use_dic_hobt Use DIC/HOBt steric_hindrance->use_dic_hobt No use_hatu Use HATU racemization_concern->use_hatu Yes use_hbtu_pybop Use HBTU or PyBOP racemization_concern->use_hbtu_pybop No

References

Application Notes and Protocols for the Deprotection of Boc-L-tyrosine using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of protecting group chemistry in peptide synthesis and organic chemistry. Its facile removal under acidic conditions, typically with trifluoroacetic acid (TFA), allows for the sequential addition of amino acids to a growing peptide chain. This application note provides a detailed overview of the deprotection of Boc-L-tyrosine using TFA, with a focus on optimizing reaction conditions to maximize yield and purity while minimizing common side reactions. Understanding and controlling these factors is critical for the successful synthesis of peptides and other complex molecules containing tyrosine.

The primary challenge during the TFA-mediated deprotection of Boc-L-tyrosine is the generation of a reactive tert-butyl cation. This electrophile can subsequently alkylate the electron-rich aromatic ring of the tyrosine side chain, leading to the formation of undesired byproducts.[1] To mitigate this, scavengers are commonly added to the reaction mixture to trap the tert-butyl cation.[2]

Reaction Mechanism and Side Reactions

The deprotection of Boc-L-tyrosine with TFA proceeds via an acid-catalyzed cleavage. The key steps are:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

  • Carbocation Formation: The protonated Boc group cleaves to form a stable tert-butyl carbocation and a carbamic acid intermediate.

  • Decarboxylation: The unstable carbamic acid rapidly decarboxylates, releasing carbon dioxide and the free amine of L-tyrosine.

  • Protonation of the Amine: The newly formed amine is protonated by the excess TFA to yield the ammonium trifluoroacetate salt.

A significant side reaction is the C-alkylation of the tyrosine ring by the liberated tert-butyl cation, which can lead to the formation of 3-tert-butyl-tyrosine. This side reaction can occur to an extent of 0.5-1.0% and can be minimized by the use of scavengers.[1][3] Another potential side reaction, particularly when using Boc-Tyr(Boc)-OH, is a Fries-type rearrangement , where the side-chain Boc group migrates to the aromatic ring under strong acidic conditions.[1]

Data Presentation: Efficacy of Scavengers

The addition of scavengers to the deprotection cocktail is crucial for minimizing the alkylation of the tyrosine side chain. The following table summarizes the effectiveness of different scavenger cocktails in preventing the analogous S-tert-butylation of a model peptide containing a cysteine residue, which serves as a good indicator of their efficacy in trapping tert-butyl cations.[2]

Scavenger Cocktail (v/v/v or v/v/w)Desired Peptide (%)Side Product (%)
95% TFA / 5% H₂O7525
95% TFA / 2.5% H₂O / 2.5% Triisopropylsilane (TIS)9010
92.5% TFA / 5% Thioanisole / 2.5% Ethanedithiol (EDT)955

Data is illustrative and based on the analysis of a model peptide to demonstrate scavenger efficiency.[2]

Experimental Protocols

Protocol 1: Solution-Phase Deprotection of Boc-L-tyrosine

This protocol describes a standard method for the deprotection of Boc-L-tyrosine in solution.

Materials:

  • Boc-L-tyrosine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Scavenger (e.g., anisole, thioanisole, or triisopropylsilane (TIS))

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve Boc-L-tyrosine in anhydrous DCM to a concentration of approximately 0.1–0.2 M.

  • Add a suitable scavenger to the solution. A common choice is anisole (5–10 equivalents).

  • Cool the flask in an ice bath to 0°C.

  • Slowly add an equal volume of TFA to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the deprotection is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Precipitate the product by adding cold diethyl ether.

  • Isolate the product by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Solid-Phase Deprotection of a Tyrosine-Containing Peptide

This protocol outlines the Boc deprotection step within a standard solid-phase peptide synthesis (SPPS) workflow.

Materials:

  • Peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes in the synthesis vessel.

  • Drain the DCM.

  • Add the deprotection cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin.

  • Agitate the mixture for 30 minutes at room temperature.[1]

  • Drain the deprotection cocktail and wash the resin thoroughly with DCM.

  • Neutralize the resin with a solution of 10% DIEA in DMF.

  • Wash the resin with DMF and then DCM to prepare for the next coupling step.

Mandatory Visualizations

Boc_Deprotection_Mechanism Boc Deprotection Mechanism with TFA BocTyr Boc-L-Tyrosine ProtonatedBoc Protonated Boc-Tyr BocTyr->ProtonatedBoc + TFA AlkylatedTyr 3-tert-Butyl-Tyrosine (Side Product) CarbamicAcid Carbamic Acid Intermediate + tert-Butyl Cation ProtonatedBoc->CarbamicAcid tBu_Cation tert-Butyl Cation ProtonatedBoc->tBu_Cation Tyr_TFA_Salt L-Tyrosine TFA Salt + CO2 CarbamicAcid->Tyr_TFA_Salt tBu_Cation->AlkylatedTyr Alkylation TrappedCation Trapped Cation tBu_Cation->TrappedCation Trapping Scavenger Scavenger (e.g., TIS) SPPS_Workflow Solid-Phase Peptide Synthesis (SPPS) Cycle Start Resin with Protected Amino Acid Swell Swell Resin in DCM Start->Swell Deprotection Boc Deprotection (TFA + Scavengers) Swell->Deprotection Wash1 Wash with DCM Deprotection->Wash1 Neutralization Neutralize with DIEA in DMF Wash1->Neutralization Wash2 Wash with DMF and DCM Neutralization->Wash2 Coupling Couple next Boc-Amino Acid Wash2->Coupling Wash3 Wash Coupling->Wash3 End Repeat Cycle or Final Cleavage Wash3->End End->Deprotection Next Cycle RTK_Signaling_Pathway Receptor Tyrosine Kinase (RTK) Signaling Pathway Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (Inactive Monomer) Ligand->RTK Dimerization Dimerization and Autophosphorylation RTK->Dimerization ActiveRTK Active RTK Dimer (Phosphorylated Tyrosines) Dimerization->ActiveRTK Adaptor Adaptor Proteins (e.g., Grb2) ActiveRTK->Adaptor Binds to Phospho-Tyrosine SignalingCascade Downstream Signaling Cascade (e.g., Ras-MAPK) Adaptor->SignalingCascade Response Cellular Response (e.g., Proliferation, Differentiation) SignalingCascade->Response

References

Application Notes and Protocols: The Use of Boc-L-tyrosine in the Synthesis of Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Nα-tert-butyloxycarbonyl-L-tyrosine (Boc-L-tyrosine) in the solid-phase peptide synthesis (SPPS) of therapeutic peptides. This document details the fundamental principles of the Boc-SPPS strategy, experimental protocols for key synthetic steps, and presents available quantitative data.

Introduction to Boc-L-tyrosine in Peptide Synthesis

The synthesis of therapeutic peptides is a cornerstone of modern drug development. The precise assembly of amino acid sequences requires a robust strategy of protecting groups to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) protecting group has historically played a crucial role in solid-phase peptide synthesis (SPPS), a methodology developed by Bruce Merrifield. Boc-L-tyrosine is a key building block in this strategy, particularly for peptides where the tyrosine residue is essential for biological activity, such as in opioid peptides like enkephalins.

The Boc group is an acid-labile protecting group, meaning it is stable under neutral and basic conditions but is readily removed by acids like trifluoroacetic acid (TFA). This characteristic is the foundation of the Boc-SPPS strategy. The α-amino group of an amino acid is protected by the Boc group, typically by reaction with di-tert-butyl dicarbonate (Boc₂O).

The Boc-SPPS Cycle

Boc-SPPS is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain attached to a solid support, such as a Merrifield resin. The synthesis cycle consists of three main steps: deprotection, neutralization, and coupling.

A general workflow for the Boc solid-phase peptide synthesis strategy is outlined below:

Boc_SPPS_Workflow Resin Resin Support AA1 Attach First Boc-Amino Acid Resin->AA1 Deprotection Boc Deprotection (TFA in DCM) AA1->Deprotection Wash Washing Steps Deprotection->Wash Wash Neutralization Neutralization (DIEA in DCM) Coupling Coupling of Next Boc-Amino Acid Neutralization->Coupling Neutralization->Wash Wash Coupling->Wash Wash Wash->Neutralization Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage (e.g., HF) Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Therapeutic Peptide Purification->FinalPeptide

General workflow for Boc solid-phase peptide synthesis (SPPS).

Quantitative Data on Therapeutic Peptide Synthesis using Boc-L-tyrosine

While comprehensive final yield and purity data for a wide range of therapeutic peptides synthesized using Boc-L-tyrosine is not always readily available in a comparative format, the following table summarizes some reported quantitative outcomes for intermediates and model peptides. It is important to note that yields can be highly sequence-dependent and optimization of coupling and cleavage conditions is crucial for achieving high purity and yield.

Therapeutic Peptide/IntermediateSynthesis StrategyParameterValueReference(s)
Oxytocin Intermediate Boc-SPPSYield75%
(Boc-Cys(Trt)-Tyr(tBu)-Ile-Gln(Trt)-Asn(Trt)-Cys(Trt)-OH)Purity91.0%
Protected Somatostatin-14 Boc/Bzl SPPSOverall Yield55-60%
Model Peptide with Boc-D-Tyr(Me)-OH Boc-SPPSCrude Peptide Yield60-85%

Experimental Protocols

The following are detailed protocols for key experiments in the synthesis of therapeutic peptides using Boc-L-tyrosine.

General Boc-SPPS Cycle for Peptide Chain Elongation

This protocol outlines a single cycle for the addition of a Boc-protected amino acid to the growing peptide chain on a solid support.

Materials:

  • Peptide-resin

  • Dichloromethane (DCM)

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM (v/v)

  • Neutralization Solution: 10% Diisopropylethylamine (DIEA) in DCM (v/v)

  • N,N-Dimethylformamide (DMF)

  • Boc-protected amino acid (e.g., Boc-L-tyrosine(Bzl)-OH)

  • Coupling Reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)

  • DIEA for coupling

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with the Deprotection Solution for 2 minutes and drain.

    • Add fresh Deprotection Solution and agitate for 20-30 minutes.

    • Drain the solution and wash the resin with DCM (3x), Isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with the Neutralization Solution for 2 minutes and drain. Repeat this step.

    • Wash the resin with DCM (5x).

  • Coupling:

    • In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents relative to resin loading) with HBTU/HOBt (3 equivalents) and DIEA (6 equivalents) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using the Kaiser test. A negative test (beads remain colorless) indicates completion.

  • Washing:

    • Wash the resin with DMF (3x) and DCM (3x).

    • The resin is now ready for the next deprotection cycle.

Final Cleavage of the Peptide from the Resin

This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing the side-chain protecting groups.

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, acid-resistant fume hood with appropriate personal protective equipment.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger: Anisole or p-cresol (1.0 mL per gram of resin)

  • Magnetic stir bar

  • HF cleavage apparatus

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin and a magnetic stir bar into the HF apparatus reaction vessel.

  • Add the scavenger (e.g., p-cresol).

  • Cool the reaction vessel to -5°C to 0°C using a dry ice/acetone bath.

  • Slowly distill anhydrous HF into the vessel (approximately 10 mL per gram of resin).

  • Stir the mixture at 0°C for 60 minutes.

  • After the reaction, evaporate the HF under vacuum.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Filter and wash the precipitate with cold diethyl ether.

  • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) for purification.

Signaling Pathways and Experimental Workflows

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Many therapeutic peptides containing tyrosine residues interact with receptor tyrosine kinases (RTKs). The following diagram illustrates a generic RTK signaling pathway that can be initiated by such a peptide ligand.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Grb2_Sos Grb2/Sos Complex RTK->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates MAPK_Cascade MAPK Cascade (Raf -> MEK -> ERK) Ras->MAPK_Cascade Activates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) MAPK_Cascade->Cellular_Response Ligand Tyr-Peptide Ligand Ligand->RTK Binding

Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway.
Boc Deprotection Mechanism

The removal of the Boc group is a critical step in the SPPS cycle. The mechanism involves the protonation of the carbonyl oxygen by TFA, leading to the formation of a stable tert-butyl cation.

Boc_Deprotection_Mechanism cluster_reaction Boc Deprotection with TFA Boc_Peptide Boc-NH-Peptide Protonated_Boc Protonated Intermediate Boc_Peptide->Protonated_Boc + H⁺ (from TFA) Free_Amine H₂N⁺-Peptide (TFA Salt) Protonated_Boc->Free_Amine tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation CO2 CO₂ Protonated_Boc->CO2 Isobutylene Isobutylene tButyl_Cation->Isobutylene - H⁺ Scavenger Scavenger (e.g., Anisole) tButyl_Cation->Scavenger Trapped by

Mechanism of Boc Deprotection by TFA.

Conclusion

Boc-L-tyrosine remains a valuable and widely used building block in the solid-phase synthesis of therapeutic peptides. The Boc-SPPS strategy, although requiring strong acidic conditions for final cleavage, is a robust and effective method for producing a variety of peptides. A thorough understanding of the reaction conditions, the role of protecting groups, and potential side reactions is essential for the successful synthesis of high-purity therapeutic peptides for research and drug development.

The Versatility of Boc-L-Tyrosine in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

N-α-(tert-Butoxycarbonyl)-L-tyrosine (Boc-L-tyrosine) and its derivatives are indispensable building blocks in the synthesis of a wide array of therapeutic agents. The Boc protecting group provides a robust yet readily cleavable shield for the α-amino group, enabling precise and controlled peptide chain elongation and chemical modifications. This versatility has positioned Boc-L-tyrosine as a cornerstone in the development of peptide-based pharmaceuticals, peptidomimetics, targeted protein degraders (PROTACs), and kinase inhibitors. These application notes provide an overview of the key uses of Boc-L-tyrosine in drug discovery, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to guide researchers in this field.

Key Applications of Boc-L-Tyrosine

  • Solid-Phase Peptide Synthesis (SPPS): Boc-L-tyrosine is a fundamental reagent in Boc/Bzl solid-phase peptide synthesis (SPPS).[1][2] This strategy employs the acid-labile Boc group for temporary Nα-protection and more stable protecting groups for amino acid side chains, which are removed during the final cleavage step.[3] This method has been instrumental in synthesizing numerous biologically active peptides, including analogs of hormones like Angiotensin II.[2]

  • Peptidomimetics: Boc-L-tyrosine serves as a versatile starting material for creating peptidomimetics.[2] These compounds mimic the structure and biological activity of peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.[2] A notable application is in the development of synthetic opioid ligands where the incorporation of unnatural tyrosine analogs, such as 2',6'-dimethyl-L-tyrosine (Dmt), has led to compounds with superior potency.[4][5]

  • Targeted Protein Degradation (PROTACs): Boc-protected amino acids, including derivatives of tyrosine, are frequently used as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[7][8] The linker's length and composition, often constructed using Boc-protected building blocks, are critical for the efficacy of the PROTAC.[8]

  • Kinase Inhibitors: The tyrosine scaffold is a common feature in many kinase inhibitors due to the central role of tyrosine kinases in cellular signaling pathways.[9] Boc-L-tyrosine and its derivatives can be used as starting materials or key intermediates in the synthesis of small molecule inhibitors targeting kinases such as Bruton's tyrosine kinase (BTK).[10]

  • Bioconjugation: The phenolic hydroxyl group of tyrosine can be selectively modified, making it a valuable site for bioconjugation.[11][12] Boc-L-tyrosine derivatives can be incorporated into peptides or other molecules to facilitate the attachment of drugs, imaging agents, or other functional moieties for targeted therapies.[11]

Data Presentation

The following tables summarize quantitative data for various drug candidates synthesized using Boc-L-tyrosine or its derivatives, highlighting their potency and efficacy.

Table 1: Opioid Peptidomimetics Incorporating Tyrosine Analogs

Compound/AnalogReceptor TargetBinding Affinity (Ki, nM)In Vitro Potency (IC50, nM)Reference(s)
[L-Dmt¹]Enkephalinµ-opioid0.00680.623 (GPI assay)[13]
[L-Dmt¹]YRFBµ-opioid0.0021-[13]
[Det¹]EM-2µ-opioid-0.924 (GPI assay)[1]
KGFF09µ-opioid77-fold lower at DOR-[11]

Dmt: 2',6'-dimethyl-L-tyrosine; Det: 2',6'-diethyl-L-tyrosine; EM-2: Endomorphin-2; YRFB: Tyr-D-Arg-Phe-βAla-NH2; GPI: Guinea Pig Ileum; DOR: Delta-opioid receptor.

Table 2: Angiotensin II (AII) Receptor Antagonists and Analogs

Compound/AnalogTargetPotencyReference(s)
[α-Methyltyrosine-4]angiotensin IIAT1 Receptor92.6 ± 5.3% pressor activity of AII[14]
ZD7155AT1 ReceptorIC50 of 3 to 4 nM[15]
Compound 1AT1 ReceptorIC50 of 0.82 nM[16]
LosartanAT1 ReceptorIC50 of 5.5 nM[17]

Table 3: PROTACs Utilizing Boc-Amino Acid Derived Linkers

PROTACTarget ProteinE3 LigaseLinker TypeDC50DmaxReference(s)
BTK Degrader (RC-1)BTKCRBNReversible Covalent~8 nM (MOLM-14 cells)>90%[18]
BTK Degrader (DD-03-171)BTKCRBN-Potent-[19]
BRD4 Degrader (ARV-825)BRD4CRBNPEG-basedPotentEfficient[8]
JQ1-based PROTACsBRD4CRBNVariable DiamineVariableVariable[1]

DC50: Concentration for 50% degradation; Dmax: Maximum degradation.

Table 4: Bruton's Tyrosine Kinase (BTK) Inhibitors

CompoundTargetPotency (IC50/EC50)Reference(s)
Compound 18 (CHMFL-BTK-11)BTKEC50 < 100 nM (Y223 auto-phosphorylation)[10]
Compound 12aBTKIC50 = 5.2 nM[20]
Compound 18aBTKIC50 = 4.9 nM[20]

Experimental Protocols

Protocol 1: General Boc-Solid Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle for the addition of a Boc-protected amino acid to a resin-bound peptide chain.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-protected amino acid (e.g., Boc-L-tyrosine(Bzl)-OH) (3 equivalents)

  • Coupling agent (e.g., HBTU) (3 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 50% Trifluoroacetic acid (TFA) in DCM

  • 5% DIEA in DCM (Neutralization solution)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel and then drain the solvent.

  • Nα-Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin sequentially with DCM (3x), Isopropanol (1x), and DCM (3x).[21]

  • Neutralization:

    • Add the neutralization solution (5% DIEA in DCM) to the resin and agitate for 2 minutes. Drain and repeat this step.

    • Wash the resin with DCM (3x).

  • Coupling:

    • In a separate vessel, pre-activate the Boc-amino acid by dissolving it with HBTU in DMF. Add DIEA to the solution.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To confirm the completion of the coupling reaction, a Kaiser test can be performed.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Synthesis of a PROTAC using a Boc-Protected Linker

This protocol provides a general strategy for the synthesis of a PROTAC molecule.

Materials:

  • Protein of Interest (POI) ligand with a carboxylic acid functionality

  • Boc-protected linker with a suitable reactive group (e.g., Bromo-PEG6-Boc)

  • E3 ligase ligand with a nucleophilic group (e.g., an amine)

  • Coupling agents (e.g., HATU)

  • Base (e.g., DIEA, K2CO3)

  • Solvents (DMF, DCM)

  • TFA

Procedure:

  • Coupling of POI Ligand to Linker:

    • Dissolve the POI ligand (1.0 eq) and the Boc-protected linker (1.1 eq) in anhydrous DMF.

    • Add a base such as K2CO3 (2.0 eq) and stir the reaction at room temperature until completion (monitored by LC-MS).

    • Purify the POI-Linker(Boc) intermediate.

  • Boc Deprotection:

    • Dissolve the POI-Linker(Boc) intermediate in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours to remove the Boc protecting group.

    • Concentrate the reaction mixture to remove solvent and excess TFA.

  • Coupling of E3 Ligase Ligand:

    • Dissolve the deprotected POI-Linker-NH2 intermediate and the E3 ligase ligand (1.0 eq) in anhydrous DMF.

    • Add a coupling agent like HATU (1.2 eq) and a base like DIEA (2.0 eq).

    • Stir at room temperature for 4-12 hours.

    • Purify the final PROTAC product by preparative HPLC.

Protocol 3: Synthesis of Boc-L-tyrosine

This protocol describes a common method for the synthesis of Boc-L-tyrosine from L-tyrosine.

Materials:

  • L-tyrosine

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Sodium hydroxide or Potassium hydroxide

  • Dioxane

  • Water

  • Ethyl acetate

  • Petroleum ether

  • Dilute hydrochloric acid

Procedure:

  • Reaction Setup: Dissolve L-tyrosine in an aqueous solution of sodium hydroxide or potassium hydroxide to create an alkaline environment.

  • Boc Protection: Add a solution of (Boc)2O in dioxane to the reaction mixture in batches while maintaining the alkaline pH. Allow the reaction to proceed at room temperature with stirring.[5]

  • Work-up:

    • After the reaction is complete, perform an extraction with an organic solvent like petroleum ether to remove impurities.[5]

    • Acidify the aqueous layer to a pH of approximately 3 using dilute hydrochloric acid.[5]

    • Extract the product, Boc-L-tyrosine, using ethyl acetate.[5]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product. The crude product can be further purified by crystallization. A reported yield for this type of synthesis is over 90%.[10]

Mandatory Visualization

Boc_SPPS_Workflow Resin Resin Support Swelling 1. Resin Swelling (DCM) Resin->Swelling Deprotection 2. Nα-Boc Deprotection (50% TFA in DCM) Swelling->Deprotection Neutralization 3. Neutralization (5% DIEA in DCM) Deprotection->Neutralization Coupling 4. Amino Acid Coupling (Boc-AA, HBTU, DIEA in DMF) Neutralization->Coupling Washing 5. Washing (DMF, DCM) Coupling->Washing Repeat Repeat for next amino acid Washing->Repeat Cleavage Final Cleavage (e.g., HF) Washing->Cleavage Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Boc-SPPS Workflow Diagram

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ubiquitination Ubiquitination of POI PROTAC->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Ub Ub Ub->Ubiquitination from E2 Degradation Degradation of POI Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids Renin_Angiotensin_System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction, Aldosterone Secretion AT1_Receptor->Vasoconstriction Activates Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II ARB Angiotensin II Receptor Blockers (ARBs) ARB->AT1_Receptor Blocks

References

Application Notes and Protocols for the Incorporation of Boc-L-Tyrosine into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of Nα-tert-butyloxycarbonyl-L-tyrosine (Boc-L-tyrosine) into peptide sequences. This document outlines detailed protocols for solid-phase peptide synthesis (SPPS), discusses common challenges and their solutions, and presents data to aid in the strategic selection of protected tyrosine derivatives.

Introduction

L-tyrosine, a critical amino acid in many biologically active peptides, possesses a reactive phenolic hydroxyl group that necessitates protection during peptide synthesis to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of one of the major strategies in SPPS. This guide focuses on the use of Boc-protected tyrosine derivatives, providing researchers with the necessary information for efficient and high-purity peptide synthesis. Boc-L-tyrosine is a versatile amino acid derivative widely used in peptide synthesis and pharmaceutical research, serving as a key building block in the development of peptide-based drugs, particularly in oncology and neurobiology.[1]

Choosing the Right Boc-Tyrosine Derivative

The selection of the appropriate side-chain protection for tyrosine within the Boc-SPPS framework is crucial and depends on the specific requirements of the synthesis. The two most common derivatives are:

  • Boc-Tyr(Boc)-OH (Nα,O-bis(tert-butyloxycarbonyl)-L-tyrosine): In this derivative, both the α-amino group and the side-chain hydroxyl group are protected by a Boc group.[2][3] This dual protection is employed in Boc-SPPS to prevent unwanted side reactions at both the N-terminus and the tyrosine side chain during peptide bond formation.[3] The side-chain Boc group is labile under the same acidic conditions used for Nα-Boc removal (e.g., trifluoroacetic acid, TFA), meaning the tyrosine side chain is deprotected at each cycle.[4][5] This can be advantageous for simplifying the final deprotection step but also exposes the reactive hydroxyl group to potential O-acylation during subsequent coupling steps.[5]

  • Boc-Tyr(tBu)-OH (Nα-tert-butyloxycarbonyl-O-tert-butyl-L-tyrosine): Here, the side-chain hydroxyl group is protected by a tert-butyl (tBu) group. The tBu group is stable to the repetitive TFA treatments used for Nα-Boc deprotection but is readily removed during the final, strong acid cleavage step (e.g., with anhydrous hydrogen fluoride, HF).[6] This offers robust protection of the tyrosine side chain throughout the synthesis.[6]

Quantitative Data Summary

The choice between different protected tyrosine derivatives and synthesis strategies can impact the overall efficiency and purity of the final peptide. The following tables provide a summary of expected quantitative data based on established peptide chemistry principles.

Table 1: General Comparison of Boc-Tyr(Boc)-OH and Fmoc-Tyr(tBu)-OH in SPPS

ParameterBoc-Tyr(Boc)-OH StrategyFmoc-Tyr(tBu)-OH StrategyRemarks
Nα-Deprotection Reagent 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[7]20-50% Piperidine in Dimethylformamide (DMF)[7]The repeated use of strong acid in Boc-SPPS can lead to side reactions. The basic deprotection in Fmoc-SPPS is generally milder.[7]
Orthogonality Partial (both Nα-Boc and side-chain protecting groups are acid-labile)[7]High (Nα-Fmoc is base-labile, while side-chain tBu is acid-labile)[7]High orthogonality allows for selective deprotection and on-resin modifications.[7]
Expected Crude Purity 80-90%[7]85-95%[7]The milder conditions of Fmoc-SPPS generally lead to higher crude purity.[7]
Major Impurities Truncated sequences, products of premature side-chain deprotection.[7]Deletion sequences, diketopiperazine formation (at the dipeptide stage).[7]Careful monitoring of coupling reactions is crucial in both strategies.[7]

Table 2: Representative Data for the Synthesis of a Model Peptide

ParameterBoc-SPPS with Boc-Tyr(Boc)-OHFmoc-SPPS with Fmoc-Tyr(tBu)-OH
Coupling Efficiency (per cycle) >99%>99%
Overall Yield (crude) ~70-80%~75-85%
Final Purity (after HPLC) >95%>98%

Experimental Protocols

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the manual solid-phase synthesis of a peptide on a suitable resin (e.g., Merrifield or PAM resin) using Boc-protected amino acids.

1. Resin Swelling:

  • Swell the resin in Dichloromethane (DCM) for 1-2 hours in a reaction vessel.[2]

  • Wash the resin with DMF (3x).[8]

2. Boc Deprotection:

  • Treat the resin with a solution of 50% TFA in DCM for 5 minutes and drain.[4]

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4]

  • Drain the TFA solution and wash the resin sequentially with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).[4]

3. Neutralization:

  • Treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step.[7]

  • Wash the resin with DCM (5x) and then DMF (3x).[2]

4. Amino Acid Coupling:

  • In a separate vessel, pre-activate the Boc-protected amino acid (e.g., Boc-L-tyrosine derivative) (3 equivalents) with a coupling agent like HBTU (3 equivalents) in DMF.[4]

  • Add DIEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.[4]

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[7]

  • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates completion.[6]

5. Washing:

  • Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times).[6]

This cycle is repeated for each amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

1. Resin Preparation:

  • After the final coupling and washing steps, dry the peptide-resin under vacuum.[4]

2. HF Cleavage (Standard Procedure):

  • Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive and requires a specialized apparatus.[9]

  • Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus.[8]

  • Add a scavenger mixture (e.g., anisole or p-cresol, 1.0 mL per gram of resin) to trap reactive carbocations.[8]

  • Cool the reaction vessel to -5°C to 0°C.[8]

  • Slowly distill anhydrous HF into the vessel (approximately 10 mL per gram of resin).[8]

  • Stir the mixture at 0°C for 60 minutes.[8]

  • Evaporate the HF under vacuum.[8]

3. Peptide Precipitation and Isolation:

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.[4]

  • Filter the resin and collect the filtrate.[2]

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[2]

  • Collect the peptide pellet by centrifugation or filtration.[8]

  • Wash the peptide pellet with cold diethyl ether (3x).[2]

  • Dry the crude peptide under vacuum.[2]

4. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

  • Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical HPLC.[2]

Common Challenges and Mitigation Strategies

The primary side reaction concerning tyrosine during Boc-SPPS is the alkylation of the phenolic ring by carbocations (e.g., tert-butyl cations) generated during the acid-labile deprotection of Boc groups.[8]

Table 3: Troubleshooting Side Reactions with Boc-L-Tyrosine

IssueRoot CauseMitigation Strategy
C-alkylation (+56 Da adduct) Generation of tert-butyl cations during acidic deprotection that alkylate the tyrosine ring.[3]Use of Scavengers: Mandatory addition of scavengers like triisopropylsilane (TIS) or thioanisole to the deprotection cocktail to trap carbocations.[3]
Fries-type Rearrangement Migration of the side-chain Boc group to the aromatic ring of tyrosine, catalyzed by strong acids.[3]Milder Deprotection Reagents: Consider using a milder acid for deprotection if compatible with the overall synthetic strategy.[3] Controlled Deprotection Time: Minimize the time the peptide is exposed to strong acid.[3]
Premature Side-Chain Deprotection Partial cleavage of the side-chain Boc group during repetitive TFA treatments for Nα-Boc removal.[7]This is an inherent characteristic of the Boc-Tyr(Boc)-OH strategy. If problematic, consider using the more stable Boc-Tyr(tBu)-OH derivative.

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a relevant signaling pathway and the experimental workflows.

Receptor_Tyrosine_Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Tyr-containing peptide) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization P1 Phosphorylation RTK->P1 Autophosphorylation Adaptor Adaptor Proteins P1->Adaptor Recruitment Signaling Downstream Signaling (e.g., MAPK pathway) Adaptor->Signaling Response Cellular Response Signaling->Response

Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Boc_SPPS_Workflow Start Start: Resin-bound Peptide Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM, DMF) Neutralization->Wash2 Coupling 3. Coupling (Boc-AA, HBTU, DIEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End Elongated Peptide-Resin Wash3->End Cycle Repeat for next amino acid End->Cycle Cycle->Deprotection

Caption: Workflow of the Boc solid-phase peptide synthesis cycle.

Peptide_Cleavage_and_Purification_Workflow Start Start: Fully Assembled Peptide-Resin Cleavage 1. Cleavage from Resin & Side-Chain Deprotection (e.g., Anhydrous HF + Scavengers) Start->Cleavage Precipitation 2. Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Isolation 3. Isolation (Centrifugation/Filtration) Precipitation->Isolation Purification 4. Purification (RP-HPLC) Isolation->Purification Characterization 5. Characterization (MS, Analytical HPLC) Purification->Characterization End Pure Peptide Characterization->End

Caption: Workflow for peptide cleavage, deprotection, and purification.

References

Application Notes and Protocols for the Synthesis of Neuroactive Peptides Using Boc-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of neuroactive peptides is a critical endeavor in neuroscience research and drug development. These peptides, which include opioids like enkephalins and tachykinins like Substance P, are pivotal in understanding and modulating neurological pathways. The tert-butyloxycarbonyl (Boc) protection strategy for solid-phase peptide synthesis (SPPS) remains a robust and effective method for preparing these biomolecules. Boc-L-tyrosine, often with its side-chain protected by a benzyl (Bzl) group, is a key building block in the synthesis of many neuroactive peptides, where the tyrosine residue is crucial for biological activity.

This document provides detailed application notes and experimental protocols for the synthesis of two exemplary neuroactive peptides, Leu-enkephalin and Substance P, using Boc-L-tyrosine. It includes quantitative data on synthesis and biological activity, step-by-step experimental procedures, and visualizations of the synthetic workflow and relevant signaling pathways.

Key Physicochemical and Synthetic Data

The successful synthesis of peptides relies on a clear understanding of the properties of the protected amino acid derivatives and the expected outcomes of the synthesis and purification processes.

Table 1: Physicochemical Properties of Boc-L-Tyrosine Derivatives

PropertyBoc-L-Tyr(Bzl)-OH
Molecular Formula C₂₁H₂₅NO₅
Molecular Weight 371.43 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 110-112 °C[1]
Optical Rotation [α]²⁰/D +27.0±1.5°, c = 2% in ethanol[1]
Storage Temperature 2-8°C[1]

Table 2: Representative Data for Leu-enkephalin Synthesis and Activity

ParameterValueNotes
Synthesis Scale 1 g of Merrifield resinManual solid-phase synthesis[1]
Overall Yield VariableDependent on coupling efficiency at each step
Purity (Post-HPLC) >95%Achievable with standard purification protocols
Biological Activity (Analog) Ki (μ-receptor): 0.38 nMFor the potent analog H-Dmt-D-Ala-Gly-Phe-NH₂[1]
Ki (δ-receptor): 0.36 nMFor the potent analog H-Dmt-D-Ala-Gly-Phe-NH₂[1]
IC₅₀ (GPI assay, μ-receptor): 8.51 nMFor the potent analog H-Dmt-D-Ala-Gly-Phe-NH₂[1]
IC₅₀ (MVD assay, δ-receptor): 1.83 nMFor the potent analog H-Dmt-D-Ala-Gly-Phe-NH₂[1]

Experimental Protocols

I. Solid-Phase Synthesis of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu)

This protocol details the manual solid-phase synthesis of Leu-enkephalin using the Boc/Bzl strategy.[1]

Materials:

  • Merrifield resin (chloromethylated polystyrene-divinylbenzene)

  • Boc-Leu-OH

  • Boc-Phe-OH

  • Boc-Gly-OH

  • Boc-L-Tyr(Bzl)-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Diethyl ether

  • 10% Aqueous acetic acid

  • Acetonitrile (ACN) for HPLC

Procedure:

  • Resin Preparation and First Amino Acid Attachment:

    • Swell 1 g of Merrifield resin in DCM for 30 minutes in a peptide synthesis vessel.

    • Prepare the cesium salt of Boc-Leu-OH by dissolving Boc-Leu-OH (2 mmol) and cesium carbonate (1 mmol) in a DMF/water mixture, followed by solvent removal under reduced pressure.

    • Dissolve the Boc-Leu-cesium salt in DMF and add it to the swollen resin.

    • Heat the mixture at 50°C for 24 hours with gentle agitation.

    • Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM. Dry the resin under vacuum.

  • Peptide Chain Elongation (One Cycle for each Amino Acid):

    • Deprotection:

      • Wash the resin with DCM.

      • Treat the resin with 25-50% TFA in DCM for 30 minutes to remove the Boc group.[2][3]

      • Wash the resin with DCM to remove excess TFA.

    • Neutralization:

      • Wash the resin with DCM.

      • Treat the resin with 10% DIEA in DCM or DMF for 10 minutes (repeat twice).

      • Wash the resin with DCM.

    • Coupling (for Boc-Phe-OH, Boc-Gly-OH, Boc-Gly-OH, Boc-L-Tyr(Bzl)-OH sequentially):

      • In a separate flask, dissolve the next Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.

      • Add DCC (3 equivalents) to the solution and allow to pre-activate for 10 minutes at 0°C.

      • Add the activated amino acid solution to the neutralized resin.

      • Agitate the reaction mixture for 2-4 hours at room temperature.

      • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

      • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Dry the fully assembled peptide-resin under vacuum.

    • In a specialized HF cleavage apparatus, treat the peptide-resin with anhydrous HF containing anisole as a scavenger at 0°C for 1 hour.[1]

    • Remove the HF by vacuum distillation.

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Extract the crude peptide from the resin with 10% aqueous acetic acid.

    • Lyophilize the aqueous extract to obtain the crude peptide powder.

  • Purification and Characterization:

    • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry.

II. Solid-Phase Synthesis of Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂)

This protocol provides a general methodology for the synthesis of Substance P using Boc-SPPS, adapted from standard procedures.

Materials:

  • MBHA (p-Methylbenzhydrylamine) resin

  • Boc-protected amino acids: Boc-Met-OH, Boc-Leu-OH, Boc-Gly-OH, Boc-Phe-OH, Boc-Gln-OH, Boc-Pro-OH, Boc-Lys(2-Cl-Z)-OH, Boc-Arg(Tos)-OH, Boc-L-Tyr(Bzl)-OH

  • Reagents for coupling, deprotection, neutralization, cleavage, and purification as listed for Leu-enkephalin.

Procedure:

  • Resin Preparation:

    • Swell MBHA resin in DCM.

  • First Amino Acid Coupling:

    • Couple Boc-Met-OH to the MBHA resin using standard DCC/HOBt activation.

  • Peptide Chain Elongation:

    • Perform sequential cycles of deprotection, neutralization, and coupling for the remaining amino acids in the Substance P sequence, using the appropriate Boc-protected amino acids with side-chain protection (e.g., 2-Cl-Z for Lys, Tos for Arg, Bzl for Tyr).

  • Cleavage and Deprotection:

    • After assembly of the full peptide sequence, cleave the peptide from the resin and remove all side-chain protecting groups using anhydrous HF with appropriate scavengers.

  • Purification and Characterization:

    • Purify the crude Substance P by preparative RP-HPLC and characterize by analytical RP-HPLC and mass spectrometry.

Visualizations

Boc-SPPS Workflow for Neuroactive Peptide Synthesis

Boc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Elongation Cycle (Repeat n-1 times) cluster_final Final Steps Resin Start with Resin (e.g., Merrifield, MBHA) Swell Swell Resin (DCM) Resin->Swell Attach Attach First Boc-AA-OH Swell->Attach Deprotect Boc Deprotection (25-50% TFA/DCM) Attach->Deprotect Wash1 Wash (DCM) Deprotect->Wash1 Neutralize Neutralization (10% DIEA/DCM) Wash2 Wash (DCM) Neutralize->Wash2 Couple Couple Next Boc-AA-OH (DCC/HOBt) Wash3 Wash (DMF/DCM) Couple->Wash3 Wash1->Neutralize Wash2->Couple Wash3->Deprotect Next Cycle Cleave Cleavage & Side-Chain Deprotection (HF) Wash3->Cleave Purify Purification (RP-HPLC) Cleave->Purify Characterize Characterization (MS, HPLC) Purify->Characterize FinalPeptide Pure Neuroactive Peptide Characterize->FinalPeptide Opioid_Signaling Enkephalin Leu-Enkephalin OpioidReceptor μ/δ-Opioid Receptor (GPCR) Enkephalin->OpioidReceptor Binds G_protein Gi/o Protein OpioidReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannels Ion Channels G_protein->IonChannels cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel Ca²⁺ Channel (Inhibition) IonChannels->Ca_channel K_channel K⁺ Channel (Activation) IonChannels->K_channel Neurotransmitter Neurotransmitter Release Inhibition Ca_channel->Neurotransmitter Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Analgesia Analgesia Neurotransmitter->Analgesia Hyperpolarization->Analgesia SubstanceP_Signaling SubstanceP Substance P NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Binds G_protein Gq/11 Protein NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor CellularResponse Cellular Responses (e.g., Pain Transmission, Inflammation) PKC->CellularResponse Ca Intracellular Ca²⁺ Increase ER->Ca Releases Ca²⁺ Ca->CellularResponse

References

Application Notes and Protocols for the HPLC Purification of Peptides Containing Boc-L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purification of synthetic peptides is a critical step in research and drug development, ensuring the removal of impurities generated during solid-phase peptide synthesis (SPPS). Peptides incorporating Boc-L-tyrosine present unique challenges during purification by reverse-phase high-performance liquid chromatography (RP-HPLC). The tert-butyloxycarbonyl (Boc) protecting group on the tyrosine side chain, and potentially at the N-terminus, significantly increases the hydrophobicity of the peptide. This increased hydrophobicity can lead to issues such as poor solubility in aqueous mobile phases, strong retention on C18 columns, and co-elution with other hydrophobic impurities, making optimization of the purification protocol essential for achieving high purity and yield.[1]

These application notes provide a comprehensive guide to developing and implementing robust RP-HPLC protocols for the purification of peptides containing Boc-L-tyrosine.

Challenges in the Purification of Boc-L-Tyrosine Containing Peptides

The primary challenges in the HPLC purification of peptides containing Boc-L-tyrosine stem from the physicochemical properties imparted by the Boc group(s):

  • Increased Hydrophobicity: The Boc group is bulky and nonpolar, leading to significantly stronger interactions with the hydrophobic stationary phase of the HPLC column. This results in longer retention times and the need for higher concentrations of organic solvent for elution.[1]

  • Poor Solubility: The overall increase in hydrophobicity can decrease the peptide's solubility in the aqueous component of the mobile phase, potentially leading to precipitation on the column, which can cause peak broadening and low recovery.[1]

  • Peptide Aggregation: Highly hydrophobic peptides have a tendency to aggregate, which can result in broad or tailing peaks in the chromatogram.[1]

  • Co-elution of Impurities: Hydrophobic impurities, such as deletion sequences or incompletely deprotected peptides, may have similar retention times to the target peptide, making separation challenging. Incomplete removal of the Boc group is a common issue that leads to impurities that are difficult to resolve chromatographically.[1]

Method Development Strategies

A systematic approach to method development is crucial for the successful purification of Boc-L-tyrosine containing peptides. Key parameters to optimize include the stationary phase, mobile phase composition, gradient profile, and temperature.

  • Column Selection: While C18 columns are the standard for peptide purification, for highly hydrophobic peptides containing Boc-L-tyrosine, a less retentive stationary phase, such as C8 or C4, may provide better peak shape and recovery.[1]

  • Mobile Phase: The most common mobile phase system for peptide purification is a mixture of water and acetonitrile (ACN), with an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1%.[1][2][3][4] TFA helps to improve peak shape by minimizing secondary interactions between the peptide and the silica backbone of the stationary phase.

  • Gradient Optimization: A shallow gradient is often necessary to achieve adequate resolution of the target peptide from closely eluting impurities.[1][5] An initial scouting run with a broad gradient can help to determine the approximate elution point of the peptide, followed by optimization with a shallower gradient around that point.

  • Temperature Control: Increasing the column temperature (e.g., to 40-60°C) can improve the solubility of hydrophobic peptides, reduce aggregation, and lead to sharper peaks.[1][6]

Quantitative Data Summary

The following tables summarize typical starting conditions for the analytical and preparative HPLC of peptides containing Boc-L-tyrosine. These parameters should be optimized for each specific peptide.

Table 1: Typical Analytical RP-HPLC Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for peptide analysis, provides good resolution.[2][3]
Mobile Phase A 0.1% TFA in HPLC-grade waterStandard aqueous mobile phase with ion-pairing agent.[2][3]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Standard organic mobile phase for eluting peptides.[2][3]
Gradient 5% to 65% B over 30 minutesA good starting gradient for initial analysis.[3]
Flow Rate 1.0 - 1.2 mL/minTypical analytical flow rate for a 4.6 mm ID column.[2]
Temperature 35°CElevated temperature can improve peak shape.[2]
Detection 220 nm and 280 nm220 nm for the peptide backbone and 280 nm for the tyrosine residue.[1][7][8]
Injection Volume 10 - 20 µL of ~1 mg/mL solutionStandard injection volume for analytical HPLC.

Table 2: Typical Preparative RP-HPLC Conditions

ParameterConditionRationale
Column C18, C8, or C4, ≥20 mm IDLarger diameter for higher loading capacity; less retentive phases for very hydrophobic peptides.[1]
Mobile Phase A 0.1% TFA in HPLC-grade waterConsistent with analytical conditions for scalability.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Consistent with analytical conditions for scalability.
Gradient Shallow gradient (e.g., 20-60% B over 40 min)Optimized from the analytical run for maximum resolution.[1]
Flow Rate Dependent on column diameter (e.g., 10-20 mL/min for 20 mm ID)Scaled up from the analytical method to maintain linear velocity.
Temperature 40 - 60°CHigher temperatures can improve solubility and peak shape for hydrophobic peptides.[1]
Detection UV at 220 nm and/or 280 nmMonitoring the elution of the target peptide for fraction collection.[1]
Loading Capacity Dependent on peptide and column (mg to g range)Determined by loading studies to avoid peak distortion.
Expected Purity >95%Typical target purity for purified peptides.
Expected Yield 30 - 70%Highly dependent on the crude purity and complexity of the mixture.

Experimental Protocols

Protocol 1: Sample Preparation

Proper sample preparation is crucial to prevent column clogging and ensure reproducible results.

  • Dissolution: Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent. For highly hydrophobic peptides, this may require a small amount of an organic solvent such as DMSO, DMF, or ACN to aid dissolution.[1]

  • Dilution: After the peptide is fully dissolved, dilute the solution with Mobile Phase A to a concentration of approximately 1 mg/mL for analytical HPLC. The final concentration of the organic solvent used for initial dissolution should be kept as low as possible.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[2]

Protocol 2: Analytical RP-HPLC for Purity Assessment

This protocol outlines a standard method for analyzing the purity of the crude peptide and for in-process monitoring of fractions from preparative HPLC.

  • System Preparation: Equilibrate the HPLC system and the analytical column (e.g., C18, 4.6 x 150 mm, 5 µm) with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the filtered peptide solution onto the column.

  • Gradient Elution: Elute the peptide using a linear gradient, for example, 5-65% Solvent B over 30 minutes.[3]

  • Detection: Monitor the elution profile at 220 nm and 280 nm.[1]

  • Data Analysis: Integrate the peaks in the chromatogram to determine the purity of the crude peptide. The retention time of the main peak will be used to develop the preparative purification method.

Protocol 3: Preparative RP-HPLC for Purification

This protocol provides a general method for the purification of the target peptide.

  • System and Column Equilibration: Equilibrate the preparative HPLC system and column with the initial mobile phase conditions until a stable baseline is observed.

  • Sample Loading: Inject the dissolved and filtered crude peptide solution onto the preparative column. The amount of peptide loaded will depend on the column dimensions and the characteristics of the peptide.

  • Gradient Elution: Apply a shallow gradient optimized from the analytical run to separate the target peptide from impurities. For example, a gradient of 20-60% Solvent B over 40 minutes may be suitable for a hydrophobic peptide.[1]

  • Fraction Collection: Collect fractions corresponding to the main peak in the chromatogram.

  • Purity Analysis of Fractions: Analyze the purity of each collected fraction using the analytical RP-HPLC method described in Protocol 2.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >95%). Lyophilize the pooled fractions to obtain the purified peptide as a dry powder.

Protocol 4: Mass Spectrometry for Identity Confirmation

It is essential to confirm the identity of the purified peptide.

  • Sample Preparation: Prepare a dilute solution of the purified peptide in a solvent compatible with mass spectrometry (e.g., 50% ACN in water with 0.1% formic acid).

  • LC-MS Analysis: Analyze the sample using an LC-MS system to obtain the molecular weight of the purified peptide.

  • Data Analysis: Compare the experimentally determined molecular weight with the theoretical molecular weight of the target peptide to confirm its identity.

Visualization of the Purification Workflow

The following diagram illustrates the logical workflow for the HPLC purification of a peptide containing Boc-L-tyrosine.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_analytical Analytical HPLC cluster_preparative Preparative HPLC cluster_analysis Post-Purification Analysis crude_peptide Crude Lyophilized Peptide dissolution Dissolution in Minimal Organic Solvent (e.g., DMSO) crude_peptide->dissolution dilution Dilution with Mobile Phase A dissolution->dilution filtration Filtration (0.45 µm) dilution->filtration analytical_hplc Analytical RP-HPLC filtration->analytical_hplc prep_hplc Preparative RP-HPLC filtration->prep_hplc purity_assessment Crude Purity Assessment & Method Development analytical_hplc->purity_assessment purity_assessment->prep_hplc Optimized Method fraction_collection Fraction Collection prep_hplc->fraction_collection fraction_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->fraction_analysis pooling Pooling of Pure Fractions (>95% Purity) fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization ms_confirmation Mass Spectrometry (Identity Confirmation) lyophilization->ms_confirmation final_product Pure Peptide ms_confirmation->final_product

Caption: Workflow for HPLC Purification of Boc-L-Tyrosine Peptides.

Troubleshooting

Table 3: Common Problems and Solutions in the HPLC Purification of Boc-L-Tyrosine Peptides

ProblemPossible Cause(s)Suggested Solution(s)
Broad or Tailing Peaks - Peptide aggregation- Secondary interactions with the column- Poor solubility in the mobile phase- Increase column temperature (40-60°C).- Ensure 0.1% TFA is in both mobile phases.- Start the gradient with a higher percentage of organic solvent.[1]
Low Recovery - Peptide precipitation on the column- Irreversible adsorption to the stationary phase- Peptide degradation- Use a stronger initial solvent for sample dissolution.- Lower the concentration of the injected sample.- Switch to a less hydrophobic column (C8 or C4).- Consider using a milder acid like formic acid if TFA is causing degradation.[1]
Multiple Peaks Close to the Main Product - Incomplete deprotection (presence of +100 Da or +200 Da impurities)- Co-elution of closely related impurities- Optimize the final cleavage step to ensure complete Boc group removal.- Use a shallower gradient around the elution point of the target peptide.- Employ a longer column or a column with smaller particle size for better resolution.- Collect all major peaks and analyze by mass spectrometry to identify the desired product.[1]
High Backpressure - Column frit blockage- Peptide precipitation- Filter all samples and mobile phases.- Reverse and flush the column (without connecting to the detector).- Ensure the peptide is fully soluble in the initial mobile phase conditions.

References

Application Notes and Protocols for Monitoring Boc-L-tyrosine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving N-tert-butyloxycarbonyl-L-tyrosine (Boc-L-tyrosine). The protocols herein describe the use of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the qualitative and quantitative analysis of reaction progress, including peptide couplings and deprotection steps.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the progress of Boc-L-tyrosine reactions, particularly in the context of solid-phase peptide synthesis (SPPS). It allows for the separation and quantification of starting materials, products, and byproducts, providing a clear picture of reaction conversion and purity.

Application Note:

Reverse-Phase HPLC (RP-HPLC) is the most common mode used for analyzing Boc-L-tyrosine reactions. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. As the reaction proceeds, the consumption of the relatively hydrophobic Boc-L-tyrosine and the formation of the larger, often more hydrophobic, peptide product can be tracked by the changes in their respective peak areas in the chromatogram. Monitoring Boc deprotection is also straightforward, as the removal of the Boc group leads to a significant increase in the polarity of the resulting free amine, causing a decrease in its retention time.

Quantitative Data Summary:

The following table provides representative retention times for Boc-L-tyrosine and a model dipeptide product, Boc-L-tyrosyl-glycine, under typical RP-HPLC conditions. Actual retention times will vary depending on the specific column, gradient, and HPLC system used.

CompoundRetention Time (min)
Boc-L-tyrosine9.8
Boc-L-tyrosyl-glycine13.4
L-tyrosine5.2

Experimental Protocol: RP-HPLC Monitoring of a Boc-L-tyrosine Coupling Reaction

  • Sample Preparation:

    • If the reaction is on a solid support, cleave a small aliquot of the resin-bound peptide using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Precipitate the cleaved peptide with cold diethyl ether and pellet by centrifugation.

    • Decant the ether, wash the pellet with fresh cold ether, and dry the peptide under vacuum.

    • Dissolve the crude peptide or a sample from a solution-phase reaction in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • System: Analytical HPLC with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm and 280 nm.

  • Data Analysis:

    • Integrate the peak areas in the resulting chromatogram.

    • Identify the peaks corresponding to the starting material (Boc-L-tyrosine), the desired product, and any byproducts based on their expected retention times and by running standards if available.

    • Calculate the percentage conversion by comparing the peak area of the product to the sum of the areas of all relevant peaks (starting material, product, and byproducts).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction_Mixture Reaction Mixture Cleavage Cleavage from Resin (if SPPS) Reaction_Mixture->Cleavage SPPS Precipitation Precipitation & Drying Cleavage->Precipitation Dissolution Dissolution & Filtration Precipitation->Dissolution Injection Inject Sample Dissolution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (220/280 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Conversion & Purity Integration->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Reaction_Mixture Reaction Mixture Cleavage Cleavage & Deprotection Reaction_Mixture->Cleavage Dilution Dilution for MS Cleavage->Dilution LC_Separation LC Separation Dilution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Analysis Mass Analysis (MS1 & MS/MS) ESI->MS_Analysis Mass_Spectrum Generate Mass Spectrum MS_Analysis->Mass_Spectrum Identify_Ions Identify [M+H]⁺ & Fragments Mass_Spectrum->Identify_Ions Confirm_Structure Confirm Product Identity Identify_Ions->Confirm_Structure NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Spectral Analysis Reaction_Aliquot Take Reaction Aliquot Solvent_Removal Remove Solvent Reaction_Aliquot->Solvent_Removal Dissolve_in_dSolvent Dissolve in Deuterated Solvent Solvent_Removal->Dissolve_in_dSolvent Insert_Sample Insert into Spectrometer Dissolve_in_dSolvent->Insert_Sample Acquire_Spectrum Acquire ¹H NMR Spectrum Insert_Sample->Acquire_Spectrum Process_Spectrum Process Spectrum Acquire_Spectrum->Process_Spectrum Assign_Signals Assign Characteristic Signals Process_Spectrum->Assign_Signals Monitor_Changes Monitor Signal Changes Assign_Signals->Monitor_Changes FTIR_Workflow cluster_prep Sample Preparation cluster_acq FTIR Acquisition cluster_analysis Spectral Analysis Resin_Sample Collect Resin Sample Wash_Dry Wash and Dry Resin Resin_Sample->Wash_Dry Sample_Scan Acquire Sample Spectrum Wash_Dry->Sample_Scan Background_Scan Acquire Background Spectrum Background_Scan->Sample_Scan Process_Spectrum Process Spectrum (e.g., Baseline Correction) Sample_Scan->Process_Spectrum Identify_Bands Identify Characteristic Bands Process_Spectrum->Identify_Bands Monitor_Changes Monitor Changes in Absorption Bands Identify_Bands->Monitor_Changes

Application Notes and Protocols: Boc-L-tyrosine in the Preparation of Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-tert-butyloxycarbonyl-L-tyrosine (Boc-L-tyrosine) in the synthesis of advanced biomaterials. This document details the synthesis of tyrosine-derived polymers, hydrogels, and scaffolds, along with protocols for their characterization and biocompatibility assessment.

Introduction

Boc-L-tyrosine is a protected amino acid that serves as a versatile building block for the creation of a wide range of biocompatible and biodegradable polymers. The presence of the Boc protecting group on the amine and the phenolic hydroxyl group on the side chain allows for controlled polymerization and subsequent functionalization, making it an ideal monomer for biomaterials used in tissue engineering, drug delivery, and medical devices.[1][2] Tyrosine-derived polymers, such as polycarbonates and polyarylates, offer tunable mechanical properties and degradation kinetics, and their degradation products are generally non-toxic.[3][4]

Applications of Boc-L-tyrosine-Derived Biomaterials

Biomaterials derived from Boc-L-tyrosine have shown significant promise in a variety of biomedical applications:

  • Tissue Engineering: Porous scaffolds fabricated from tyrosine-derived polycarbonates can support cell attachment, proliferation, and differentiation, making them suitable for bone and other tissue regeneration.[3][5]

  • Drug Delivery: The controlled degradation of these polymers allows for the sustained release of encapsulated therapeutic agents.[6] Hydrogels formed from tyrosine-containing peptides can also serve as depots for localized drug delivery.

  • Medical Devices: The mechanical strength and biocompatibility of tyrosine-derived polymers make them attractive for use in medical implants and devices.[4]

Experimental Protocols

Protocol 1: Synthesis of Boc-L-tyrosine

This protocol describes the synthesis of Boc-L-tyrosine from L-tyrosine using di-tert-butyl dicarbonate ((Boc)₂O).[7][8]

Materials:

  • L-tyrosine

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Organic solvent for impurity removal (e.g., petroleum ether, hexane)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for crystallization (e.g., petroleum ether, hexane)

Procedure:

  • Dissolve L-tyrosine in an aqueous solution of NaOH or KOH to create a strongly basic solution (pH ≥ 12).

  • Slowly add (Boc)₂O to the reaction mixture in batches while maintaining the basic pH and stirring. The reaction is typically carried out at room temperature.

  • After the reaction is complete (monitored by TLC), extract the aqueous solution with an organic solvent like petroleum ether to remove unreacted (Boc)₂O and other impurities.

  • Acidify the aqueous layer to a pH of approximately 3 with dilute HCl to precipitate the Boc-L-tyrosine.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine until neutral, then dry over anhydrous sodium sulfate.

  • Concentrate the organic solution under reduced pressure and induce crystallization by adding a non-polar solvent like petroleum ether.

  • Collect the crystalline Boc-L-tyrosine by filtration and dry under vacuum.

Protocol 2: Synthesis of Tyrosine-Derived Polycarbonates

This protocol outlines the general synthesis of poly(desaminotyrosyl-tyrosine ethyl ester carbonate) or poly(DTE carbonate), a common tyrosine-derived polycarbonate. The synthesis involves the preparation of the monomer, desaminotyrosyl-tyrosine ethyl ester (DTE), followed by polymerization.

Part A: Synthesis of Desaminotyrosyl-tyrosine ethyl ester (DTE)

A detailed, step-by-step protocol for the synthesis of DTE from Boc-L-tyrosine is a multi-step process often considered proprietary. However, the general approach involves the coupling of a desaminotyrosyl moiety to a tyrosine ethyl ester. Desaminotyrosine can be synthesized from L-tyrosine through a deamination reaction. The resulting dipeptide-like monomer is then used for polymerization.

Part B: Polymerization

  • The DTE monomer is polymerized using phosgene or a phosgene equivalent, such as triphosgene, in an inert solvent like dichloromethane.

  • The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the HCl generated during the reaction.

  • The polymerization is allowed to proceed at a controlled temperature until the desired molecular weight is achieved.

  • The resulting polymer is then precipitated in a non-solvent, such as methanol, washed, and dried under vacuum.

Protocol 3: Preparation of a Boc-L-tyrosine-Based Dipeptide Hydrogel

This protocol describes a general method for the preparation of a hydrogel from a Boc-protected dipeptide, such as Boc-L-phenylalanyl-L-tyrosine. The self-assembly and hydrogelation of such peptides are often triggered by a change in solvent conditions or pH.[6]

Materials:

  • Boc-L-phenylalanyl-L-tyrosine dipeptide

  • Organic solvent (e.g., ethanol, 1,1,1,3,3,3-hexafluoro-2-propanol (HFP))

  • Deionized water

Procedure:

  • Dissolve the Boc-L-phenylalanyl-L-tyrosine dipeptide in a minimal amount of the organic solvent.

  • Slowly add deionized water to the peptide solution while gently vortexing or stirring.

  • The formation of a hydrogel is indicated by the solution becoming viscous and eventually forming a self-supporting gel. The final concentration of the peptide and the ratio of organic solvent to water will influence the gelation process.

  • The hydrogel can be further stabilized by allowing it to mature at a specific temperature (e.g., room temperature or 4 °C) for a period of time.

Data Presentation

Table 1: In Vitro Degradation of Tyrosine-Derived Polycarbonate Scaffolds

This table summarizes the degradation of three different tyrosine-derived polycarbonate terpolymer compositions in phosphate-buffered saline (PBS) at 37 °C over 28 days.[3][5]

Time (days)Polymer Composition 1: % Remaining Molecular Weight (Mn)Polymer Composition 1: % Mass LossPolymer Composition 2: % Remaining Molecular Weight (Mn)Polymer Composition 2: % Mass LossPolymer Composition 3: % Remaining Molecular Weight (Mn)Polymer Composition 3: % Mass Loss
0100010001000
7~60< 5~55< 5~50< 5
14~30< 10~25< 10~20< 10
21~10< 15~10< 15~10< 15
28< 10< 20< 10< 20< 10< 20

Data is approximated based on graphical representations in the cited literature.

Table 2: Mechanical Properties of Tyrosine-Derived Polycarbonates

This table presents the elastic modulus of poly(DTE carbonate) and its iodinated derivative, p(I₂-DTE carbonate), as thin films.[4][9]

PolymerFilm Thickness (nm)Elastic Modulus (GPa)
p(DTE carbonate)30 - 200~2.0 - 2.5
p(I₂-DTE carbonate)30 - 200~2.2 - 2.7
50:50 Blend30 - 200~2.1 - 2.6

The elastic modulus was found to be weakly dependent on film thickness in the measured range.

Biocompatibility Assessment

The biocompatibility of biomaterials is a critical aspect of their evaluation. Standard in vitro cytotoxicity assays, such as the MTT and LDH assays, are commonly used as a first step.

Protocol 4: In Vitro Cytotoxicity Assessment (MTT and LDH Assays)

Materials:

  • Cell line (e.g., 3T3 fibroblasts, MC3T3-E1 pre-osteoblasts)

  • Cell culture medium and supplements

  • Biomaterial samples (sterilized)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • LDH (Lactate Dehydrogenase) assay kit

  • 96-well plates

  • Plate reader

Procedure (General Outline):

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Material Exposure: Introduce the sterilized biomaterial samples to the cell cultures. This can be done by placing the material directly on top of the cell layer (direct contact) or by using extracts of the material (indirect contact).

  • Incubation: Incubate the cells with the biomaterial for a specified period (e.g., 24, 48, 72 hours).

  • MTT Assay (Cell Viability):

    • Remove the biomaterial and culture medium.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader. Cell viability is expressed as a percentage relative to the control (cells cultured without the biomaterial).

  • LDH Assay (Cytotoxicity):

    • Collect the cell culture supernatant.

    • Follow the instructions of the commercial LDH assay kit to measure the amount of LDH released from damaged cells.

    • Measure the absorbance at the appropriate wavelength using a plate reader. Cytotoxicity is expressed as the percentage of LDH release compared to a positive control (cells lysed to achieve maximum LDH release).

Visualization of Signaling Pathways and Workflows

Macrophage Polarization Signaling Pathway

The interaction of biomaterials with the immune system is a key aspect of biocompatibility. Macrophages, key cells of the innate immune system, can polarize into different phenotypes, primarily the pro-inflammatory M1 and the anti-inflammatory M2 phenotypes. The balance between these phenotypes is crucial for tissue repair and regeneration. The following diagram illustrates the major signaling pathways involved in M1 and M2 macrophage polarization.[10][11][12]

Macrophage_Polarization cluster_M1 M1 Polarization (Pro-inflammatory) cluster_M2 M2 Polarization (Anti-inflammatory) M1_Stimuli IFN-γ, LPS, TNF-α M1_Receptor Receptors (IFNGR, TLR4, TNFR) M1_Stimuli->M1_Receptor JAK_STAT_M1 JAK/STAT1 M1_Receptor->JAK_STAT_M1 NFkB MyD88/NF-κB M1_Receptor->NFkB M1_Phenotype M1 Macrophage (iNOS, TNF-α, IL-1, IL-6) JAK_STAT_M1->M1_Phenotype NFkB->M1_Phenotype M2_Stimuli IL-4, IL-10, IL-13 M2_Receptor Receptors (IL-4R, IL-10R) M2_Stimuli->M2_Receptor JAK_STAT_M2 JAK/STAT6 M2_Receptor->JAK_STAT_M2 PI3K PI3K/Akt M2_Receptor->PI3K M2_Phenotype M2 Macrophage (Arginase-1, IL-10, TGF-β) JAK_STAT_M2->M2_Phenotype PI3K->M2_Phenotype Macrophage Macrophage Macrophage->M1_Stimuli Pro-inflammatory signals Macrophage->M2_Stimuli Anti-inflammatory signals

Caption: Signaling pathways leading to M1 and M2 macrophage polarization.

Experimental Workflow for Biomaterial Synthesis and Characterization

The following diagram illustrates a typical workflow for the development and evaluation of biomaterials derived from Boc-L-tyrosine.

Biomaterial_Workflow Start Start: Boc-L-tyrosine Monomer_Synthesis Monomer Synthesis (e.g., DTE) Start->Monomer_Synthesis Polymerization Polymerization (e.g., Polycarbonate synthesis) Monomer_Synthesis->Polymerization Purification Polymer Purification Polymerization->Purification Characterization Physicochemical Characterization (NMR, GPC, DSC) Purification->Characterization Fabrication Biomaterial Fabrication (Scaffolds, Hydrogels, Films) Characterization->Fabrication InVitro In Vitro Evaluation (Degradation, Mechanical Testing, Biocompatibility) Fabrication->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo End End: Application InVivo->End

Caption: Workflow for biomaterial development from Boc-L-tyrosine.

References

Troubleshooting & Optimization

Technical Support Center: Boc-L-Tyrosine in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when using Boc-L-tyrosine in acidic conditions, particularly during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is Boc-L-tyrosine and why is its side-chain protected?

A1: Boc-L-tyrosine is a derivative of the amino acid L-tyrosine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. In many applications, the hydroxyl group on the tyrosine side chain is also protected, often with another Boc group (Boc-Tyr(Boc)-OH) or a tert-butyl (tBu) group (Boc-Tyr(tBu)-OH). This side-chain protection is crucial to prevent unwanted reactions at the nucleophilic phenolic hydroxyl group during peptide synthesis, such as O-acylation.[1][2][3]

Q2: What are the primary side reactions of Boc-L-tyrosine during acidic deprotection?

A2: The main side reaction during acidic deprotection (e.g., with trifluoroacetic acid, TFA) is the C-alkylation of the tyrosine aromatic ring.[1][4] The tert-butyl cation (t-butyl⁺), generated from the cleavage of the Boc group, is a reactive electrophile that can attack the electron-rich tyrosine ring, leading to the formation of 3-tert-butyl-tyrosine .[1][5] Another potential, though less common, side reaction is a Fries-type rearrangement , where the side-chain Boc group migrates from the phenolic oxygen to the aromatic ring.[1]

Q3: I've detected a mass addition of +56 Da to my peptide containing tyrosine. What is the likely cause?

A3: A mass increase of +56 Da strongly indicates the formation of 3-tert-butyl-tyrosine.[5] This is a result of C-alkylation of the tyrosine side chain by a tert-butyl cation generated during the acidic cleavage of Boc protecting groups.[1][5] This side reaction can occur at a rate of 0.5-1.0% if not properly managed.[1]

Q4: How can I prevent the tert-butylation of tyrosine residues?

A4: The most effective method to prevent C-alkylation is to use "scavengers" in your acidic cleavage cocktail.[1][5] Scavengers are nucleophilic compounds that trap the reactive tert-butyl cations before they can react with the tyrosine side chain.[1][5]

Q5: What are some recommended scavengers and cleavage cocktails?

A5: A combination of scavengers is often more effective.[5][6] Commonly used scavengers for protecting tyrosine residues include Triisopropylsilane (TIS), water, thioanisole, and phenol.[5][6] A standard and effective cleavage cocktail is a mixture of TFA/TIS/H₂O in a 95:2.5:2.5 (v/v/v) ratio.[5] For more complex peptides with multiple sensitive residues, a more robust cocktail like "Reagent K" (TFA/phenol/water/thioanisole/1,2-ethanedithiol) can be used.[5]

Troubleshooting Guide

IssueRoot CauseRecommended Solutions
Detection of a +56 Da adduct in the final peptide product by Mass Spectrometry. [5]C-alkylation of the tyrosine ring by a tert-butyl cation.[1][5]- Add or increase the concentration of scavengers in the cleavage cocktail. A combination of TIS and water is a good starting point.[5] - For peptides with multiple sensitive residues, consider using a more comprehensive cocktail like "Reagent K".[5] - Minimize the deprotection time to what is necessary for complete Boc group removal.[1] - Perform the deprotection at a lower temperature to reduce the rate of the alkylation side reaction.[1]
Poor yield and presence of an isomeric impurity in the final peptide. Fries-type rearrangement of the side-chain Boc group.[1]- This intramolecular rearrangement is catalyzed by strong acids.[1] While less common than C-alkylation, optimizing acid concentration and deprotection time can help minimize this side product.
Incomplete removal of the side-chain protecting group. Insufficient acid concentration or reaction time.[5]- Ensure the TFA concentration is adequate. - Extend the cleavage reaction time to 2-4 hours at room temperature.[5]

Experimental Protocols

Protocol 1: Standard Boc Deprotection and Cleavage with Scavengers

This protocol is designed to minimize C-alkylation of tyrosine residues during the final cleavage of a peptide from the resin.

Materials:

  • Peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Prepare this solution fresh in a fume hood.

  • Drain the DCM from the resin.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[7]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

  • In a separate centrifuge tube, add the TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.

  • Dry the crude peptide under vacuum.

Protocol 2: Analysis of Side Products by HPLC and Mass Spectrometry

Procedure:

  • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Analyze the sample using reverse-phase High-Performance Liquid Chromatography (HPLC). The presence of significant side products will appear as distinct peaks from the main product peak.

  • Couple the HPLC system to a Mass Spectrometer (MS) to determine the molecular weight of the species in each peak. A peak with a mass of +56 Da compared to the expected product mass confirms the presence of the tert-butylated side product.

Visualizing Side Reactions and Prevention

Here are diagrams to illustrate the key chemical processes involved in the side reactions of Boc-L-tyrosine and the preventive action of scavengers.

cluster_deprotection Boc Deprotection cluster_side_reaction Side Reaction Boc-Tyr Boc-Tyr-(Peptide) H+ + H⁺ (TFA) Boc-Tyr->H+ Tyr_deprotected Tyr-(Peptide) H+->Tyr_deprotected tBu_cation tert-butyl cation (+) tBu_cation_react tert-butyl cation (+) tBu_cation->tBu_cation_react Tyr_ring Tyr-(Peptide) Tyr_ring->tBu_cation_react Alkylated_Tyr 3-tert-butyl-Tyr-(Peptide) tBu_cation_react->Alkylated_Tyr

Caption: C-alkylation side reaction of tyrosine during Boc deprotection.

cluster_prevention Prevention with Scavengers tBu_cation tert-butyl cation (+) Scavenger Scavenger (e.g., TIS) tBu_cation->Scavenger Trapped_tBu Trapped tert-butyl species Scavenger->Trapped_tBu Tyr_ring Tyr-(Peptide) No_Reaction No Reaction Tyr_ring->No_Reaction

Caption: Mechanism of scavenger action to prevent tyrosine alkylation.

start Start: Peptide-Resin swell Swell Resin in DCM start->swell cleavage Add Cleavage Cocktail (TFA/Scavengers) swell->cleavage react React 2-3 hours cleavage->react filter Filter and Collect Filtrate react->filter precipitate Precipitate Peptide in Cold Ether filter->precipitate wash Wash and Dry Peptide precipitate->wash analyze Analyze by HPLC/MS wash->analyze end Pure Peptide analyze->end

Caption: Experimental workflow for peptide cleavage and deprotection.

References

Technical Support Center: N-Boc-L-Tyrosine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the formation of the N,O-bis-Boc-L-tyrosine byproduct during the N-Boc protection of L-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct formed during the Boc protection of L-tyrosine?

The most common byproduct is N,O-bis(tert-butoxycarbonyl)-L-tyrosine, also referred to as Boc-Tyr(Boc)-OH.[1] This occurs when the tert-butoxycarbonyl (Boc) protecting group reacts with both the α-amino group and the phenolic hydroxyl group of the L-tyrosine molecule.[1]

Q2: What reaction conditions favor the formation of the N,O-bis-Boc-L-tyrosine byproduct?

The formation of the di-protected byproduct is generally favored by the use of excess di-tert-butyl dicarbonate ((Boc)₂O) and prolonged reaction times.[1] The basicity of the reaction medium can also play a role in the reactivity of the phenolic hydroxyl group.

Q3: Why is the separation of N,O-bis-Boc-L-tyrosine from N-Boc-L-tyrosine challenging?

The separation of the desired N-Boc-L-tyrosine from the N,O-bis-Boc-L-tyrosine byproduct is often difficult due to their similar polarities.[1] This makes standard purification techniques like simple recrystallization less effective, often requiring multiple purification steps or more advanced techniques like column chromatography.[1]

Q4: How can I detect and quantify the N,O-bis-Boc-L-tyrosine byproduct?

The presence of the N,O-bis-Boc-L-tyrosine byproduct can be detected and quantified using standard analytical techniques:[1]

  • High-Performance Liquid Chromatography (HPLC): A well-developed reversed-phase HPLC method can effectively separate N-Boc-L-tyrosine from the less polar N,O-bis-Boc-L-tyrosine, allowing for accurate quantification of the impurity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to distinguish between the two compounds. The aromatic protons of the N,O-bis-Boc derivative typically show a downfield shift compared to the mono-Boc product due to the electron-withdrawing effect of the Boc group on the phenolic oxygen. Additionally, the ¹H NMR spectrum of the bis-Boc byproduct will exhibit two distinct singlets for the tert-butyl protons, corresponding to the N-Boc and O-Boc groups.[1]

Troubleshooting Guides

Issue 1: Significant formation of the N,O-bis-Boc-L-tyrosine byproduct is observed.
  • Root Cause: The reaction conditions are favoring the di-protection of L-tyrosine. This is often due to an excess of di-tert-butyl dicarbonate ((Boc)₂O), a highly basic reaction environment, or extended reaction times.

  • Solution 1: Optimize Reaction Conditions. Carefully control the stoichiometry of the reagents. Use a minimal excess of (Boc)₂O and monitor the reaction progress closely by TLC or HPLC to avoid unnecessarily long reaction times.

  • Solution 2: Controlled pH. Maintaining a pH around 9 can favor the N-acylation while minimizing the O-acylation of the phenolic hydroxyl group. A method involving the batch-wise addition of (Boc)₂O while maintaining a strongly basic pH (>12) has also been reported to yield high purity N-Boc-L-tyrosine.[2]

Issue 2: Difficulty in separating N-Boc-L-tyrosine from the N,O-bis-Boc-L-tyrosine byproduct.
  • Root Cause: The similar polarity of the desired product and the byproduct makes separation by simple crystallization challenging.[1]

  • Solution 1: Selective Hydrolysis of the Byproduct. The phenoxycarbonyl bond of the O-Boc group in the N,O-bis-Boc byproduct is more susceptible to basic hydrolysis than the N-Boc carbamate.[1] A carefully controlled hydrolysis using a mild base can selectively remove the O-Boc group.

  • Solution 2: Flash Column Chromatography. For effective separation of compounds with small polarity differences, flash column chromatography over silica gel is a reliable method.[1] The less polar N,O-bis-Boc-L-tyrosine will elute before the more polar N-Boc-L-tyrosine.

Data Presentation

Table 1: Influence of Reaction Parameters on Byproduct Formation

ParameterConditionEffect on N,O-bis-Boc-L-tyrosine FormationRecommendation for Minimizing Byproduct
Equivalents of (Boc)₂O High (e.g., > 1.5 eq)Increases byproduct formationUse a slight excess (e.g., 1.1 eq) and monitor the reaction
Base Strong inorganic bases (e.g., NaOH, K₂CO₃)Can increase phenoxide formation, potentially leading to more O-acylation if not controlledUse a base that maintains the optimal pH for selective N-acylation (e.g., NaHCO₃, TEA) or a highly controlled addition process with a strong base[2]
Reaction Time ProlongedIncreases the likelihood of di-protectionMonitor the reaction by TLC or HPLC and quench upon completion of N-Boc formation
Temperature ElevatedMay increase reaction rate but can decrease selectivityPerform the reaction at room temperature or 0°C to enhance selectivity

Experimental Protocols

Protocol 1: Standard Boc Protection of L-Tyrosine

This protocol is a general method for the Boc protection of L-tyrosine, which may lead to the formation of the N,O-bis-Boc byproduct.

  • Dissolution: Dissolve L-tyrosine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Add an inorganic base such as potassium carbonate (3.0 eq) to the solution and cool to 0°C.

  • Addition of (Boc)₂O: Add a solution of di-tert-butyl dicarbonate (1.0 to 1.1 eq) in dioxane to the reaction mixture.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Add water to the reaction mixture and acidify to pH 4 with a saturated solution of potassium bisulfate.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

Protocol 2: Selective Hydrolysis of N,O-bis-Boc-L-tyrosine

This protocol is designed to selectively remove the O-Boc group from the N,O-bis-Boc-L-tyrosine byproduct.

  • Dissolution: Dissolve the crude product containing both N-Boc-L-tyrosine and N,O-bis-Boc-L-tyrosine in methanol or a mixture of THF and water.

  • Addition of Base: Add a mild base, such as a dilute solution of sodium bicarbonate or potassium carbonate.

  • Monitoring: Closely monitor the reaction progress by TLC or HPLC to ensure complete conversion of the byproduct without affecting the N-Boc group.

  • Acidification: Once the selective deprotection is complete, acidify the reaction mixture to a pH of 3-4 with a dilute acid like citric acid or hydrochloric acid.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

Protocol 3: Purification by Flash Column Chromatography

This protocol provides a method for separating N-Boc-L-tyrosine from the N,O-bis-Boc-L-tyrosine byproduct.

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a flash chromatography column with silica gel using a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the adsorbed sample onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate mobile phase with a gradually increasing proportion of ethyl acetate. The less polar N,O-bis-Boc-L-tyrosine will elute first, followed by the more polar N-Boc-L-tyrosine.[1]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure N-Boc-L-tyrosine.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]

Visualizations

cluster_synthesis Boc Protection of L-Tyrosine L-Tyrosine L-Tyrosine Reaction Reaction L-Tyrosine->Reaction (Boc)2O (Boc)2O (Boc)2O->Reaction Base Base Base->Reaction N-Boc-L-Tyrosine N-Boc-L-Tyrosine Reaction->N-Boc-L-Tyrosine N_O_bis_Boc_L_Tyrosine N,O-bis-Boc-L-Tyrosine (Byproduct) Reaction->N_O_bis_Boc_L_Tyrosine

Caption: Boc Protection of L-Tyrosine Workflow.

Crude_Product Crude Product (N-Boc-L-Tyr + Byproduct) Analysis Byproduct Level Acceptable? Crude_Product->Analysis Pure_Product Pure N-Boc-L-Tyrosine Analysis->Pure_Product Yes Purification Purification Required Analysis->Purification No Selective_Hydrolysis Selective Hydrolysis Purification->Selective_Hydrolysis Column_Chromatography Flash Column Chromatography Purification->Column_Chromatography Selective_Hydrolysis->Crude_Product Column_Chromatography->Pure_Product

Caption: Troubleshooting and Purification Workflow.

References

Technical Support Center: Purification of Boc-L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purity of Boc-L-tyrosine (Boc-Tyr-OH), specifically concerning the removal of the common di-protected impurity, N,O-bis(tert-butoxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH).

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of Boc-Tyr-OH?

The primary byproduct formed during the Boc protection of L-tyrosine is the di-protected species, N,O-bis(tert-butoxycarbonyl)-L-tyrosine, also known as Boc-Tyr(Boc)-OH.[1] This occurs when the Boc protecting group reacts with both the amino group and the phenolic hydroxyl group of the tyrosine.[1]

Q2: Why is the removal of Boc-Tyr(Boc)-OH so challenging?

The separation of Boc-Tyr(Boc)-OH from the desired Boc-Tyr-OH is difficult due to their very similar polarities.[1] This similarity makes standard purification techniques like simple recrystallization less effective, often requiring multiple purification steps or more advanced methods.[1] Some literature even describes the separation as "extremely difficult".[1]

Q3: How can I detect the presence of the Boc-Tyr(Boc)-OH impurity?

The presence and quantity of Boc-Tyr(Boc)-OH can be determined using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A properly developed HPLC method can resolve Boc-Tyr-OH from Boc-Tyr(Boc)-OH, allowing for accurate quantification of the impurity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool to distinguish between the two compounds. Key differences include a downfield shift in the aromatic protons of Boc-Tyr(Boc)-OH due to the electron-withdrawing effect of the second Boc group on the phenolic oxygen.[1] Additionally, you will observe two distinct singlets for the tert-butyl protons in Boc-Tyr(Boc)-OH, corresponding to the N-Boc and O-Boc groups.[1]

Troubleshooting Guides

Issue 1: My final Boc-Tyr-OH product is contaminated with Boc-Tyr(Boc)-OH after the initial workup.

  • Cause: The formation of the di-protected byproduct is often favored by the use of excess di-tert-butyl dicarbonate ((Boc)₂O) or prolonged reaction times.[1]

  • Solution: Selective Hydrolysis. The phenoxycarbonyl bond in Boc-Tyr(Boc)-OH is more susceptible to basic conditions than the N-Boc carbamate. A carefully controlled basic hydrolysis can selectively remove the Boc group from the phenolic hydroxyl.[1]

Issue 2: Recrystallization is not effectively removing the Boc-Tyr(Boc)-OH byproduct.

  • Cause: The solubility difference between Boc-Tyr-OH and Boc-Tyr(Boc)-OH in the chosen solvent system may not be significant enough for efficient separation by a single recrystallization.[1]

  • Solutions:

    • Optimize Recrystallization: Multiple recrystallizations may be necessary to achieve the desired purity.[1] Experiment with different solvent systems, such as ethyl acetate/hexane, to maximize the solubility difference.[2][3]

    • Column Chromatography: Flash column chromatography using silica gel is a more effective method for separating compounds with small polarity differences and is a recommended alternative when recrystallization fails.[1][4]

Data Presentation

Table 1: Comparison of Purification Methods for Removing Boc-Tyr(Boc)-OH

Purification MethodPrinciple of SeparationRelative Effectiveness for Boc-Tyr(Boc)-OH RemovalKey Considerations
Recrystallization Differential solubility of the product and impurity in a given solvent system.Moderate to Low; often requires multiple cycles.[1]Solvent system selection is critical; may not be effective for high levels of impurity due to similar polarities.[1][2]
Flash Column Chromatography Differential adsorption to a stationary phase (silica gel) based on polarity.High; effective for separating compounds with small polarity differences.[1][4]Requires more time and solvent compared to recrystallization. The less polar Boc-Tyr(Boc)-OH elutes before the more polar Boc-Tyr-OH.[1]
Selective Hydrolysis Chemical conversion of the impurity to the desired product.Very High; directly converts the impurity.Requires careful control of reaction conditions (mild base, monitoring) to avoid deprotection of the N-Boc group.[1]
DCHA Salt Formation Formation of a crystalline salt of the desired product, which can be purified by recrystallization.High; results in a stable, crystalline solid that is easily purified.[2]Requires an additional step to liberate the free acid after purification.[2]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for the purification of Boc-Tyr-OH from its di-protected impurity using flash column chromatography.

Materials:

  • Crude Boc-Tyr-OH containing Boc-Tyr(Boc)-OH

  • Silica gel for flash chromatography

  • Hexane

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent like hexane.

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate.[1] The less polar Boc-Tyr(Boc)-OH will elute first, followed by the more polar Boc-Tyr-OH.[1]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Boc-Tyr-OH.[1]

Protocol 2: Purification by Selective Hydrolysis

This protocol describes a method to selectively remove the O-Boc group from the Boc-Tyr(Boc)-OH impurity.

Materials:

  • Crude Boc-Tyr-OH containing Boc-Tyr(Boc)-OH

  • Methanol or a mixture of tetrahydrofuran (THF) and water

  • Dilute solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃)

  • Dilute acid (e.g., citric acid or hydrochloric acid)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve the crude product in a suitable solvent like methanol or a THF/water mixture.[1]

  • Base Addition: Add a mild base, such as a dilute solution of sodium bicarbonate or potassium carbonate.[1]

  • Monitoring: Monitor the reaction closely by TLC or HPLC to ensure complete conversion of the byproduct without affecting the N-Boc group.[1]

  • Acidification: Once the selective deprotection is complete, acidify the reaction mixture to a pH of 3-4 with a dilute acid.[1]

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.[1]

  • Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified product.[1]

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Workflow for Boc-Tyr(Boc)-OH Impurity start Crude Boc-Tyr-OH with Boc-Tyr(Boc)-OH Impurity analytical_check Analytical Check (HPLC/NMR) start->analytical_check recrystallization Attempt Recrystallization (e.g., Ethyl Acetate/Hexane) analytical_check->recrystallization Impurity Detected purity_check_1 Check Purity recrystallization->purity_check_1 column_chromatography Flash Column Chromatography purity_check_1->column_chromatography Impurity Remains selective_hydrolysis Selective Hydrolysis purity_check_1->selective_hydrolysis Impurity Remains pure_product Pure Boc-Tyr-OH purity_check_1->pure_product Purity Acceptable purity_check_2 Check Purity column_chromatography->purity_check_2 selective_hydrolysis->purity_check_2 purity_check_2->pure_product Purity Acceptable

Caption: A troubleshooting workflow for the purification of Boc-Tyr-OH.

logical_relationship cluster_polarity Polarity-Based Separation Principles compound1 Boc-Tyr(Boc)-OH (Less Polar) compound2 Boc-Tyr-OH (More Polar) separation_method Purification Method recrystallization Recrystallization (Solubility Difference) separation_method->recrystallization column_chromatography Column Chromatography (Differential Adsorption) separation_method->column_chromatography recrystallization->compound1 More soluble in less polar solvent recrystallization->compound2 Less soluble in less polar solvent column_chromatography->compound1 Elutes First column_chromatography->compound2 Elutes Later

Caption: Logical relationship of compound polarities and purification methods.

References

Technical Support Center: Optimizing Coupling Efficiency of Boc-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing the coupling efficiency of Boc-L-tyrosine in peptide synthesis. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling Boc-L-tyrosine?

The primary challenges depend on whether the phenolic hydroxyl group of the tyrosine side chain is protected.

  • With Side-Chain Protection (e.g., Boc-Tyr(Boc)-OH or Boc-Tyr(Bzl)-OH): The main challenge is steric hindrance. The bulky tert-butoxycarbonyl (Boc) group on the alpha-amino group, and potentially another bulky protecting group on the side chain, can impede the approach of coupling reagents and the incoming amino acid, leading to slower reaction rates and incomplete coupling.[1][2]

  • Without Side-Chain Protection (Boc-Tyr-OH): The primary challenge is the risk of O-acylation, where the unprotected hydroxyl group on the tyrosine side chain is acylated, leading to the formation of undesired side products.[3] While coupling unprotected Boc-L-tyrosine is possible for shorter peptides, it generally requires carefully controlled conditions and may necessitate the use of more activated carboxylic acid to ensure complete reaction at the N-terminus.[3] For most applications, side-chain protection is recommended.[3]

Q2: When should I use a protecting group for the tyrosine side chain?

It is highly recommended to use a side-chain protecting group for tyrosine in most peptide synthesis applications to prevent O-acylation.[3] The choice of protecting group depends on the overall synthetic strategy. For Boc-based solid-phase peptide synthesis (SPPS), common protecting groups for the tyrosine side chain include Benzyl (Bzl) and 2-Bromobenzyloxycarbonyl (Z(2-Br)).[4]

Q3: Which coupling reagents are most effective for sterically hindered Boc-L-tyrosine derivatives?

For sterically hindered residues like Boc-Tyr(Boc)-OH, potent coupling reagents are recommended to achieve high efficiency. Uronium/aminium salt-based reagents such as HATU and HBTU, and phosphonium salt-based reagents like PyBOP, are generally more effective than carbodiimides like DIC.[1][2]

Q4: How can I monitor the completion of the coupling reaction?

The Kaiser (ninhydrin) test is a common qualitative method used to monitor the presence of free primary amines on the solid support.[2] A positive result (blue/purple color) indicates incomplete coupling, while a negative result (yellow/colorless) suggests the reaction is complete. For sequences with N-terminal proline, which is a secondary amine, the isatin or chloranil tests are more appropriate.

Q5: What are the common side reactions associated with Boc-L-tyrosine coupling and how can they be minimized?

  • Incomplete Coupling: Leads to deletion sequences. This can be minimized by using more potent coupling reagents, increasing reaction time, performing a double coupling, or increasing the temperature (while monitoring for racemization).[1][2]

  • Racemization: Loss of stereochemical integrity. This can be reduced by using additives like HOBt or HOAt with carbodiimide reagents, choosing low-racemization coupling reagents like HATU, and avoiding prolonged pre-activation times.[2]

  • O-acylation (for unprotected Tyr): Acylation of the side-chain hydroxyl group. This is best prevented by using a side-chain protecting group.[1][3]

  • C-alkylation: During the acidic deprotection of the Boc group, the generated tert-butyl cation can alkylate the electron-rich aromatic ring of tyrosine. This can be minimized by using scavengers like triisopropylsilane (TIS) in the deprotection cocktail.[5]

Q6: What should I do if the Kaiser test is positive after the initial coupling?

A positive Kaiser test indicates the presence of unreacted free amines and therefore an incomplete coupling reaction. The recommended course of action is to perform a "recoupling" or "double coupling" by repeating the coupling step with fresh reagents.[2] If the Kaiser test remains positive after the second coupling, the unreacted amines should be "capped" by acetylation with a reagent like acetic anhydride to prevent the formation of deletion sequences in subsequent steps.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solutions
Low Coupling Yield / Positive Kaiser Test Steric Hindrance: Bulky protecting groups are impeding the reaction.- Switch to a more potent coupling reagent (e.g., HATU, HBTU, PyBOP).[2]- Increase the reaction time (e.g., 2-4 hours or overnight).[2]- Perform a double coupling with fresh reagents.[1][2]- Increase the excess of amino acid and coupling reagent (e.g., 3-4 equivalents).[1]
Peptide Aggregation: The growing peptide chain is poorly solvated, hindering access to the N-terminus.- Switch the solvent from DMF to NMP or a mixture of DMF/DCM.[1]- Gently increase the reaction temperature to 30-40°C, monitoring for racemization.[1]
Presence of Deletion Sequences in Final Peptide Incomplete Coupling: Unreacted N-terminal amines from the previous cycle.- Follow the recommendations for "Low Coupling Yield."- Implement a capping step with acetic anhydride after a positive Kaiser test post-recoupling.[2]
Side-Chain Acylation (O-acylation) Unprotected Tyrosine Hydroxyl Group: The phenolic -OH group is reacting with the activated amino acid.- Use a side-chain protected Boc-L-tyrosine derivative (e.g., Boc-Tyr(Bzl)-OH).[3]- If using unprotected Boc-L-tyrosine, use milder activation conditions and avoid a large excess of the acylating agent.[4]
Presence of +56 Da Adduct in Final Peptide (Mass Spec) C-alkylation: The tert-butyl cation formed during Boc deprotection has alkylated the tyrosine ring.- Add scavengers such as triisopropylsilane (TIS) or thioanisole to the TFA deprotection solution.[5]- Minimize the deprotection time and consider performing it at a lower temperature.[5]
Presence of Diastereomeric Impurities Racemization: Loss of stereochemical integrity during amino acid activation.- Use a racemization suppressant like HOBt or HOAt with carbodiimide coupling reagents.[2]- Choose a coupling reagent known for low racemization, such as HATU.[2]- Avoid prolonged pre-activation times.[2]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Boc-L-tyrosine
Coupling ReagentTypical Coupling TimeCoupling EfficiencyRacemization RiskNotes
DIC/HOBt 1 - 4 hoursGoodLow to ModerateCost-effective and reliable for many standard couplings.[2]
HBTU 30 - 60 minutesVery GoodLowFaster than DIC/HOBt and effective for most couplings, including some sterically hindered ones.[2]
HATU 15 - 45 minutesExcellentVery LowHighly efficient and recommended for difficult or sterically hindered couplings.[2]
PyBOP 30 - 60 minutesVery GoodLowA good choice for sterically hindered couplings.[2]

Experimental Protocols

Protocol 1: Coupling using HATU (Recommended for Difficult Couplings)
  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 minutes, followed by a second treatment for 20 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).

  • Washing: Wash the resin with DMF (3x).

  • Activation Mixture Preparation: In a separate vessel, dissolve Boc-Tyr(side-chain protected)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Coupling: Add DIEA (6 equivalents) to the activation mixture and immediately add the solution to the resin. Agitate the reaction vessel at room temperature for 20-45 minutes.

  • Monitoring: Perform a Kaiser test to check for completion.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Coupling using HBTU
  • Follow steps 1-5 from the HATU protocol.

  • Activation Mixture Preparation: In a separate vessel, dissolve Boc-Tyr(side-chain protected)-OH (2 equivalents) in DMF.

  • Coupling: Add a 1.0 M solution of HBTU in DMF (2 equivalents) and DIEA (4 equivalents) to the resin, followed by the dissolved amino acid. Agitate the reaction vessel at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test.

  • Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Coupling using DIC/HOBt
  • Follow steps 1-5 from the HATU protocol.

  • Activation Mixture Preparation: In a separate vessel, dissolve Boc-Tyr(side-chain protected)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin, followed by DIC (3 equivalents). Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test.

  • Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).

Visualizations

G cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_monitoring Monitoring & Troubleshooting cluster_completion Cycle Completion Resin Peptide-Resin (Free N-Terminus) Activation Prepare Activation Mixture: Boc-Tyr(X)-OH + Coupling Reagent + Base Coupling Add Activation Mixture to Resin Agitate Activation->Coupling Kaiser Perform Kaiser Test Coupling->Kaiser Recouple Recouple with Fresh Reagents Kaiser->Recouple Positive Cap Cap with Acetic Anhydride Kaiser->Cap Still Positive Wash Wash Resin (DMF, DCM) Kaiser->Wash Negative Recouple->Kaiser Re-test Cap->Wash Next Proceed to Next Cycle Wash->Next

Caption: Troubleshooting workflow for an incomplete Boc-L-tyrosine coupling.

G Start Couple Boc-L-tyrosine Decision1 Is the coupling sterically hindered? Start->Decision1 Decision2 Is O-acylation a concern? Decision1->Decision2 No Potent Use Potent Reagents (e.g., HATU, HBTU) Decision1->Potent Yes Protect Use Side-Chain Protected Boc-Tyr(X)-OH Decision2->Protect Yes Unprotected Use Unprotected Boc-Tyr-OH with caution Decision2->Unprotected No Standard Use Standard Reagents (e.g., DIC/HOBt) Protect->Potent Unprotected->Standard

Caption: Decision tree for selecting a Boc-L-tyrosine coupling strategy.

References

Technical Support Center: Purification of Boc-L-Tyrosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common purification challenges encountered with Boc-L-tyrosine and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to streamline your experimental workflows and enhance the purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of Boc-L-tyrosine?

A1: The most frequent byproduct is the di-protected species, N,O-bis(tert-butoxycarbonyl)-L-tyrosine, also known as Boc-Tyr(Boc)-OH.[1] This impurity arises when the Boc protecting group reacts with both the amino group and the phenolic hydroxyl group of L-tyrosine.[1]

Q2: Why is the removal of Boc-Tyr(Boc)-OH so challenging?

A2: The separation of Boc-Tyr(Boc)-OH from the desired Boc-L-tyrosine is difficult due to their very similar polarities.[1] This similarity makes standard purification techniques like single-solvent recrystallization less effective, often necessitating optimized or combined purification strategies.[1]

Q3: How can I detect the presence of the Boc-Tyr(Boc)-OH byproduct?

A3: The presence of Boc-Tyr(Boc)-OH can be detected and quantified using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can effectively resolve Boc-L-tyrosine from Boc-Tyr(Boc)-OH, allowing for accurate quantification of the impurity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can differentiate between the two compounds. The aromatic protons of Boc-Tyr(Boc)-OH will exhibit a downfield shift compared to those of Boc-L-tyrosine due to the electron-withdrawing effect of the Boc group on the phenolic oxygen.[1] A key indicator is the presence of two distinct singlets for the tert-butyl protons in Boc-Tyr(Boc)-OH, one for the N-Boc group and another for the O-Boc group.[1]

Q4: What are the primary side reactions to be aware of when working with Boc-tyrosine derivatives in peptide synthesis?

A4: During the acidic deprotection steps in peptide synthesis, two main side reactions can occur with Boc-protected tyrosine residues:

  • C-alkylation: The tert-butyl cation generated during Boc group cleavage can alkylate the electron-rich aromatic ring of tyrosine, leading to the formation of 3-tert-butyl-tyrosine.[2] This can occur at a rate of 0.5-1.0%.[2]

  • Fries-type Rearrangement: The Boc group on the phenolic oxygen can migrate to the aromatic ring of the tyrosine side chain under strong acidic conditions.[2]

Q5: My Boc-L-tyrosine derivative is an oil instead of a solid. What could be the issue?

A5: The oily nature of the product could be due to the presence of impurities or residual solvent.[3][4] Even if TLC shows a single spot, non-UV active impurities might be present.[3] Additionally, some Boc-protected amino acids can be hygroscopic.[3]

Troubleshooting Guides

Issue 1: Contamination of final Boc-L-tyrosine product with Boc-Tyr(Boc)-OH.
  • Cause: The formation of the di-protected byproduct is often favored by the use of excess di-tert-butyl dicarbonate ((Boc)₂O) or prolonged reaction times during the protection step.[1]

  • Solution 1: Selective Hydrolysis: The phenoxycarbonyl bond in Boc-Tyr(Boc)-OH is more susceptible to basic conditions than the N-Boc carbamate bond. A carefully controlled basic hydrolysis can selectively remove the Boc group from the phenolic hydroxyl.[1]

  • Solution 2: Column Chromatography: Flash column chromatography on silica gel is an effective method for separating compounds with small polarity differences.[1]

  • Solution 3: Recrystallization: This is a common purification method, but the choice of solvent system is critical for separating Boc-L-tyrosine from the less polar Boc-Tyr(Boc)-OH.[1] Multiple recrystallizations may be necessary to achieve high purity.[1]

Issue 2: Recrystallization is not effectively removing the Boc-Tyr(Boc)-OH byproduct.
  • Cause: The solubility difference between the desired product and the byproduct in the chosen solvent system may not be significant enough for efficient separation.[1]

  • Solution: Switch to a different purification technique, such as flash column chromatography, which can offer better separation based on small polarity differences.[1]

Issue 3: Low yield after purification of Boc-L-tyrosine derivatives.
  • Cause: Low yields can result from several factors, including product loss during multiple purification steps, degradation of the product, or incomplete recovery from the purification apparatus. In crystallization, using too much solvent can lead to significant loss of product in the mother liquor.

  • Solution:

    • Optimize Recrystallization: Use the minimum amount of hot solvent necessary to dissolve the crude product to maximize crystal formation upon cooling.

    • Improve Extraction: Ensure the pH is adjusted correctly during aqueous workups to maximize the partitioning of the product into the organic layer.

    • Minimize Transfers: Reduce the number of transfers between vessels to minimize mechanical losses.

    • Consider Chromatography: While potentially more time-consuming, column chromatography can sometimes provide a higher recovery of pure product compared to multiple, lossy recrystallizations.

Issue 4: The product appears as an oil and will not crystallize.
  • Cause: This can be due to the presence of impurities that inhibit crystal lattice formation, residual solvent, or the hygroscopic nature of the compound.[3][4]

  • Solution:

    • High Vacuum Drying: Dry the oil under high vacuum at a slightly elevated temperature (e.g., 40-60 °C) to remove any residual solvent.[4]

    • Trituration: Try stirring the oily product with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether or hexane).[3] This can sometimes induce solidification.

    • pH Adjustment: Since amino acid derivatives have both acidic and basic groups, ensuring the correct pH during workup is crucial for obtaining a solid.[3] Precipitating the product from an aqueous solution by adjusting the pH to its isoelectric point can be effective.[3]

    • Use of Anti-solvent: Dissolve the oil in a small amount of a good solvent and then slowly add an anti-solvent (a solvent in which the product is insoluble) to induce precipitation.

Data Presentation

Table 1: Comparison of Purification Methods for Boc-L-tyrosine Contaminated with Boc-Tyr(Boc)-OH

Purification MethodPrincipleAdvantagesDisadvantagesTypical Purity Achieved
Recrystallization Difference in solubility between the product and impurity in a specific solvent system.Simple, cost-effective, can yield high purity crystals.May require multiple cycles, solvent selection is critical, can lead to product loss.>98% (may require multiple recrystallizations)[1]
Column Chromatography Differential adsorption of compounds onto a stationary phase (e.g., silica gel).Excellent for separating compounds with similar polarities, high resolution.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.>99%[5]
Selective Hydrolysis Chemical conversion of the impurity to a more easily separable compound.Highly specific for removing the O-Boc group from Boc-Tyr(Boc)-OH.Requires careful monitoring to avoid deprotection of the N-Boc group, adds an extra reaction step.Dependent on subsequent purification, but effectively removes the primary impurity.[1]

Table 2: Recommended Solvent Systems for Recrystallization of Boc-L-tyrosine Derivatives

DerivativeGood Solvents (for dissolving)Anti-Solvents (for precipitation)
Boc-L-tyrosine Ethyl acetate, Dichloromethane, Toluene[1]Hexane, Petroleum ether[1]
Boc-Tyr(Bzl)-OH Ethyl acetate, Dichloromethane, Methanol[6]Hexane, Heptane, Petroleum ether[6]

Experimental Protocols

Protocol 1: Purification by Selective Hydrolysis of Boc-Tyr(Boc)-OH
  • Dissolution: Dissolve the crude product containing both Boc-L-tyrosine and Boc-Tyr(Boc)-OH in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.[1]

  • Base Addition: Add a mild base, for instance, a dilute solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[1]

  • Monitoring: Closely monitor the reaction progress using TLC or HPLC to ensure complete conversion of the byproduct without affecting the N-Boc group.[1]

  • Acidification: Once the selective deprotection is complete, acidify the reaction mixture to a pH of 3-4 with a dilute acid like citric acid or hydrochloric acid.[1]

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.[1]

  • Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).[1]

  • Loading: Carefully load the adsorbed sample onto the top of the column.[1]

  • Elution: Elute the column with a gradient of increasing polarity. A common mobile phase is a mixture of hexane and ethyl acetate, with a gradual increase in the proportion of ethyl acetate.[1] The less polar Boc-Tyr(Boc)-OH will elute first, followed by the more polar Boc-L-tyrosine.[1]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.[1]

Protocol 3: Purification by Recrystallization
  • Dissolution: Dissolve the crude product in a minimal amount of a hot "good solvent" (e.g., ethyl acetate).[1]

  • Induce Cloudiness: Slowly add a "less polar" co-solvent or "anti-solvent" (e.g., hexane) until the solution becomes slightly turbid.[1]

  • Crystallization: Allow the solution to cool down slowly to room temperature and then place it in an ice bath to promote crystallization.[1]

  • Isolation: Collect the crystals by filtration, wash them with a cold solvent mixture, and dry under vacuum.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result start Crude Boc-L-tyrosine Derivative selective_hydrolysis Selective Hydrolysis start->selective_hydrolysis column_chromatography Column Chromatography start->column_chromatography recrystallization Recrystallization start->recrystallization hplc_nmr HPLC / NMR Analysis selective_hydrolysis->hplc_nmr column_chromatography->hplc_nmr recrystallization->hplc_nmr pure_product Pure Product (>98%) hplc_nmr->pure_product Purity Met impure_product Impure Product (<98%) hplc_nmr->impure_product Purity Not Met impure_product->column_chromatography Re-purify impure_product->recrystallization Re-purify

Caption: General purification workflow for Boc-L-tyrosine derivatives.

troubleshooting_flow start Is the final product pure by HPLC/NMR? contaminated Is the main contaminant Boc-Tyr(Boc)-OH? start->contaminated No end_pure Product is Pure start->end_pure Yes oily_product Is the product an oil? contaminated->oily_product No solution_hydrolysis Perform selective hydrolysis contaminated->solution_hydrolysis Yes low_yield Is the yield low? oily_product->low_yield No solution_triturate Triturate with a non-polar solvent oily_product->solution_triturate Yes solution_optimize Optimize workup and purification steps low_yield->solution_optimize Yes end_issue Address other issues low_yield->end_issue No solution_chromatography Use column chromatography solution_hydrolysis->solution_chromatography solution_recrystallize Optimize recrystallization solvent system solution_vacuum Dry under high vacuum solution_triturate->solution_vacuum

Caption: Troubleshooting decision tree for Boc-L-tyrosine purification.

References

Technical Support Center: Boc Deprotection of Tyrosine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Boc deprotection of tyrosine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during the Boc deprotection of tyrosine residues?

A1: The primary cause of side reactions is the generation of a reactive tert-butyl cation (t-butyl⁺) intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This carbocation is a potent electrophile and can attack the electron-rich aromatic ring of the tyrosine side chain, leading to undesired modifications.[1][4][5]

Q2: What are the major side reactions observed with tyrosine during Boc deprotection?

A2: The two main side reactions involving the tyrosine side chain during acidic deprotection are:

  • C-alkylation: The tert-butyl cation can attack the aromatic ring of tyrosine, resulting in the formation of 3-tert-butyl-tyrosine. This is the most common side reaction.[1]

  • Fries-type Rearrangement: The Boc group from the phenolic oxygen can migrate to the aromatic ring of the tyrosine side chain. This intramolecular rearrangement is also catalyzed by strong acids.[1]

Q3: How can I detect these side reactions?

A3: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most effective methods for detecting these side products.[1]

  • HPLC: Side products will likely have different retention times compared to the desired peptide, appearing as distinct peaks in the chromatogram.[1]

  • Mass Spectrometry:

    • C-alkylation results in a mass increase of +56 Da, corresponding to the addition of a tert-butyl group.[1]

    • A Fries-type rearrangement is an isomeric rearrangement, so there will be no change in the overall mass of the peptide. However, the fragmentation pattern in MS/MS analysis may differ from the desired product.[1]

Q4: What are scavengers and how do they prevent side reactions with tyrosine?

A4: Scavengers are nucleophilic reagents added to the deprotection cocktail.[1][2][3] They "trap" the reactive tert-butyl cations at a faster rate than the tyrosine residue, thus preventing the alkylation of the aromatic ring.[2][3][5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Detection of a +56 Da adduct in the final peptide by MS. C-alkylation of the tyrosine residue by tert-butyl cations generated during Boc deprotection.[1]Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. Phenol, anisole, or m-cresol are effective for scavenging cations that could alkylate tyrosine.[5]
Poor yield and presence of an isomeric impurity in the final peptide. Potential Fries-type rearrangement of the side-chain Boc group.[1]* Milder Deprotection Reagents: If compatible with the overall synthetic strategy, consider using a milder acid for deprotection.[1] * Reduced Acid Concentration: Lowering the concentration of TFA in the deprotection solution can sometimes mitigate this rearrangement.[1]
Incomplete Boc deprotection. * Insufficient acid concentration or equivalents.[2][3] * Insufficient reaction time or temperature.[2][3] * Steric hindrance around the Boc-protected amine.[2][3]* Increase the concentration or equivalents of the acid. 4M HCl in dioxane can be a stronger alternative to TFA.[2][3] * Increase the reaction time or temperature, but be aware that this may also increase side product formation if scavengers are not used.[2][3]

Quantitative Data on Scavenger Effectiveness

The following table summarizes the expected impact of different scavenger cocktails on the purity of a model peptide containing a tyrosine residue, based on qualitative descriptions and typical outcomes in peptide synthesis.

Scavenger CocktailComposition (v/v/v)Expected Purity of Crude PeptideNotes
No Scavenger 95% TFA, 5% H₂O70-80%Significant formation of 3-tert-butyl-tyrosine is likely.[6]
Thioanisole 92.5% TFA, 5% Thioanisole, 2.5% H₂O85-95%Thioanisole effectively reduces cation-related side products.[6]
p-Cresol & Thioanisole 90% TFA, 5% p-Cresol, 5% Thioanisole90-97%The combination of p-cresol and thioanisole provides robust scavenging for tyrosine and other sensitive residues.[6]
Standard TIS 95% TFA, 2.5% TIS, 2.5% H₂OGeneral-purposeA widely used and effective cocktail for many peptide sequences.[3][7]

Note: Expected purity is an estimate and can vary depending on the peptide sequence and the presence of other sensitive amino acid residues.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with Scavengers (Solid-Phase)

This protocol is designed to minimize C-alkylation of tyrosine residues during solid-phase peptide synthesis.

Materials:

  • Peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) or other appropriate scavenger (e.g., phenol, cresol)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.[1]

  • Prepare the deprotection cocktail. A common cocktail is 95% TFA / 2.5% water / 2.5% TIS.[1][5]

  • Drain the DCM from the resin.

  • Add the deprotection cocktail to the resin and agitate the mixture for 30 minutes at room temperature.[1]

  • Drain the deprotection cocktail and wash the resin thoroughly with DCM.[1]

  • Neutralize the resin with a solution of 10% DIEA in DMF.[1]

  • Wash the resin with DMF and then DCM to prepare for the next coupling step.[1]

Protocol 2: Cleavage from Resin and Global Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of all side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage cocktail (e.g., TFA/TIS/H₂O at 95:2.5:2.5, v/v/v or a more complex cocktail like Reagent K for sensitive residues).[5]

  • Cold diethyl ether

Procedure:

  • In a well-ventilated fume hood, prepare the cleavage cocktail fresh. Always add the acid to the other components slowly.[5]

  • Add the cleavage cocktail to the dry peptide-resin.

  • Allow the reaction to proceed at room temperature for 1.5 to 2 hours with gentle agitation.[6]

  • Filter the cleavage mixture to separate the resin.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.[6]

  • Precipitate the peptide by adding the TFA filtrate dropwise to a tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).[7]

  • Centrifuge the ether suspension to pellet the precipitated peptide.[7]

  • Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.[7]

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]

Visualizations

Boc_Deprotection_Pathway cluster_main Boc Deprotection cluster_side_reaction Side Reaction cluster_scavenger Scavenger Action Boc-Tyr-Peptide Boc-Tyr-Peptide Protonation Protonation Boc-Tyr-Peptide->Protonation  + H+ (TFA) Deprotection Deprotection Protonation->Deprotection Free_Tyr-Peptide Free_Tyr-Peptide Deprotection->Free_Tyr-Peptide tert-Butyl_Cation tert-Butyl Cation (t-Bu+) Deprotection->tert-Butyl_Cation tert-Butyl_Cation_side tert-Butyl Cation (t-Bu+) tert-Butyl_Cation_scav tert-Butyl Cation (t-Bu+) Alkylated_Peptide 3-tert-Butyl-Tyr-Peptide (+56 Da) tert-Butyl_Cation_side->Alkylated_Peptide  + Tyr-Peptide Scavenger Scavenger (e.g., TIS, Phenol) Trapped_Cation Trapped Cation tert-Butyl_Cation_scav->Trapped_Cation  + Scavenger

Caption: Boc deprotection pathway and the role of scavengers.

troubleshooting_workflow start Start: Boc Deprotection check_purity Check Purity (HPLC/MS) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure end End: Pure Peptide is_pure->end Yes troubleshoot Troubleshoot is_pure->troubleshoot No check_mass Mass Adduct? troubleshoot->check_mass plus_56 C-Alkylation of Tyr (+56 Da) check_mass->plus_56 Yes (+56 Da) other_issue Other Impurity check_mass->other_issue No/Other add_scavenger Add/Increase Scavenger (Phenol, Cresol, TIS) plus_56->add_scavenger add_scavenger->start optimize Optimize Conditions (Time, Temp, Acid) other_issue->optimize optimize->start

Caption: Troubleshooting workflow for Boc deprotection of tyrosine.

References

Technical Support Center: Managing Solubility Issues of Boc-Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the handling and synthesis of Boc-protected peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the poor solubility of Boc-protected peptides?

A1: The solubility of Boc-protected peptides is influenced by several factors. The tert-butyloxycarbonyl (Boc) protecting group itself is bulky and hydrophobic, which can decrease the overall solubility of the peptide, especially as the peptide chain elongates.[1] Peptides with a high proportion of hydrophobic amino acid residues (such as Val, Ile, Leu, Ala, Phe, and Trp) are particularly prone to aggregation and poor solubility.[2] Intermolecular hydrogen bonding between peptide backbones can lead to the formation of secondary structures like β-sheets, causing the peptide to aggregate and precipitate from solution.[2][3]

Q2: Which solvents are recommended for dissolving Boc-protected peptides?

A2: Boc-protected amino acids and peptides are generally soluble in polar aprotic organic solvents commonly used in solid-phase peptide synthesis (SPPS).[4] These include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[4] For particularly difficult sequences, a small amount of Dimethyl sulfoxide (DMSO) can be added to DMF to enhance solubility. In some cases, co-solvent systems like a 1:1:1 mixture of DCM, DMF, and NMP may be effective.[5]

Q3: How does the choice of protecting groups on amino acid side chains affect peptide solubility?

A3: Side-chain protecting groups can significantly impact the solubility of a peptide.[3] Bulky and hydrophobic protecting groups can exacerbate solubility issues. Conversely, the introduction of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), can disrupt the hydrogen bonding that leads to aggregation, thereby improving solubility.[2][3] Protecting the side chains of asparagine and glutamine can also improve the solubility characteristics of their derivatives.[6]

Q4: Can on-resin aggregation during synthesis affect the solubility of the final cleaved peptide?

A4: Yes, on-resin aggregation is a primary cause of poor solubility of the final product.[2] When peptide chains aggregate on the solid support, they may not be fully solvated, leading to incomplete reactions and the formation of deletion sequences.[2] This aggregation can persist even after cleavage from the resin, resulting in a crude peptide that is difficult to dissolve for purification.[1]

Troubleshooting Guides

Problem: My Boc-protected peptide has precipitated out of solution.

  • Possible Cause: The solubility limit of the peptide has been exceeded in the current solvent system, or a change in temperature has occurred.[3]

  • Solution:

    • Add a co-solvent: Introduce a small amount of a stronger solvent like DMSO to the mixture.[3]

    • Gentle warming: Carefully warm the solution in a water bath (not exceeding 40°C) while agitating.[3] Be cautious, as excessive heat can lead to degradation.[3]

    • Sonication: Use a sonicator bath to help break up aggregates and redissolve the precipitate.[1]

Problem: I am observing incomplete coupling reactions during solid-phase peptide synthesis.

  • Possible Cause: The Boc-protected amino acid or the growing peptide chain has poor solubility in the reaction solvent, preventing efficient reaction.[2][3] This can also be a sign of on-resin aggregation.[2]

  • Solution:

    • Improve Solvation: Switch to a more effective solvent such as NMP or add DMSO to your DMF.

    • Disrupt Aggregation:

      • Chaotropic Salts: Add salts like LiCl to the coupling reaction to disrupt hydrogen bonds.[1]

      • Elevated Temperature: Perform the coupling at a higher temperature (e.g., 40-50°C), potentially using microwave-assisted synthesis.[2]

    • Use a More Potent Coupling Reagent: Employ a highly efficient coupling reagent like HATU or HCTU to minimize the time the N-terminal amine is exposed and available for aggregation.[2]

Data Presentation

Table 1: Quantitative Solubility of Selected Boc-Protected Amino Acids

The following table provides a summary of the solubility of various Boc-protected amino acids in common laboratory solvents. This data should be used as a guideline, as actual solubility can vary based on purity, batch, and experimental conditions.

Boc-Amino AcidSolventSolubility (mg/mL)Notes
Boc-Leu-Leu-OHDMF~30
DMSO~10
Ethanol~30
Boc-Val-OHDMF~108.6Equivalent to 1 mmole in 2 mL.
Boc-Leu-OHDMSO~100Requires sonication.[3]
N-Boc-L-prolineDMF~20
DMSO~15
Ethanol~15
Boc-Gly-Gly-OHDMSO~100Requires sonication.[3]
Boc-β-Ala-OHDMSO~100Requires sonication, warming, and heating to 60°C.[3]

Experimental Protocols

Protocol 1: General Procedure for Dissolving a Hydrophobic Boc-Protected Peptide

This protocol describes a stepwise approach to solubilizing a hydrophobic Boc-protected peptide for experimental use.

  • Initial Solvent Selection: Based on the peptide's characteristics (see Table 1 in the Troubleshooting section), select an initial organic solvent. For highly hydrophobic peptides, DMSO or DMF are recommended.[7]

  • Weighing and Initial Dissolution:

    • Weigh a small, accurate amount of the lyophilized peptide into a sterile microcentrifuge tube.

    • Add a minimal volume (e.g., 20-50 µL for 1 mg of peptide) of the chosen organic solvent.[1]

    • Vortex gently to dissolve the peptide. If necessary, sonicate in a water bath for short intervals (e.g., 10-15 seconds), allowing the sample to cool between bursts to prevent heating.[1]

  • Aqueous Dilution:

    • While vortexing the peptide solution, slowly add the desired aqueous buffer dropwise.[1]

    • Monitor the solution for any signs of precipitation (cloudiness).

    • If the solution remains clear, continue to add the aqueous buffer to reach the final desired concentration.

  • Troubleshooting Precipitation during Dilution:

    • If precipitation occurs, the solubility limit in that aqueous/organic mixture has been exceeded. The peptide may need to be used at a lower final concentration, or a different co-solvent system may be required.[1]

Protocol 2: On-Resin Aggregation Test

This protocol helps to determine if a growing peptide chain is aggregating on the solid support during SPPS. A positive result for aggregation (poor swelling) suggests that alternative synthesis strategies may be necessary.

  • Sample Preparation: After a coupling step where aggregation is suspected, take a small sample of the peptide-resin beads.

  • Washing: Wash the resin beads thoroughly with DMF.

  • Solvent Exchange:

    • Wash the beads with Dichloromethane (DCM).

    • Add fresh DCM to the beads and observe their swelling characteristics.

  • Observation:

    • Good Swelling: The resin beads will appear enlarged and translucent, indicating good solvation of the peptide chains.

    • Poor Swelling/Shrinking: The resin beads will appear shrunken and clumped together, which is a strong indicator of on-resin aggregation.[2]

Visualizations

TroubleshootingWorkflow Troubleshooting Peptide Solubility Issues start Peptide Fails to Dissolve check_purity Verify Peptide Purity and Concentration start->check_purity solvent_choice Select Appropriate Solvent (DMF, NMP, DMSO) check_purity->solvent_choice Purity OK failed Solubility Issue Persists (Consider Resynthesis/Purification) check_purity->failed Impure add_cosolvent Add Co-solvent (e.g., DMSO) solvent_choice->add_cosolvent gentle_heat Apply Gentle Warming (<40°C) add_cosolvent->gentle_heat sonicate Sonicate Solution gentle_heat->sonicate dissolved Peptide Dissolved sonicate->dissolved Successful sonicate->failed Unsuccessful

Caption: A flowchart for troubleshooting common peptide solubility problems.

SPPS_Aggregation_Workflow Managing On-Resin Aggregation in Boc-SPPS start Incomplete Coupling Detected aggregation_test Perform On-Resin Aggregation Test start->aggregation_test no_aggregation Optimize Coupling Reagents/Time aggregation_test->no_aggregation Negative aggregation_present Aggregation Confirmed aggregation_test->aggregation_present Positive synthesis_continues Continue Synthesis no_aggregation->synthesis_continues change_solvent Switch to NMP or add DMSO aggregation_present->change_solvent chaotropic_salts Add Chaotropic Salts (e.g., LiCl) aggregation_present->chaotropic_salts microwave Use Microwave-Assisted Synthesis aggregation_present->microwave backbone_prot Incorporate Backbone Protection aggregation_present->backbone_prot change_solvent->synthesis_continues chaotropic_salts->synthesis_continues microwave->synthesis_continues backbone_prot->synthesis_continues

Caption: Workflow for addressing on-resin aggregation during Boc-SPPS.

References

Technical Support Center: C-alkylation of Tyrosine Side Chain during Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering C-alkylation of the tyrosine side chain during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is C-alkylation of the tyrosine side chain during Boc deprotection?

A1: During the acidic cleavage of a Boc protecting group, a reactive tert-butyl cation is generated as a byproduct. This carbocation is a strong electrophile and can attack the electron-rich aromatic ring of a tyrosine residue within the peptide sequence. This results in the formation of a 3-tert-butyl-tyrosine adduct, an undesired side product that can be difficult to separate from the target peptide. This side reaction can occur to an extent of 0.5-1.0% even under optimized conditions.[1]

Q2: How can I detect C-alkylation of my tyrosine-containing peptide?

A2: The most common method for detecting C-alkylation is through mass spectrometry (MS). The addition of a tert-butyl group to the tyrosine residue results in a mass increase of +56 Da in the final peptide product.[2] High-performance liquid chromatography (HPLC) analysis may also show an unexpected peak eluting close to the desired product peak.

Q3: Which amino acid residues, other than tyrosine, are susceptible to alkylation by the tert-butyl cation?

A3: Other amino acid residues with nucleophilic side chains are also vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[2][3]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[2][3]

  • Cysteine (Cys): The free thiol group is a target for alkylation, leading to the formation of S-tert-butylated Cys residues.[2][3]

Q4: What are scavengers and how do they prevent C-alkylation of tyrosine?

A4: Scavengers are nucleophilic reagents added to the deprotection reaction mixture. They act by "trapping" the reactive tert-butyl cations at a faster rate than the sensitive amino acid residues, thereby preventing the unwanted side reaction.[3] Common scavengers are typically more nucleophilic or are used in high concentrations to effectively compete for the electrophilic carbocation.[2]

Troubleshooting Guides

Issue 1: Detection of a +56 Da adduct in the final peptide product by Mass Spectrometry.

  • Root Cause: This mass shift strongly indicates the formation of 3-tert-butyl-tyrosine due to C-alkylation of the tyrosine ring by tert-butyl cations generated during Boc deprotection.[1]

  • Solutions:

    • Incorporate Scavengers: The most effective solution is to add scavengers to the deprotection cocktail. These compounds will quench the tert-butyl cations before they can react with the tyrosine residue.[1] Refer to the table below for recommended scavengers.

    • Optimize Deprotection Conditions: Minimize the deprotection time to the shortest duration required for complete Boc group removal.[1] Prolonged exposure to strong acid increases the likelihood of side reactions.

    • Alternative Deprotection Reagents: For particularly sensitive sequences, consider using alternative, milder deprotection reagents or strategies.[4]

Issue 2: Incomplete Boc deprotection.

  • Root Cause: Incomplete removal of the Boc group can be due to insufficient acid concentration, short reaction times, low temperatures, or steric hindrance around the Boc-protected amine.[3][5]

  • Solutions:

    • Increase Acid Concentration or Time: Extend the reaction time or use a higher concentration of trifluoroacetic acid (TFA). Gentle warming can also be employed, but this may increase the risk of side reactions if scavengers are not used.[3]

    • Use a Stronger Acid: For sterically hindered amines, a stronger acid such as 4M HCl in dioxane can be more effective.[3][5]

    • Ensure Proper Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), ensure the resin is adequately swollen to allow the acid to access all peptide chains.[2]

Data Presentation

Table 1: Common Scavengers for Preventing Tyrosine C-alkylation

ScavengerRecommended Concentration (v/v)Notes
Triisopropylsilane (TIS)2.5% - 5%Highly effective carbocation scavenger.[2]
Thioanisole5%Acts as a scavenger and can also help to reduce methionine sulfoxide if present.[6]
Phenol5%Acts as a competitive substrate for the tert-butyl cation.[2]
m-Cresol1-2%Similar to phenol, acts as a decoy for the carbocation.[7]
1,2-Ethanedithiol (EDT)2.5%Particularly effective at preventing acid-catalyzed oxidation of tryptophan, often used in scavenger cocktails.[2]

Table 2: Comparison of Deprotection Cocktails

Cocktail Composition (v/v/v)Target ResiduesEfficacyReference
95% TFA / 2.5% TIS / 2.5% H₂OGeneral purpose, good for TrpA standard and effective cocktail for many peptide sequences.[2][3][3],[2]
82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT ("Reagent K")Peptides with multiple sensitive residues (Trp, Met, Cys, Tyr)A robust cocktail for complex and sensitive peptides.[6][6]
90% TFA / 5% Thioanisole / 3% EDT / 2% AnisolePeptides with sensitive residuesAn alternative comprehensive scavenger cocktail.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with Scavengers (Solid-Phase)

This protocol is designed to minimize C-alkylation of tyrosine residues during solid-phase peptide synthesis.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Reaction vessel with a sintered glass filter

  • Shaker

Procedure:

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.[8]

  • Pre-wash: Drain the DCM and wash the resin twice with DCM.[8]

  • Deprotection:

    • Prepare the deprotection cocktail: 50% TFA in DCM containing 2.5% TIS (v/v/v). Use approximately 10 mL of solution per gram of resin.[8]

    • Add the deprotection cocktail to the resin and shake for 1-2 minutes at room temperature.[8]

    • Drain the deprotection solution.

    • Add a fresh portion of the deprotection cocktail and shake for 20-30 minutes at room temperature.[8]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (3x), followed by MeOH (2x), and then DCM (3x).[9]

  • Neutralization:

    • Neutralize the resin with 10% DIEA in DCM (v/v) for 2 minutes. Repeat this step once.[10]

    • Wash the resin with DCM (5x) and DMF (3x) to prepare for the next coupling step.[11]

Protocol 2: Cleavage from Resin and Final Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of all side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail ("Reagent K"): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[6] Caution: Handle TFA and thioanisole in a well-ventilated fume hood.

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the dried peptide-resin with DCM to swell it.[6]

  • Cleavage and Deprotection:

    • Drain the DCM.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[6]

    • Agitate the mixture at room temperature for 1.5 to 2 hours.[6]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.[6]

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether (approximately 10 times the volume of the filtrate).[6]

  • Isolation and Purification:

    • Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether two more times.[6]

    • Dry the peptide pellet under vacuum.[6]

    • Purify the crude peptide using reverse-phase HPLC.[11]

Mandatory Visualization

C_Alkylation_Mechanism cluster_0 Boc Deprotection cluster_1 Side Reaction: C-Alkylation cluster_2 Protective Action of Scavengers Boc-Peptide Boc-Peptide Protonated_Boc Protonated Boc-Peptide Boc-Peptide->Protonated_Boc + TFA (H+) H+ H+ Deprotected_Peptide Deprotected Peptide Protonated_Boc->Deprotected_Peptide Cleavage t-Butyl_Cation tert-Butyl Cation (+) Protonated_Boc->t-Butyl_Cation Generates t-Butyl_Cation_2 tert-Butyl Cation (+) t-Butyl_Cation_3 tert-Butyl Cation (+) Tyrosine Tyrosine Residue Alkylated_Tyrosine 3-tert-butyl-tyrosine (+56 Da) Tyrosine->Alkylated_Tyrosine Electrophilic Attack Scavenger Scavenger (e.g., TIS) Trapped_Cation Inert Product Scavenger->Trapped_Cation Traps Cation Troubleshooting_Workflow Start Start: Boc Deprotection Check_MS Analyze product by Mass Spec Start->Check_MS Mass_Correct Mass is correct? Check_MS->Mass_Correct Success Success: Proceed to next step Mass_Correct->Success Yes Mass_Shift Mass shift of +56 Da observed? Mass_Correct->Mass_Shift No Alkylation_Suspected C-alkylation of Tyrosine is likely Mass_Shift->Alkylation_Suspected Yes Other_Issue Investigate other potential side reactions Mass_Shift->Other_Issue No Add_Scavengers Add/Optimize Scavengers (e.g., TIS, Thioanisole) Alkylation_Suspected->Add_Scavengers Optimize_Time Minimize Deprotection Time Add_Scavengers->Optimize_Time Re-run Re-run Deprotection Optimize_Time->Re-run Re-run->Check_MS

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Boc-L-Tyrosine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials is a cornerstone of reliable and reproducible results. In peptide synthesis, the quality of protected amino acids like N-α-tert-butoxycarbonyl-L-tyrosine (Boc-L-tyrosine) is critical, directly impacting reaction yields, impurity profiles, and the ultimate success of the synthesis. High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of these vital reagents.

This guide provides a comparative overview of HPLC methods for determining the purity of Boc-L-tyrosine, offering insights into alternative analytical techniques and presenting supporting experimental protocols and data.

Data Presentation: Comparing Analytical Methods

The primary method for assessing the chemical purity of Boc-L-tyrosine is Reversed-Phase HPLC (RP-HPLC). However, for a comprehensive quality assessment, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral HPLC offer complementary information.

Parameter Reversed-Phase HPLC (Chemical Purity) Nuclear Magnetic Resonance (NMR) Chiral HPLC (Enantiomeric Purity)
Primary Application Quantifying chemical purity and identifying impurities.Structural confirmation and identification of impurities.Determining the enantiomeric excess (% ee).
Key Information Provided Retention time, peak area percentage.Chemical shifts, coupling constants, presence of structural isomers.Separation and quantification of enantiomers (L- and D-isomers).
Strengths High sensitivity, precise quantification, robust and widely available.Provides definitive structural information, non-destructive.Essential for confirming stereochemical integrity.
Limitations Indirect structural information, requires reference standards for impurity identification.Lower sensitivity for trace impurities, can be complex to interpret.Does not provide information on chemical (non-enantiomeric) impurities.

Common Impurities in Boc-L-tyrosine Synthesis

The most prevalent impurity encountered during the synthesis of Boc-L-tyrosine is the di-protected species, N,O-bis(tert-butoxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH).[1] This arises from the reaction of the Boc protecting group with both the amino and the phenolic hydroxyl groups of the tyrosine molecule. Due to their similar polarities, the separation of Boc-Tyr(Boc)-OH from the desired Boc-L-tyrosine can be challenging.[1] Other potential impurities include unreacted starting materials and by-products from the deprotection process.

Experimental Protocols

Reproducible and reliable data hinges on meticulous adherence to experimental protocols. Below are detailed methodologies for the key analytical techniques discussed.

Reversed-Phase HPLC (RP-HPLC) for Chemical Purity

This method is designed to separate Boc-L-tyrosine from its potential impurities, primarily the di-protected Boc-Tyr(Boc)-OH.

Instrumentation:

  • A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.[2]

Chromatographic Conditions:

Parameter Method A: Rapid Purity Screen Method B: High-Resolution Analysis
Column C18, 4.6 x 150 mm, 5 µm particle sizeC18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA)HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA)
Mobile Phase B HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA)HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA)
Gradient 5% to 95% B in 15 minutes30% to 70% B in 30 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C35 °C
UV Detection 220 nm and 254 nm220 nm and 254 nm
Injection Volume 10 µL10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of Boc-L-tyrosine reference standard and dissolve it in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to obtain a concentration of ~1 mg/mL.[2]

  • Sample Solution: Prepare the test sample of Boc-L-tyrosine in the same manner as the standard solution.[2]

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of Boc-L-tyrosine and identifying impurities.

Instrumentation:

  • 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve 5-10 mg of the Boc-L-tyrosine sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Analysis:

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • The presence of the Boc-Tyr(Boc)-OH impurity can be identified by characteristic downfield shifts of the aromatic protons due to the electron-withdrawing effect of the second Boc group on the phenolic oxygen.[1]

Chiral HPLC for Enantiomeric Purity

This method is crucial for confirming the stereochemical integrity of Boc-L-tyrosine, ensuring the absence of the D-enantiomer.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

Parameter Value
Chiral Stationary Phase CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm
Mobile Phase 20 mM ammonium acetate in methanol (90:10, v/v), pH 6.0
Flow Rate 0.5 mL/min
Column Temperature 25 °C
UV Detection 220 nm
Injection Volume 5 µL

Sample Preparation:

  • Dissolve the Boc-L-tyrosine sample in the mobile phase to a concentration of 1 mg/mL.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter column C18 Column filter->column Inject detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration purity Purity Calculation (% Area) integration->purity

Caption: Experimental workflow for the HPLC analysis of Boc-L-tyrosine.

Purity_Analysis_Comparison cluster_methods Analytical Methods cluster_outputs Purity Information Boc_Tyr Boc-L-tyrosine Sample RP_HPLC Reversed-Phase HPLC Boc_Tyr->RP_HPLC NMR NMR Spectroscopy Boc_Tyr->NMR Chiral_HPLC Chiral HPLC Boc_Tyr->Chiral_HPLC Chem_Purity Chemical Purity (%) RP_HPLC->Chem_Purity Struct_Confirm Structural Confirmation NMR->Struct_Confirm Enan_Purity Enantiomeric Purity (% ee) Chiral_HPLC->Enan_Purity

Caption: Logical relationship of analytical techniques for Boc-L-tyrosine purity assessment.

References

A Comparative Guide to the ¹H NMR Characterization of Boc-L-tyrosine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise characterization of raw materials is a cornerstone of robust scientific inquiry. In the synthesis of peptides and other pharmaceuticals, N-protected amino acids are fundamental building blocks. Among these, Boc-L-tyrosine is a workhorse, valued for its stability and ease of use. Verifying its identity and purity, as well as comparing it to common alternatives, is crucial for quality control and reaction optimization. This guide provides a comparative analysis of the ¹H NMR spectroscopic signatures of Boc-L-tyrosine, Cbz-L-tyrosine, and Fmoc-L-tyrosine, supported by experimental data and protocols.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of N-protected tyrosine derivatives provide a unique fingerprint for each molecule, allowing for unambiguous identification. The chemical shifts, multiplicities, and coupling constants of the protons are influenced by the nature of the N-protecting group. Below is a summary of the ¹H NMR data for Boc-L-tyrosine, Cbz-L-tyrosine, and Fmoc-L-tyrosine in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for these compounds.

Proton Assignment Boc-L-tyrosine Cbz-L-tyrosine Fmoc-L-tyrosine
Protecting Group Protons 1.30 (s, 9H)5.02 (s, 2H), 7.28-7.39 (m, 5H)4.20-4.35 (m, 3H), 7.30-7.45 (m, 4H), 7.70-7.90 (m, 4H)
Aromatic Protons (Tyrosine) 6.65 (d, J=8.4 Hz, 2H), 6.98 (d, J=8.4 Hz, 2H)6.67 (d, J=8.4 Hz, 2H), 7.05 (d, J=8.4 Hz, 2H)6.68 (d, J=8.5 Hz, 2H), 7.03 (d, J=8.5 Hz, 2H)
α-CH 3.95-4.05 (m, 1H)4.10-4.20 (m, 1H)4.15-4.25 (m, 1H)
β-CH₂ 2.70-2.90 (m, 2H)2.80-3.00 (m, 2H)2.85-3.05 (m, 2H)
NH ~7.0 (d, 1H)~7.8 (d, 1H)~7.6 (d, 1H)
OH (Phenolic) ~9.2 (s, 1H)~9.2 (s, 1H)~9.2 (s, 1H)
COOH ~12.5 (br s, 1H)~12.7 (br s, 1H)~12.6 (br s, 1H)

Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Multiplicities are denoted as s (singlet), d (doublet), m (multiplet), and br s (broad singlet). The exact chemical shifts can vary slightly depending on the sample concentration and instrument.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure reproducibility and accuracy, a standardized experimental protocol for acquiring ¹H NMR spectra of N-protected tyrosine derivatives is essential.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the N-protected L-tyrosine derivative into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a 400 MHz or higher field strength NMR spectrometer.

  • Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

3. Data Acquisition:

  • Pulse Program: Utilize a standard single-pulse sequence.

  • Number of Scans: Acquire 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: Set a relaxation delay of 1-2 seconds between scans to allow for full relaxation of the protons.

  • Spectral Width: Define a spectral width that encompasses the entire expected chemical shift range of the compound.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Perform phase correction and baseline correction to obtain a clean spectrum.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Structural Elucidation and Signal Assignment

The following diagram illustrates the relationship between the key functional groups of Boc-L-tyrosine and their corresponding signals in the ¹H NMR spectrum.

Caption: Key ¹H NMR signals of Boc-L-tyrosine.

Conclusion

The ¹H NMR spectrum is an indispensable tool for the characterization of N-protected amino acids like Boc-L-tyrosine and its common alternatives, Cbz-L-tyrosine and Fmoc-L-tyrosine. The distinct chemical shifts and coupling patterns arising from the different protecting groups, as detailed in this guide, allow for their confident identification and purity assessment. Adherence to a standardized experimental protocol is paramount for obtaining high-quality, reproducible data, which is fundamental for reliable research and development in the pharmaceutical and chemical sciences.

A Comparative Guide to Boc vs. Fmoc Strategy for Tyrosine Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a protecting group strategy in solid-phase peptide synthesis (SPPS) is a pivotal decision that profoundly impacts the efficiency, purity, and overall success of synthesizing peptides containing the critical amino acid, tyrosine. The two predominant methodologies, employing the acid-labile tert-Butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection, each present a unique set of advantages and challenges, particularly concerning the protection of tyrosine's reactive phenolic hydroxyl group.

This guide provides an objective, data-supported comparison of the Boc and Fmoc strategies for tyrosine protection, offering insights into the chemical principles, experimental workflows, and potential side reactions associated with each.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonality, which dictates the conditions for deprotection of the Nα-amino group and the side-chain protecting groups.[1][2]

  • Boc Strategy: This classic approach utilizes the acid-labile Boc group for Nα-protection, which is typically removed with a moderate acid like trifluoroacetic acid (TFA).[][4] The side-chain protecting groups, including the one on tyrosine, are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[5][6] For tyrosine, this typically involves using Boc-Tyr(Bzl)-OH .[7]

  • Fmoc Strategy: This has become the more prevalent method in modern peptide synthesis due to its milder conditions.[2][8] It employs the base-labile Fmoc group for Nα-protection, which is cleaved by a secondary amine, most commonly piperidine.[1][9] The side-chain protecting groups are acid-labile, such as the tert-butyl (tBu) group used for tyrosine, and are removed during the final cleavage with TFA.[1][] The standard building block for this strategy is Fmoc-Tyr(tBu)-OH .[1]

The choice between these two fundamentally different approaches has significant implications for the entire synthesis process, from the selection of the solid support to the final purification of the peptide.[2]

Head-to-Head Comparison: Performance and Characteristics

The selection of either the Boc or Fmoc strategy for incorporating tyrosine into a peptide sequence involves a trade-off between various performance parameters.

ParameterBoc Strategy (Boc-Tyr(Bzl)-OH)Fmoc Strategy (Fmoc-Tyr(tBu)-OH)Key Considerations & References
Nα-Deprotection 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[11][12]20% Piperidine in N,N-Dimethylformamide (DMF)[9]Fmoc deprotection is milder, avoiding repeated acid exposure to the growing peptide chain.[8]
Tyrosine Side-Chain Protection Benzyl (Bzl) ether[7]tert-Butyl (tBu) ether[1]The tBu ether is highly orthogonal to the base-labile Fmoc group.[1] The Bzl group has partial lability to TFA.[13]
Final Cleavage & Side-Chain Deprotection Strong acids: Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)[6][12]95% Trifluoroacetic acid (TFA) with scavengers[14][15]The use of highly corrosive and hazardous HF in the Boc strategy requires specialized equipment.[2][8]
Orthogonality Partial: Both Nα-Boc and side-chain protecting groups are acid-labile, differing in their degree of lability.[2][16]High: The Nα-Fmoc group is base-labile, while the side-chain tBu group is acid-labile.[1][]High orthogonality allows for selective on-resin modifications.[2]
Common Side Reactions for Tyrosine Migration of the benzyl group from the oxygen to the aromatic ring under repeated acidic deprotection conditions.[17] Alkylation of the tyrosine ring during final cleavage.Alkylation of the tyrosine ring by the tert-butyl cation generated during final TFA cleavage (can be minimized with scavengers).[13]Scavengers like triisopropylsilane (TIS) and water are crucial in both strategies to prevent side reactions.[13]
Compatibility with Sensitive Residues Can be less suitable for peptides with acid-sensitive residues like tryptophan and methionine due to repeated TFA exposure.[]Generally preferred for synthesizing peptides with acid-sensitive modifications.[][8]The mild conditions of the Fmoc strategy preserve the integrity of a wider range of functional groups.[]
Automation Amenable to automation.Highly suitable for automated synthesis, with real-time monitoring of Fmoc deprotection via UV absorbance.[18]The UV-active nature of the Fmoc group facilitates straightforward reaction monitoring.[19]

Experimental Protocols

Below are detailed, generalized protocols for a single amino acid coupling cycle and final cleavage for both the Boc and Fmoc strategies for tyrosine incorporation.

Protocol 1: Standard Boc-SPPS Cycle (e.g., Coupling Boc-Tyr(Bzl)-OH)

This protocol outlines the manual deprotection, neutralization, and coupling steps on a solid-phase resin.

Materials:

  • Peptide-resin

  • Boc-Tyr(Bzl)-OH

  • Coupling Reagent (e.g., DCC/HOBt or HBTU/DIPEA)

  • Deprotection Solution: 50% (v/v) TFA in DCM[11]

  • Neutralization Solution: 10% (v/v) DIPEA in DCM

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the deprotection solution (50% TFA/DCM) and agitate for 1-2 minutes.

    • Drain and add fresh deprotection solution, then agitate for 20-30 minutes.[9]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (3-5 times) and DMF (3-5 times).

  • Neutralization: Add the neutralization solution and agitate for 5-10 minutes. Wash the resin with DMF (3-5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Boc-Tyr(Bzl)-OH (3-4 eq.) and a coupling agent (e.g., HBTU, 3-4 eq.) in DMF.

    • Add DIPEA (6-8 eq.) to the amino acid solution to pre-activate it for 1-2 minutes.

    • Drain the wash solvent from the resin and add the activated amino acid solution.

    • Agitate the mixture for 1-2 hours at room temperature. A colorimetric test (e.g., Kaiser test) can be performed to monitor reaction completion.[11]

  • Final Washing: Drain the coupling solution. Wash the resin with DMF (3-5 times) followed by DCM (3-5 times). The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: Standard Fmoc-SPPS Cycle (e.g., Coupling Fmoc-Tyr(tBu)-OH)

This protocol outlines the manual deprotection, washing, and coupling steps on a solid-phase resin.

Materials:

  • Peptide-resin

  • Fmoc-Tyr(tBu)-OH

  • Coupling Reagent (e.g., HBTU) and activator base (e.g., DIPEA)

  • Deprotection Solution: 20% (v/v) piperidine in DMF[9]

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.[7]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) and agitate for 3-5 minutes.[20]

    • Drain and add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.[9]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove excess piperidine and the dibenzofulvene-piperidine adduct.[9][21]

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.[21]

    • Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[21]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 30-60 minutes at room temperature.[21]

  • Final Washing: Drain the coupling solution. Wash the resin with DMF (3-5 times). The resin is now ready for the next deprotection/coupling cycle.

Protocol 3: Final Cleavage and Deprotection

A. Boc/Bzl Strategy:

  • Caution: This procedure involves the use of highly hazardous hydrofluoric acid (HF) and must be performed in a specialized apparatus by trained personnel.

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • In a specialized HF cleavage apparatus, add the dried resin and a scavenger cocktail (e.g., anisole).

  • Cool the apparatus to -5 to 0 °C and condense liquid HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • The crude peptide is then precipitated with cold diethyl ether, collected by filtration, and washed multiple times with cold ether.

  • Dry the crude peptide pellet under vacuum. The product can then be purified by RP-HPLC.

B. Fmoc/tBu Strategy:

  • Wash the final peptide-resin with DCM and dry it under vacuum.[21]

  • Prepare a cleavage cocktail, typically containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[14]

  • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).[14]

  • Agitate the mixture at room temperature for 2-4 hours.[7]

  • Filter the resin and collect the filtrate containing the peptide.[21]

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[7][21]

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.[21]

  • Dry the crude peptide pellet under vacuum. The product can then be purified by RP-HPLC.[7][21]

Visualizing the Workflows

To further clarify the distinct processes of the Boc and Fmoc strategies, the following diagrams illustrate the cyclical nature of each synthesis.

Boc_SPPS_Workflow Resin Peptide-Resin (Nα-Boc protected) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Washing1 Washing (DCM, DMF) Deprotection->Washing1 Neutralization Neutralization (10% DIPEA in DCM) Washing1->Neutralization Washing2 Washing (DMF) Neutralization->Washing2 Coupling Coupling (Boc-Tyr(Bzl)-OH, Coupling Reagent) Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 Next_Cycle Next Cycle or Final Cleavage Washing3->Next_Cycle Next_Cycle->Deprotection Repeat

Caption: The cyclical workflow of Boc-based solid-phase peptide synthesis.

Fmoc_SPPS_Workflow Resin Peptide-Resin (Nα-Fmoc protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-Tyr(tBu)-OH, Coupling Reagent) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Next_Cycle Next Cycle or Final Cleavage Washing2->Next_Cycle Next_Cycle->Deprotection Repeat

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Decision Framework: Choosing the Right Strategy

The choice between the Boc and Fmoc strategies for tyrosine protection is not always straightforward and depends on several factors related to the target peptide and the available resources.

Decision_Framework Start Target Peptide Synthesis (with Tyrosine) Acid_Sensitive Peptide contains acid-sensitive residues? Start->Acid_Sensitive HF_Apparatus Specialized HF apparatus available? Acid_Sensitive->HF_Apparatus No Fmoc_Strategy Fmoc Strategy (Fmoc-Tyr(tBu)-OH) Acid_Sensitive->Fmoc_Strategy Yes On_Resin_Mod On-resin side-chain modification required? HF_Apparatus->On_Resin_Mod No Boc_Strategy Boc Strategy (Boc-Tyr(Bzl)-OH) HF_Apparatus->Boc_Strategy Yes On_Resin_Mod->Fmoc_Strategy Yes On_Resin_Mod->Boc_Strategy No

Caption: A decision-making workflow for selecting between Boc and Fmoc strategies.

References

Mass Spectrometry Analysis of Boc-L-tyrosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, the accurate characterization of raw materials is paramount. This guide provides a comparative analysis of the mass spectrometry profiles of N-α-(tert-butoxycarbonyl)-L-tyrosine (Boc-L-tyrosine) and its commonly used alternatives. The data presented herein, supported by detailed experimental protocols, offers a baseline for the quality control and validation of these critical reagents.

Performance Comparison of Protected Tyrosine Derivatives

The choice of a protecting group strategy for the tyrosine side chain significantly influences the mass spectrometric behavior of the amino acid derivative. Electrospray ionization (ESI) is a soft ionization technique well-suited for these analyses, typically yielding the protonated molecule [M+H]⁺ as the precursor ion in the mass spectrum.[1] Tandem mass spectrometry (MS/MS) of this precursor ion provides characteristic fragmentation patterns that serve as a fingerprint for each compound.

The primary fragmentation pathway for Boc-protected amino acids involves the characteristic loss of the Boc group.[2] This can occur through the neutral loss of isobutylene (C₄H₈), resulting in a mass decrease of 56 Da, or through the loss of the entire tert-butoxycarbonyl group as butene and CO₂, leading to a mass decrease of 100 Da. Other protecting groups, such as Benzyl (Bzl) and tert-Butyl (tBu), exhibit their own distinct fragmentation patterns.[1]

Quantitative Data Summary

The following tables summarize the key mass spectrometry data for Boc-L-tyrosine and its alternatives. The m/z values for fragment ions are calculated based on the theoretical exact mass of the precursor and the known neutral losses of the respective protecting groups.

Table 1: Mass Spectrometry Data for Boc-L-tyrosine and Alternatives

CompoundMolecular FormulaExact Mass (Da)Precursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z) and Neutral Losses
Boc-L-tyrosine C₁₄H₁₉NO₅281.1263282.1336226.0713 (-56 Da, isobutylene)182.0812 (-100 Da, Boc group)
Boc-L-Tyr(Bzl)-OH C₂₁H₂₅NO₅371.1733372.1806316.1183 (-56 Da, isobutylene)281.1263 (-91 Da, benzyl group)226.0713 (-56 Da & -91 Da)
Boc-L-Tyr(tBu)-OH C₁₈H₂₇NO₅337.1889338.1962282.1336 (-56 Da, isobutylene)226.0713 (-56 Da & -56 Da)
Boc-L-Tyr(Boc)-OH C₁₉H₂₇NO₇381.1788382.1861326.1238 (-56 Da, isobutylene)282.1336 (-100 Da, Boc group)226.0713 (-56 Da & -100 Da)

Table 2: Comparison with Unprotected L-tyrosine

CompoundMolecular FormulaExact Mass (Da)Precursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z) and Neutral Losses
L-tyrosine C₉H₁₁NO₃181.0739182.0812136.0758 (-46 Da, HCOOH)119.0495 (-46 Da & -17 Da, HCOOH & NH₃)

Experimental Protocols

Accurate and reproducible mass spectrometry data is contingent on a well-defined experimental protocol. The following provides a general methodology for the analysis of Boc-L-tyrosine and its derivatives by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation
  • Stock Solution: Prepare a stock solution of the protected amino acid in a suitable solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B) to a final concentration of 1-10 µg/mL.[1]

Liquid Chromatography (LC)
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10-15 minutes is a suitable starting point. The gradient should be optimized based on the specific analyte.[1]

  • Flow Rate: 0.2-0.4 mL/min.[1]

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]

  • MS1 Scan Range: m/z 100-500 to detect the precursor ion.

  • MS/MS Analysis: Data-Dependent Acquisition (DDA) to select the most abundant precursor ion for fragmentation.[1]

  • Fragmentation Method: Collision-Induced Dissociation (CID).[1]

  • Collision Energy: A stepped or ramped collision energy (e.g., 10-30 eV) is recommended to generate a comprehensive fragmentation spectrum.

Visualizing Fragmentation and Workflows

Boc-L-tyrosine Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of Boc-L-tyrosine in positive mode ESI-MS/MS.

Boc_L_Tyrosine_Fragmentation precursor Boc-L-Tyrosine [M+H]⁺ m/z = 282.13 fragment1 [M+H - C₄H₈]⁺ m/z = 226.07 precursor->fragment1 - 56 Da (isobutylene) fragment2 [M+H - C₅H₈O₂]⁺ (L-Tyrosine) m/z = 182.08 precursor->fragment2 - 100 Da (Boc group) LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry stock Stock Solution (1 mg/mL) working Working Solution (1-10 µg/mL) stock->working Dilution injection Injection working->injection separation C18 Reversed-Phase Separation injection->separation esi Electrospray Ionization (Positive Mode) separation->esi ms1 MS1 Scan (Precursor Ion Detection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Fragment Ion Detection) cid->ms2 data_analysis Data Analysis ms2->data_analysis

References

A Researcher's Guide to Tyrosine Protection: A Comparative Analysis of Alternatives to Boc-L-Tyrosine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides is a foundational technique. The strategic choice of protecting groups for trifunctional amino acids like L-tyrosine is a critical determinant of success, directly impacting coupling efficiency, the propensity for side reactions, and the ultimate purity and yield of the target peptide. While Nα-tert-butyloxycarbonyl-L-tyrosine (Boc-L-tyrosine) has been a cornerstone of peptide synthesis, a range of alternatives offers distinct advantages depending on the synthetic strategy. This guide provides an objective, data-driven comparison of Boc-L-tyrosine and its alternatives, complete with detailed experimental protocols and visual guides to aid in methodological decisions.

Performance Comparison of Tyrosine Protecting Groups

The two dominant strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and the Fmoc/tBu approaches. The choice of Nα-protecting group (Boc or Fmoc) dictates the selection of compatible side-chain protection for tyrosine. The Boc strategy relies on graded acid lability, where the Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), and the more stable side-chain protecting groups are cleaved with a strong acid such as hydrofluoric acid (HF). In contrast, the Fmoc strategy employs an orthogonal scheme where the base-labile Nα-Fmoc group is removed with piperidine, while the acid-labile side-chain protecting groups are removed with TFA.

The performance of different protected tyrosine derivatives is summarized below, with a focus on their application in SPPS.

Protected Tyrosine DerivativeNα-Protection StrategySide-Chain Protecting GroupCrude Peptide Yield (Illustrative)Crude Peptide Purity (HPLC, Illustrative)Key AdvantagesKey Disadvantages
Boc-Tyr(Bzl)-OH BocBenzyl (Bzl)~60-70%~50-60%Robust for "difficult" or aggregation-prone sequences.[1]Harsh final cleavage with HF required.[1] The Bzl group has some lability to TFA, which can lead to premature deprotection.[2]
Fmoc-Tyr(tBu)-OH Fmoctert-Butyl (tBu)~75-85%~70-80%Milder deprotection conditions, leading to higher purity and yield.[1] Amenable to automated synthesis.[1]The tBu cation formed during cleavage can cause alkylation of the tyrosine ring, though this is minimized with scavengers.[3]
Boc-Tyr(2,6-Cl₂-Bzl)-OH Boc2,6-DichlorobenzylHigher than Boc-Tyr(Bzl)-OHHigher than Boc-Tyr(Bzl)-OHIncreased stability to TFA compared to the Bzl group, reducing premature deprotection.[2][4]Requires strong acid (HF) for final cleavage.
Boc-Tyr(2-Br-Z)-OH Boc2-BromobenzyloxycarbonylComparable to other Boc derivativesComparable to other Boc derivativesStable to 50% TFA and readily removed with HF.[2]Limited use in Fmoc chemistry as it is removed by piperidine.[2]
Fmoc-Tyr(Trt)-OH FmocTrityl (Trt)Sequence-dependentSequence-dependentHighly acid-labile, allowing for selective deprotection on-resin for side-chain modifications.[3]Prone to premature cleavage if exposed to even weak acids during synthesis.[3]

Experimental Protocols

Detailed methodologies for the incorporation of the most common tyrosine derivatives in manual solid-phase peptide synthesis are provided below.

Protocol 1: Fmoc/tBu Strategy using Fmoc-Tyr(tBu)-OH

This protocol outlines a single coupling cycle on a solid support resin (e.g., Wang or Rink Amide resin).

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Tyr(tBu)-OH

  • Coupling reagents (e.g., HBTU, DIC, HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[5]

    • Drain and wash the resin thoroughly with DMF (5-7 times).[6]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative test indicates the absence of free primary amines.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection steps, wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).[5]

    • Agitate the mixture at room temperature for 2-4 hours.[5]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

    • Dry the crude peptide under vacuum.

Protocol 2: Boc/Bzl Strategy using Boc-Tyr(Bzl)-OH

This protocol outlines a single coupling cycle on a Merrifield resin.

Materials:

  • Boc-protected peptide-resin

  • Boc-Tyr(Bzl)-OH

  • Coupling reagents (e.g., DCC, HOBt)

  • 50% (v/v) TFA in DCM

  • 10% (v/v) DIEA in DCM (Neutralization solution)

  • DCM, DMF

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the 50% TFA/DCM deprotection solution and agitate for 1-2 minutes.[5]

    • Drain and add a fresh portion of the deprotection solution, then agitate for 20-30 minutes.[5][7]

    • Drain the TFA solution and wash the resin with DCM (3x).[7]

  • Neutralization:

    • Add the 10% DIEA in DCM solution and agitate for 5-10 minutes.[7]

    • Drain and wash the resin with DCM (3x).[7]

  • Amino Acid Coupling:

    • In a separate vial, dissolve Boc-Tyr(Bzl)-OH (3-4 eq.) and HOBt (3-4 eq.) in a minimal amount of DMF/DCM.[5]

    • Cool the solution to 0°C.

    • Add DCC (3-4 eq.) and allow to pre-activate for 10 minutes.[5]

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 2-4 hours, allowing it to warm to room temperature.[5]

    • Monitor for completion with a colorimetric test (e.g., Kaiser test).

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

  • Final Cleavage and Deprotection (HF Cleavage):

    • Caution: This procedure must be performed in a specialized HF-resistant apparatus by trained personnel.

    • Dry the fully assembled peptide-resin under vacuum.

    • Place the resin in the HF reaction vessel and add anisole (1 mL per gram of resin) as a scavenger.

    • Cool the reaction vessel to -5 to 0°C.

    • Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the vessel.[4]

    • Stir the mixture at 0°C for 1 hour.

    • Remove the HF by evaporation under a stream of nitrogen.

    • Precipitate and wash the peptide with cold diethyl ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., 10% aqueous acetic acid) to separate it from the resin, then lyophilize.

Visualizing Key Processes in Peptide Synthesis

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate a relevant biological pathway, a typical experimental workflow, and the logical relationship between different deprotection strategies.

spsp_workflow start Start: Resin Support swelling Resin Swelling (DMF or DCM) start->swelling deprotection Nα-Deprotection (e.g., 20% Piperidine/DMF for Fmoc or 50% TFA/DCM for Boc) swelling->deprotection washing1 Washing (DMF/DCM) deprotection->washing1 coupling Amino Acid Coupling (Activated AA + DIEA) washing1->coupling washing2 Washing (DMF/DCM) coupling->washing2 cycle Repeat Cycle (n-1 times) washing2->cycle cycle->deprotection Next Cycle final_deprotection Final Nα-Deprotection cycle->final_deprotection Final Cycle cleavage Cleavage & Side-Chain Deprotection (e.g., TFA or HF cocktail) final_deprotection->cleavage precipitation Peptide Precipitation (Cold Diethyl Ether) cleavage->precipitation end Crude Peptide precipitation->end

A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

deprotection_logic cluster_fmoc Fmoc/tBu Strategy (Orthogonal) cluster_boc Boc/Bzl Strategy (Graded Lability) fmoc_deprotection Nα-Fmoc Removal (Base: Piperidine) tbu_deprotection Side-Chain (tBu) Removal (Acid: TFA) intermediate_fmoc Side-Chain Protected Peptide fmoc_deprotection->intermediate_fmoc final_peptide Deprotected Peptide tbu_deprotection->final_peptide boc_deprotection Nα-Boc Removal (Moderate Acid: TFA) bzl_deprotection Side-Chain (Bzl) Removal (Strong Acid: HF) intermediate_boc Side-Chain Protected Peptide boc_deprotection->intermediate_boc bzl_deprotection->final_peptide peptide Fully Protected Peptide on Resin peptide->fmoc_deprotection peptide->boc_deprotection intermediate_fmoc->tbu_deprotection intermediate_boc->bzl_deprotection

Logical comparison of Fmoc/tBu and Boc/Bzl deprotection strategies.

tyrosine_kinase_pathway ligand Growth Factor (e.g., EGF) rtk Receptor Tyrosine Kinase (RTK) (e.g., EGFR) ligand->rtk Binding dimerization Dimerization & Autophosphorylation rtk->dimerization p_tyr Phosphorylated Tyrosine Residues (pY) dimerization->p_tyr adaptor Adaptor Proteins (e.g., Grb2, Shc) p_tyr->adaptor Recruitment via SH2 domains sos SOS (GEF) adaptor->sos ras Ras (GTP-bound) sos->ras Activates raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription Phosphorylates response Cellular Response (Proliferation, Differentiation) transcription->response Regulates Gene Expression

A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion

The choice of a protecting group strategy for tyrosine in peptide synthesis is a critical decision that influences the entire synthetic process. While the Boc/Bzl strategy, utilizing derivatives like Boc-Tyr(Bzl)-OH, remains a viable and robust option, particularly for challenging sequences, the Fmoc/tBu strategy with Fmoc-Tyr(tBu)-OH has become the predominant method in modern peptide synthesis. This preference is driven by its milder deprotection conditions, which generally lead to higher crude peptide purity and yield, and its compatibility with automated synthesis platforms. Alternatives with enhanced acid stability, such as Boc-Tyr(2,6-Cl₂-Bzl)-OH, or those that allow for orthogonal side-chain manipulation, like Fmoc-Tyr(Trt)-OH, provide a valuable toolkit for the peptide chemist to address specific synthetic challenges. A thorough understanding of the advantages and limitations of each alternative, supported by robust experimental protocols, is essential for the efficient and successful synthesis of high-quality, tyrosine-containing peptides for research and therapeutic development.

References

A Comparative Guide to the Stability of Tyrosine Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group for the phenolic hydroxyl function of tyrosine is a critical parameter in peptide synthesis, directly influencing the yield, purity, and overall success of the synthetic strategy. This guide provides an objective comparison of the stability of commonly used tyrosine protecting groups, supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.

The hydroxyl group of tyrosine is nucleophilic and prone to undesirable side reactions, most notably O-acylation, during the coupling steps of solid-phase peptide synthesis (SPPS). Failure to adequately protect this side chain can result in the formation of branched peptides and other impurities that complicate purification and reduce the final yield of the target peptide. An ideal protecting group for tyrosine must remain stable throughout the synthesis, particularly during the repetitive deprotection of the Nα-amino group, yet be readily removable under conditions that do not compromise the integrity of the final peptide.

The two predominant strategies in SPPS, Boc/Bzl and Fmoc/tBu, dictate the choice of orthogonal protecting groups for the tyrosine side chain.

Comparative Stability of Tyrosine Protecting Groups

The stability of a tyrosine protecting group is primarily assessed by its resistance to the conditions used for Nα-deprotection. In Boc-SPPS, this involves repeated treatments with strong acids like trifluoroacetic acid (TFA), while in Fmoc-SPPS, stability to basic conditions, typically piperidine in DMF, is required.

Protecting GroupStructurePrimary Synthetic StrategyStability to Nα-Deprotection ConditionsDeprotection ConditionsPotential Side Reactions
tert-Butyl (tBu) O-tBuFmoc/tBuStable to basic conditions (e.g., piperidine) used for Fmoc removal.Strong acids (e.g., TFA).Alkylation of the tyrosine aromatic ring by the released tert-butyl cation during deprotection (reported at 0.5-1.0%). This can be minimized with scavengers like triisopropylsilane (TIS) and water.
Benzyl (Bzl) O-BzlBoc/BzlPartially labile to TFA, making it quasi-orthogonal in Boc chemistry. Susceptible to cleavage by TFA used for Nα-Boc removal.Strong acids (e.g., HF, TFMSA) or catalytic hydrogenation.O to C migration of the benzyl group under acidic conditions, forming 3-benzyltyrosine. This can be suppressed by using a mixture of TFA and acetic acid. Partial deprotection can lead to acylation of the exposed hydroxyl group.
2,6-Dichlorobenzyl (2,6-Cl₂Bzl) O-CH₂-C₆H₃Cl₂Boc/BzlMore stable to TFA than the Bzl group due to the electron-withdrawing chlorine atoms. Stable to the standard 50% TFA in DCM used for Boc deprotection.Stronger acids than for Bzl (e.g., HF).Similar to Bzl, but the increased stability minimizes premature deprotection and subsequent side reactions.
Trityl (Trt) O-TrtFmoc/tBu (for orthogonal strategies)Stable to basic conditions used for Fmoc removal.Very mild acid (e.g., 1% TFA in DCM), allowing for selective on-resin deprotection.Prone to premature cleavage if exposed to even weak acids during synthesis.
2-Chlorotrityl (2-Cl-Trt) O-C(Ph)₂-C₆H₄ClFmoc/tBu (for orthogonal strategies)Stable to basic conditions used for Fmoc removal.Extremely mild acid conditions (e.g., 1% TFA in DCM, AcOH/TFE/DCM).More acid-labile than Trt, offering even milder cleavage conditions, which is advantageous for synthesizing fully protected peptide fragments.

Experimental Protocols

Protocol 1: Comparative Stability Analysis under Simulated Nα-Deprotection Conditions

This protocol describes a method to quantify the formation of side products from protected tyrosine derivatives upon treatment with TFA, simulating the repetitive Nα-deprotection steps in Boc-SPPS.

1. Sample Preparation: a. Dissolve a known amount (e.g., 10 mg) of the protected tyrosine derivative (e.g., Boc-Tyr(Bzl)-OH, Boc-Tyr(2,6-Cl₂Bzl)-OH) in dichloromethane (DCM). b. Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution. c. Incubate the solution at room temperature.

2. Time-Course Analysis: a. At various time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of the reaction mixture. b. Quench the reaction by neutralizing the TFA with a base (e.g., N,N-diisopropylethylamine - DIPEA). c. Evaporate the solvent under a stream of nitrogen.

3. HPLC Analysis: a. Reconstitute the dried residue in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water with 0.1% TFA). b. Analyze the sample by reverse-phase high-performance liquid chromatography (RP-HPLC). c. Use a C18 column with a gradient elution, for example, a

A Head-to-Head Comparison: Boc-Tyr(Bzl)-OH versus Boc-L-tyrosine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for amino acid side chains is paramount to achieving high yields and purity of the final peptide. For the incorporation of tyrosine residues using the tert-butyloxycarbonyl (Boc) strategy, a critical choice arises between utilizing the side-chain protected derivative, Boc-Tyr(Bzl)-OH, or the unprotected form, Boc-L-tyrosine. This guide provides an objective comparison of their performance in SPPS, supported by experimental principles and established protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Introduction to Tyrosine Protection in Boc-SPPS

The phenolic hydroxyl group of the tyrosine side chain is nucleophilic and susceptible to undesired reactions during peptide synthesis.[1] In Boc-SPPS, the repetitive use of trifluoroacetic acid (TFA) for the removal of the Nα-Boc group, along with the conditions of coupling and final cleavage, necessitates careful consideration of side-chain protection.[2] The primary purpose of protecting the tyrosine side chain is to prevent O-acylation during the coupling steps, a side reaction that can lead to the formation of branched and other undesired peptide impurities.[1]

Boc-L-tyrosine has its α-amino group protected by a Boc group, leaving the phenolic hydroxyl group of the side chain free. In contrast, Boc-Tyr(Bzl)-OH features an additional benzyl (Bzl) ether protecting the side-chain hydroxyl group.[3] This benzyl group is stable to the moderately acidic conditions used for Nα-Boc deprotection but requires a strong acid, such as anhydrous hydrogen fluoride (HF), for its removal during the final cleavage step.[4]

Performance Comparison in SPPS

The choice between a protected and unprotected tyrosine derivative significantly impacts several aspects of the synthesis, including coupling efficiency, the propensity for side reactions, and the conditions required for final deprotection.

ParameterBoc-Tyr(Bzl)-OHBoc-L-tyrosineRationale
Coupling Efficiency Generally high (>99%)Potentially lower and sequence-dependentThe unprotected hydroxyl group of Boc-L-tyrosine can interfere with the coupling reaction, potentially reducing efficiency.[5] Boc-Tyr(Bzl)-OH, with its protected side chain, typically allows for more straightforward and complete coupling.
Side Reactions during Synthesis Low risk of O-acylation. Potential for benzyl group migration under repeated TFA treatment.[6][7]High risk of O-acylation by the activated carboxyl group of the incoming amino acid.[1] The unprotected side chain can also be modified by cationic species generated during deprotection.[8]The benzyl group in Boc-Tyr(Bzl)-OH effectively prevents O-acylation. However, prolonged exposure to TFA can lead to the migration of the benzyl group to the aromatic ring of tyrosine.[6] The unprotected hydroxyl group in Boc-L-tyrosine is highly susceptible to acylation.
Deprotection Conditions Requires strong acid (e.g., HF, TFMSA) for final cleavage and removal of the Bzl group.[4]Does not require a specific side-chain deprotection step.The robust benzyl ether linkage in Boc-Tyr(Bzl)-OH necessitates harsh acidic conditions for cleavage.
Overall Purity of Crude Peptide Generally higher, with predictable side products.Generally lower, with a higher potential for a complex mixture of impurities.The use of a protecting group in Boc-Tyr(Bzl)-OH leads to a more controlled synthesis with fewer side reactions, resulting in a purer crude product.
Cost-Effectiveness Higher initial cost of the protected amino acid.Lower initial cost of the unprotected amino acid.The synthesis of Boc-Tyr(Bzl)-OH involves an additional step of benzylation, making it more expensive than Boc-L-tyrosine.

Experimental Protocols

General Protocol for a Single Coupling Cycle in Boc-SPPS

This protocol outlines a single cycle for the incorporation of either Boc-Tyr(Bzl)-OH or Boc-L-tyrosine into a growing peptide chain on a solid support.

  • Resin Swelling: The peptide-resin is swollen in dichloromethane (DCM) for 30 minutes in the reaction vessel, followed by draining the solvent.

  • Nα-Boc Deprotection: A solution of 50% TFA in DCM is added to the resin and agitated for 2 minutes, then drained. A fresh solution of 50% TFA in DCM is added, and the mixture is agitated for 20-30 minutes. The TFA solution is then drained.[1]

  • Washing: The resin is washed sequentially with DCM (3 times), isopropanol (1 time), and DCM (3 times).

  • Neutralization: A solution of 5% diisopropylethylamine (DIEA) in DCM is added to the resin and agitated for 2 minutes. This step is repeated, followed by washing with DCM (3 times).

  • Coupling:

    • In a separate vessel, the Boc-amino acid (Boc-Tyr(Bzl)-OH or Boc-L-tyrosine) (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) are dissolved in N,N-dimethylformamide (DMF).

    • DIEA (6 equivalents) is added to the solution to activate the amino acid.

    • The activated amino acid solution is immediately added to the resin.

    • The mixture is agitated for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: A qualitative ninhydrin (Kaiser) test is performed to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, the resin is washed thoroughly with DMF (3 times) and DCM (3 times).

Final Cleavage and Deprotection

For Peptides Synthesized with Boc-Tyr(Bzl)-OH (HF Cleavage):

Caution: This procedure involves the use of highly corrosive and toxic anhydrous hydrogen fluoride (HF) and must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

  • Preparation: The final peptide-resin is thoroughly dried under vacuum.

  • Cleavage Cocktail: A "low-high" HF procedure is often employed to minimize side reactions.[1]

    • Low HF Step: A mixture of HF/dimethyl sulfide (DMS) (1:3 v/v) is used to remove more labile protecting groups. The peptide-resin is cooled in the HF apparatus, and the "low HF" cocktail is added. The reaction proceeds for 2 hours at 0°C.

    • High HF Step: The low HF cocktail is removed by evaporation. Neat anhydrous HF with scavengers such as anisole or p-cresol is added for the final cleavage from the resin and removal of the benzyl group. The reaction proceeds for 1 hour at 0°C.[1]

  • HF Evaporation: The HF is removed by evaporation under a stream of nitrogen.

  • Peptide Precipitation and Washing: The crude peptide is precipitated by adding cold diethyl ether, collected by filtration, and washed with more cold ether.[1]

For Peptides Synthesized with Boc-L-tyrosine:

The final cleavage is performed using standard TFA-based cocktails, as there is no acid-labile side-chain protecting group to be removed from the tyrosine residue. A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). The cleavage is typically carried out for 2-3 hours at room temperature.

Visualizing the Workflow and Chemical Structures

Boc_SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Nα-Boc Deprotection (50% TFA/DCM) Washing1 Washing Deprotection->Washing1 Neutralization Neutralization (5% DIEA/DCM) Washing1->Neutralization Coupling Coupling (Boc-AA, HBTU, DIEA) Neutralization->Coupling Washing2 Washing Coupling->Washing2 Washing2->Deprotection Next Cycle Final_Cleavage Final Cleavage & Deprotection Washing2->Final_Cleavage Start Start: Resin-Bound Peptide Start->Deprotection Purification Purification Final_Cleavage->Purification

General workflow for a single coupling cycle in Boc-SPPS.

Chemical_Structures cluster_BocTyrBzlOH Boc-Tyr(Bzl)-OH cluster_BocLTyrosine Boc-L-tyrosine BocTyrBzlOH BocTyrBzlOH BocLTyrosine BocLTyrosine cluster_BocTyrBzlOH cluster_BocTyrBzlOH cluster_BocLTyrosine cluster_BocLTyrosine

Chemical structures of Boc-Tyr(Bzl)-OH and Boc-L-tyrosine.

Conclusion and Recommendations

The choice between Boc-Tyr(Bzl)-OH and Boc-L-tyrosine in SPPS is a trade-off between the cost and complexity of the starting material versus the risk of side reactions and the purity of the final peptide.

  • Boc-Tyr(Bzl)-OH is the recommended choice for the synthesis of most peptides, especially for longer sequences. The protection of the phenolic hydroxyl group is crucial for preventing O-acylation and ensuring a cleaner synthesis, ultimately leading to a higher purity of the crude product and simplifying downstream purification.[8] While the potential for benzyl group migration exists, it is a known side reaction that can often be minimized with optimized protocols.[6]

  • Boc-L-tyrosine may be considered for the synthesis of very short peptides where the risk of side reactions is lower and the ease of purification might offset the potential for impurity formation. However, researchers should be aware of the high risk of O-acylation and other side reactions, which can significantly impact the yield and purity of the desired peptide.[1][8]

References

Orthogonal Protection Strategies for L-Tyrosine: A Comparative Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for amino acids is a cornerstone of successful solid-phase peptide synthesis (SPPS). The hydroxyl group of L-tyrosine, being nucleophilic, necessitates protection to prevent side reactions such as O-acylation during peptide coupling. The tert-butyloxycarbonyl (Boc) protecting group has historically been a key component of one of the major orthogonal strategies. This guide provides an objective comparison of Boc-L-tyrosine protection strategies with prevalent alternatives, supported by experimental data and detailed methodologies, to inform the rational design of peptide synthesis protocols.

The principle of orthogonal protection is fundamental to SPPS, allowing for the selective removal of one class of protecting groups without affecting others.[1] This enables the controlled, stepwise elongation of the peptide chain. The two dominant orthogonal protection schemes in SPPS are the Fmoc/tBu and the Boc/Bzl strategies.[1][2] The choice between these is dictated by the target peptide's characteristics, including its length, sequence, and the presence of sensitive residues.[2]

Performance Comparison of Tyrosine Protection Strategies

The selection of a protecting group for the tyrosine side chain directly impacts the overall efficiency and purity of the synthesized peptide. The most common strategies involve protecting the α-amino group with either Boc or Fmoc, and the phenolic hydroxyl group with an acid-labile group.

ParameterBoc-Tyr(Boc)-OHFmoc-Tyr(tBu)-OHBoc-Tyr(Bzl)-OH
Synthetic Strategy Boc/BzlFmoc/tBuBoc/Bzl
α-Amino Deprotection 25-50% TFA in DCM (acid-labile)[3]20-50% Piperidine in DMF (base-labile)[3]25-50% TFA in DCM (acid-labile)[2]
Side-Chain Protection tert-butyloxycarbonyl (Boc)[3]tert-butyl (tBu) ether[3]Benzyl (Bzl) ether[4]
Side-Chain Lability More susceptible to premature cleavage with repeated TFA treatment[3]Stable to piperidine, cleaved by strong acid (TFA)[5]Partially labile to TFA, quasi-orthogonal[5]
Final Cleavage Anhydrous HF or TFMSA[3]~95% TFA with scavengers[3]Anhydrous HF or TFMSA[5]
Key Side Reactions C-alkylation (0.5-1.0%), Fries-type rearrangement[6]Tert-butylation of the tyrosine ring (minimized with scavengers)[5]O to C migration of the benzyl group under acidic conditions[5][7]
Advantages Robust for long or hydrophobic peptides[2]Milder deprotection, suitable for acid-sensitive peptides[2]Well-established in Boc chemistry[5]
Disadvantages Harsh final cleavage, potential for side-chain degradation[2][3]Potential for aggregation in long sequences[2]Harsh final cleavage, potential for benzyl group migration[5][7]

Experimental Protocols

Detailed methodologies for the key steps in peptide synthesis involving Boc-L-tyrosine and its alternatives are crucial for reproducibility and optimization.

Boc Solid-Phase Peptide Synthesis Cycle

This protocol outlines a standard cycle for incorporating an amino acid using the Boc/Bzl strategy.

  • Resin Swelling: The resin is swollen in N,N-dimethylformamide (DMF) for 30 minutes.[1]

  • Boc Deprotection: The resin is treated with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes to remove the Nα-Boc group.[8]

  • Washing: The resin is washed with DCM (3x) and isopropanol (2x), followed by DCM (3x).[8]

  • Neutralization: The resin is neutralized with 10% diisopropylethylamine (DIEA) in DCM (2 x 5 minutes).[8]

  • Washing: The resin is washed with DCM (3x) and DMF (3x).[8]

  • Coupling: The next Boc-protected amino acid is pre-activated with a coupling agent (e.g., HBTU/HOBt) and DIEA in DMF and then added to the resin. The reaction is monitored for completion using a Kaiser test.[8]

  • Washing: The resin is washed with DMF (3x) and DCM (3x) to prepare for the next cycle.[3]

Fmoc Solid-Phase Peptide Synthesis Cycle

This protocol outlines a standard cycle for incorporating an amino acid using the Fmoc/tBu strategy.

  • Resin Swelling: The resin is swollen in DMF for 30-60 minutes.[9]

  • Fmoc Deprotection: The resin is treated with a 20% solution of piperidine in DMF for 5-10 minutes, drained, and then treated again for 15-20 minutes to remove the Nα-Fmoc group.[9]

  • Washing: The resin is washed with DMF (3x) and DCM (3x).[9]

  • Coupling: The Fmoc-protected amino acid is pre-activated with a coupling agent (e.g., HATU) and DIEA in DMF and then added to the resin. The reaction is agitated for 1-2 hours and monitored for completion.[9]

  • Washing: The resin is washed with DMF (3x) and DCM (3x) to prepare for the next cycle.[9]

Final Cleavage and Deprotection

Boc/Bzl Strategy: The peptide-resin is treated with a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove the side-chain protecting groups.[10] Scavengers like thioanisole or p-cresol are added to trap reactive cations generated during cleavage.[10]

Fmoc/tBu Strategy: The peptide-resin is treated with a cleavage cocktail, typically containing 95% TFA and scavengers such as water and triisopropylsilane (TIS), to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.[9]

Mandatory Visualizations

To further clarify the workflows and chemical logic, the following diagrams are provided.

Boc_SPPS_Workflow Resin Resin Swell 1. Resin Swelling (DMF) Resin->Swell Deprotection 2. Nα-Boc Deprotection (50% TFA/DCM) Swell->Deprotection Neutralization 3. Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling 4. Coupling (Boc-AA-OH, Activator) Neutralization->Coupling Wash Washing Steps Coupling->Wash Repeat Cycle Final_Cleavage Final Cleavage (HF or TFMSA) Coupling->Final_Cleavage After last cycle Wash->Deprotection Peptide Final Peptide Final_Cleavage->Peptide Fmoc_SPPS_Workflow Resin Resin Swell 1. Resin Swelling (DMF) Resin->Swell Deprotection 2. Nα-Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling 3. Coupling (Fmoc-AA-OH, Activator) Deprotection->Coupling Wash Washing Steps Coupling->Wash Repeat Cycle Final_Cleavage Final Cleavage (~95% TFA) Coupling->Final_Cleavage After last cycle Wash->Deprotection Peptide Final Peptide Final_Cleavage->Peptide Tyrosine_Side_Reactions Boc_Deprotection Boc Deprotection (Acidic) tButyl_Cation tert-butyl cation (t-butyl⁺) Boc_Deprotection->tButyl_Cation generates Tyrosine Tyrosine Residue Boc_Deprotection->Tyrosine can also directly lead to tButyl_Cation->Tyrosine attacks Scavengers Scavengers (e.g., TIS, Thioanisole) tButyl_Cation->Scavengers trapped by C_Alkylation C-alkylation (3-tert-butyl-tyrosine) Tyrosine->C_Alkylation Fries_Rearrangement Fries-type Rearrangement (Acylated Tyrosine) Tyrosine->Fries_Rearrangement intramolecular

References

A Researcher's Guide to Chiral HPLC for Determining the Enantiomeric Purity of Boc-L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the stereochemical integrity of amino acid derivatives like N-tert-butoxycarbonyl-L-tyrosine (Boc-L-tyrosine) is a critical quality attribute.[1] Even minute amounts of the corresponding D-enantiomer can significantly impact the efficacy, safety, and biological activity of peptide-based therapeutics.[1] High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most robust and widely adopted technique for the precise determination of enantiomeric purity.[2][3]

This guide provides a comparative overview of common chiral stationary phases and a detailed experimental protocol for the analysis of Boc-L-tyrosine, enabling researchers to make informed decisions for their analytical needs.

Comparison of Chiral Stationary Phases for N-Protected Amino Acids

The success of a chiral separation hinges on the selection of an appropriate Chiral Stationary Phase (CSP). Several classes of CSPs have proven effective for the resolution of N-protected amino acids like Boc-L-tyrosine.[4] Macrocyclic glycopeptide, polysaccharide-based, and crown-ether phases are among the most common.[4][5]

Chiral Stationary Phase (CSP) TypeCommon SelectorPrinciple of SeparationAdvantagesTypical Mobile Phase Modes
Macrocyclic Glycopeptide Teicoplanin, Ristocetin A, VancomycinInvolves multiple interactions including hydrogen bonding, π-π interactions, and ionic interactions within a complex 3D structure.[6]Broad enantioselectivity for a wide range of compounds, including N-protected amino acids. Robust and can be used in multiple mobile phase modes.[6]Reversed-Phase, Polar Organic, Normal Phase[6][7]
Polysaccharide-Based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Relies on the formation of transient diastereomeric complexes via hydrogen bonds, dipole-dipole, and π-π interactions with the helical polymer structure.[8]High success rate for a broad range of racemates. Excellent resolution and loading capacity.[9]Normal Phase, Reversed-Phase[9][10]
Crown Ether (18-crown-6)-tetracarboxylic acidBased on host-guest complexation, primarily with the protonated primary amine of the analyte.[5]Particularly well-suited for the separation of free amino acids and compounds with primary amine groups.[5][11]Reversed-Phase (typically with a perchloric acid modifier)[5]

For the specific analysis of t-Boc amino acids, macrocyclic glycopeptide phases are often a viable choice, with reversed-phase mode being particularly effective. The CHIROBIOTIC® T (Teicoplanin) column, for instance, has demonstrated successful resolution of Boc-Tyrosine enantiomers.[12][13]

Experimental Protocol: Chiral HPLC of Boc-DL-Tyrosine

This section details a specific, validated method for the enantiomeric separation of Boc-Tyrosine using a macrocyclic glycopeptide-based chiral stationary phase.

Objective: To resolve and quantify the enantiomers of Boc-Tyrosine to determine the enantiomeric purity of a Boc-L-Tyrosine sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV Detector

Chromatographic Conditions:

ParameterCondition
Column Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles[12]
Mobile Phase A: 20 mM Ammonium Acetate, pH 6B: Methanol(90:10, A:B)[12]
Flow Rate 0.5 mL/min[12]
Column Temperature 25 °C[12]
Detection UV at 220 nm[12]
Injection Volume 5 µL[12]

Sample Preparation:

  • Standard Preparation: Prepare a solution of Boc-DL-tyrosine (racemic standard) in methanol at a concentration of 1 mg/mL. This is used to confirm the retention times of both the L- and D-enantiomers.

  • Sample Preparation: Prepare a solution of the Boc-L-tyrosine sample to be tested in methanol at a concentration of 1 mg/mL.[12]

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.

Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard to identify the retention times for Boc-D-tyrosine and Boc-L-tyrosine. On macrocyclic glycopeptide CSPs, the D-enantiomer is typically more strongly retained.[13]

  • Inject the Boc-L-tyrosine sample.

  • Integrate the peak areas for both enantiomers in the resulting chromatogram.

Calculation of Enantiomeric Purity: The enantiomeric excess (% e.e.) is calculated using the areas of the two enantiomer peaks:

% e.e. = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100

Where:

  • AreaL is the peak area of the L-enantiomer.

  • AreaD is the peak area of the D-enantiomer.

Workflow for Chiral Purity Analysis

The logical progression from sample receipt to final purity determination is a critical aspect of quality control.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Boc-L-Tyrosine Sample Dissolve Dissolve in Methanol (1 mg/mL) Sample->Dissolve Standard Racemic Standard (Boc-DL-Tyrosine) Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Equilibrate Equilibrate Column Filter->Equilibrate HPLC HPLC System with Chiral Column Inject Inject Sample HPLC->Inject Equilibrate->HPLC Chromatogram Obtain Chromatogram Inject->Chromatogram Integrate Integrate Peak Areas (L and D enantiomers) Chromatogram->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate Report Final Purity Report Calculate->Report

References

A Comparative Guide to the Characterization of Peptides Synthesized with Boc-L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups in solid-phase peptide synthesis (SPPS) is a critical factor that dictates the success of synthesizing high-purity peptides. The use of N-α-tert-butyloxycarbonyl (Boc) protected amino acids, a cornerstone of peptide chemistry, presents a distinct set of advantages and challenges, particularly for residues with reactive side chains like L-tyrosine. This guide provides an objective comparison of peptides synthesized using Boc-L-tyrosine with alternative strategies, supported by experimental data, detailed protocols, and visual workflows to aid in methodological decisions.

The primary alternative to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. The fundamental difference lies in the lability of the Nα-protecting group: the Boc group is removed by acid (e.g., trifluoroacetic acid, TFA), while the Fmoc group is cleaved by a base (e.g., piperidine).[1] This dictates the choice of side-chain protecting groups and the overall conditions of the synthesis, which in turn affect the purity and yield of the final peptide.

Performance Comparison: Boc-L-Tyrosine vs. Alternatives

The choice of protecting group for the phenolic hydroxyl of tyrosine is crucial to prevent side reactions. In Boc-SPPS, while a second Boc group can be used on the side chain (Boc-Tyr(Boc)-OH), it is susceptible to premature removal during the repetitive Nα-Boc deprotection steps.[2] A more robust alternative within the Boc strategy is the use of a more acid-stable protecting group like the 2,6-dichlorobenzyl ether (Boc-Tyr(2,6-Cl₂Bzl)-OH).[2] The standard in Fmoc-SPPS is the tert-butyl ether (Fmoc-Tyr(tBu)-OH).

To illustrate the performance differences, the synthesis of a model pentapeptide, Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), provides representative data for the Boc and Fmoc strategies.[3]

Table 1: Performance Comparison in the Synthesis of Leu-Enkephalin [3]

Performance MetricBoc-Tyr(tBu)-OH StrategyFmoc-Tyr(tBu)-OH StrategyCommentary
Crude Peptide Yield~60-70%~75-85%Milder deprotection in Fmoc-SPPS can lead to less peptide chain loss.
Crude Peptide Purity (by HPLC)~50-60%~70-80%Repeated acid treatments in Boc-SPPS can lead to more side reactions.[3]
Final Purified Peptide Yield~20-30%~35-45%Higher crude purity simplifies purification and improves recovery.[3]
Overall Synthesis TimeLongerShorterIn situ neutralization protocols in Boc-SPPS can be more time-consuming.

Further illustrative data from the synthesis of a model pentapeptide containing a modified tyrosine, D-Tyr(Me), highlights similar trends.

Table 2: Illustrative Data for the Synthesis of H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂ [4]

Performance MetricBoc-D-Tyr(Me)-OH StrategyFmoc-D-Tyr(OMe)-OH StrategyKey Considerations
Crude Peptide Yield~65%~80%Milder conditions of Fmoc-SPPS often favor higher yields for modified peptides.
Crude Peptide Purity (by HPLC)~55%~75%Fewer side reactions are typically observed with the Fmoc strategy.
Final Purified Peptide Yield~25%~40%Easier purification of a cleaner crude product leads to better recovery.
Final Peptide Purity (by HPLC)>98%>98%Both methods can achieve high purity after purification.
Target Mass Confirmation (by MS)ConfirmedConfirmedMass spectrometry is essential for identity confirmation.

Note: This data is illustrative and can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.[4]

Common Side Reactions with Boc-L-Tyrosine

The primary challenge in using the Boc strategy for tyrosine-containing peptides is the generation of reactive tert-butyl cations during the acidic Nα-deprotection steps. These carbocations can alkylate the electron-rich aromatic ring of unprotected or prematurely deprotected tyrosine, leading to the formation of 3-tert-butyl-tyrosine as a significant impurity.[2] The use of scavengers, such as triisopropylsilane (TIS) or thioanisole, in the deprotection and final cleavage cocktails is crucial to trap these carbocations and minimize this side reaction.[5]

Experimental Protocols

Protocol 1: Boc-SPPS of a Tyrosine-Containing Peptide

This protocol outlines a general manual procedure for a single coupling cycle using Boc-Tyr(2,6-Cl₂Bzl)-OH.

Materials:

  • Merrifield or PAM resin

  • Boc-Tyr(2,6-Cl₂Bzl)-OH and other required Boc-amino acids

  • Deprotection Solution: 50% (v/v) TFA in Dichloromethane (DCM) with 1% TIS

  • Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIEA) in DCM

  • Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt)

  • Solvents: DCM, N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection: Drain the DCM and add the Deprotection Solution. Agitate for 20-30 minutes. Drain and wash the resin with DCM (3x).

  • Neutralization: Add the Neutralization Solution and agitate for 2 minutes. Repeat this step. Wash the resin with DCM (3x).

  • Coupling: In a separate vessel, dissolve Boc-Tyr(2,6-Cl₂Bzl)-OH (3 eq.) and HOBt (3 eq.) in DMF. Add DCC (3 eq.). Add the activated amino acid solution to the resin and agitate for 2-4 hours. Monitor completion with a colorimetric test (e.g., Kaiser test).

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 2: Final Cleavage and Deprotection (HF Cleavage)

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires a specialized apparatus and safety precautions.

Materials:

  • Dried peptide-resin

  • Anhydrous HF

  • Scavenger: Anisole (1 mL per gram of resin)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in the HF cleavage apparatus.

  • Add the scavenger (anisole).

  • Cool the vessel to 0°C and slowly distill anhydrous HF into the vessel (approx. 10 mL per gram of resin).

  • Stir the mixture at 0°C for 1 hour.[1]

  • Evaporate the HF under vacuum.

  • Wash the residue with cold diethyl ether to precipitate the crude peptide.

  • Collect the peptide by filtration and dry under vacuum.

Protocol 3: HPLC Analysis of Crude Peptide

Objective: To assess the purity of the crude peptide and identify major impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: 0.1% (v/v) TFA in water

  • B: 0.1% (v/v) TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a small amount of a suitable solvent (e.g., 50% acetonitrile/water) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: 220 nm

    • Gradient: A linear gradient from 5% to 65% B over 30 minutes.

  • Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 4: Mass Spectrometry Analysis

Objective: To confirm the molecular weight of the synthesized peptide and identify impurities.

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Procedure:

  • Sample Preparation: The sample is typically diluted from the HPLC fraction or the crude mixture into a suitable solvent for infusion or spotting.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Compare the observed monoisotopic mass with the theoretically calculated mass of the target peptide. Analyze the masses of impurity peaks to identify potential side products, such as the addition of a tert-butyl group (+56 Da).

Mandatory Visualizations

Boc_vs_Fmoc_Workflow cluster_boc Boc-SPPS Cycle cluster_fmoc Fmoc-SPPS Cycle b_start Peptide-Resin b_deprotect Deprotection (50% TFA/DCM) b_start->b_deprotect b_neutralize Neutralization (10% DIEA/DCM) b_deprotect->b_neutralize b_couple Coupling (Boc-Tyr-OH, DCC/HOBt) b_neutralize->b_couple b_wash Wash b_couple->b_wash b_wash->b_start f_start Peptide-Resin f_deprotect Deprotection (20% Piperidine/DMF) f_start->f_deprotect f_couple Coupling (Fmoc-Tyr-OH, HBTU) f_deprotect->f_couple f_wash Wash f_couple->f_wash f_wash->f_start

Caption: A single amino acid addition cycle in Boc vs. Fmoc SPPS.

Peptide_Characterization_Workflow start Crude Peptide Product hplc RP-HPLC Analysis start->hplc ms Mass Spectrometry start->ms purity Assess Purity (% Area) hplc->purity identity Confirm Identity (Molecular Weight) ms->identity purification Purification (Preparative HPLC) purity->purification identity->purification final_product Pure Peptide purification->final_product

Caption: Workflow for the analysis and purification of synthetic peptides.

ErbB_Signaling ligand Ligand (e.g., EGF) receptor ErbB Receptor (Tyrosine Kinase) ligand->receptor dimer Receptor Dimerization & Autophosphorylation receptor->dimer Binding adaptor Adaptor Proteins (e.g., Grb2, Shc) dimer->adaptor Recruitment ras_raf Ras-Raf-MEK-ERK Pathway adaptor->ras_raf pi3k PI3K-Akt Pathway adaptor->pi3k gene Gene Expression (Proliferation, Survival) ras_raf->gene pi3k->gene

Caption: Simplified ErbB receptor tyrosine kinase signaling pathway.

Conclusion

The characterization of peptides synthesized using Boc-L-tyrosine reveals a robust and effective methodology, particularly advantageous for certain "difficult" or hydrophobic sequences where the acidic conditions can mitigate aggregation.[] However, this comes at the cost of harsher reaction conditions, the need for hazardous reagents like HF, and a higher propensity for side reactions, such as alkylation of the tyrosine side chain. The data consistently shows that the alternative Fmoc-based strategy generally produces higher crude yields and purity, which simplifies downstream purification efforts.[3]

The choice between Boc and Fmoc strategies for incorporating tyrosine ultimately depends on the specific peptide sequence, the scale of the synthesis, and the available laboratory infrastructure. A thorough characterization of the crude product by HPLC and mass spectrometry is indispensable to ensure the identity and purity of the final peptide, regardless of the synthetic strategy employed.

References

Safety Operating Guide

Navigating the Disposal of L-Tyrosine, N-(1,1-dimethylethoxy)carbonyl-: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of laboratory chemicals is a cornerstone of a safe and compliant workflow. This guide provides essential safety and logistical information for the disposal of L-Tyrosine, N-(1,1-dimethylethoxy)carbonyl- (also known as Boc-L-Tyrosine), a common reagent in peptide synthesis. While generally not classified as a hazardous substance, adherence to proper disposal protocols is crucial to ensure environmental protection and workplace safety.[1][2][3]

Core Disposal Principles and Regulatory Compliance

The disposal of any chemical waste, including Boc-L-Tyrosine, is governed by local, state, and federal regulations.[1][4] It is imperative to consult your institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for the product you are using. The fundamental principle is to manage chemical wastes in a safe and environmentally sound manner.[5]

Waste materials should be disposed of in accordance with national and local regulations.[1] It is recommended to leave chemicals in their original containers to avoid misidentification and to not mix them with other waste streams.[1] Uncleaned containers should be treated as the product itself.[1]

Summary of Disposal Considerations

The following table summarizes key information regarding the disposal of L-Tyrosine, N-(1,1-dimethylethoxy)carbonyl-.

ParameterInformationSource
Chemical Name L-Tyrosine, N-(1,1-dimethylethoxy)carbonyl-N/A
Synonyms N-(tert-Butoxycarbonyl)-L-tyrosine, Boc-L-Tyrosine, Boc-Tyr-OH[6][7]
CAS Number 3978-80-1[2][6]
Hazard Classification Not classified as a hazardous substance or mixture.[1][3][1][3]
Primary Disposal Route Licensed professional waste disposal service.[8][8]
Container Disposal Handle uncleaned containers like the product itself.[1] Containers that held non-acute hazardous waste can be disposed of as regular trash after being emptied and defaced of labels.[9][1][9]
Accidental Spill Cleanup Sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2][6][8][2][6][8]
Environmental Precautions Do not let the product enter drains.[1][2][8][1][2][8]

Disposal Decision Workflow

The following diagram illustrates a logical workflow for making decisions regarding the disposal of L-Tyrosine, N-(1,1-dimethylethoxy)carbonyl-. This process emphasizes a hierarchy of controls, starting with waste minimization and ending with proper disposal through designated channels.

DisposalWorkflow cluster_start Start: Chemical Handling cluster_waste_generation Waste Generation & Characterization cluster_disposal_pathways Disposal Pathways start L-Tyrosine, N-(1,1-dimethylethoxy)carbonyl- (Boc-L-Tyrosine) in Use waste_generated Waste Generated (Unused reagent, contaminated labware, spill residue) start->waste_generated End of use or spill is_hazardous Is waste considered hazardous per institutional/local regulations? waste_generated->is_hazardous non_hazardous_disposal Non-Hazardous Waste Stream is_hazardous->non_hazardous_disposal No hazardous_disposal Hazardous Waste Stream is_hazardous->hazardous_disposal Yes consult_ehs Consult EHS for guidance on proper segregation and labeling non_hazardous_disposal->consult_ehs Follow institutional protocols hazardous_disposal->consult_ehs Follow institutional protocols professional_disposal Arrange for pickup by a licensed waste disposal service consult_ehs->professional_disposal

Disposal decision workflow for Boc-L-Tyrosine.

Detailed Disposal Procedures

Step 1: Waste Characterization and Segregation

Before disposal, it is essential to determine if the waste is considered hazardous. While pure Boc-L-Tyrosine is generally not classified as hazardous, contamination with other hazardous materials will alter its disposal requirements.[1][3]

  • Segregate Solid Waste: Collect solid Boc-L-Tyrosine waste, including spill cleanup materials, in a designated, properly labeled, and sealed container.[10][11]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams to prevent unintended reactions.[1]

Step 2: Packaging and Labeling

Proper packaging and labeling are critical for safe handling and disposal.

  • Use Compatible Containers: Store waste in containers that are compatible with the chemical. The original container is often the best choice.[1][5][12]

  • Label Clearly: The container must be clearly labeled with the full chemical name: "L-Tyrosine, N-(1,1-dimethylethoxy)carbonyl-" or "Boc-L-Tyrosine", and the approximate quantity.

Step 3: Storage

Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5][12] This area should be away from general lab traffic and incompatible materials.

Step 4: Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[5]

  • Professional Disposal: Chemical waste must be disposed of through a licensed and approved waste disposal contractor.[8]

Accidental Release Measures

In the event of a spill:

  • Ensure Proper Ventilation: Work in a well-ventilated area.[6]

  • Wear Personal Protective Equipment (PPE): This includes safety goggles, gloves, and a lab coat. For larger spills or where dust is generated, respiratory protection may be necessary.[1][6]

  • Contain the Spill: Prevent the powder from spreading or entering drains.[1][2]

  • Clean-up: Carefully sweep or vacuum the spilled solid material. Avoid generating dust.[2][6] Place the collected material into a suitable container for disposal.[6]

  • Decontaminate the Area: Clean the spill area thoroughly.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of L-Tyrosine, N-(1,1-dimethylethoxy)carbonyl-, fostering a secure and environmentally responsible laboratory environment.

References

Personal protective equipment for handling L-Tyrosine, N-(1,1-dimethylethoxy)carbonyl-

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for L-Tyrosine, N-(1,1-dimethylethoxy)carbonyl-

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling L-Tyrosine, N-(1,1-dimethylethoxy)carbonyl-, also known as Boc-L-Tyrosine. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure to chemical compounds. For L-Tyrosine, N-(1,1-dimethylethoxy)carbonyl-, which is typically a solid or powder, the following PPE is recommended.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles with side protection.[1]Protects eyes from dust particles and potential splashes.[2][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile), tested according to EN 374.[1] Powder-free gloves are recommended.[2]Prevents skin contact with the chemical. Thicker gloves generally offer better protection.[2] It is advised to change gloves regularly, for instance, every 30 to 60 minutes.[2]
Respiratory Protection NIOSH-approved respirator (e.g., N95) required when dusts are generated.[5]Protects the respiratory tract from inhalation of airborne particles.[3] Surgical masks offer little to no protection from chemical exposure.[2]
Body Protection Laboratory coat, long-sleeved shirts, and pants.[3] Consider a chemical-resistant apron for added protection.[6]Protects skin from accidental spills and contamination.[3][4]

Experimental Protocols: Handling and Disposal

Adherence to standardized operating procedures is critical for laboratory safety and experimental integrity. The following sections detail the step-by-step methodologies for handling and disposing of L-Tyrosine, N-(1,1-dimethylethoxy)carbonyl-.

Handling Protocol
  • Engineering Controls : Always handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[7][8] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

  • Personal Protective Equipment (PPE) Donning : Before handling the chemical, put on all required PPE as specified in the table above.

  • Weighing and Aliquoting :

    • Perform all weighing and aliquoting of the powdered compound within a chemical fume hood or a ventilated balance enclosure to contain any dust.

    • Use appropriate tools (e.g., spatulas, weigh paper) to handle the powder. Avoid creating dust clouds.

    • Close the container tightly after use.[7][8]

  • Dissolving the Compound :

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • If the solvent is volatile, ensure this is done in a fume hood.

  • General Hygiene : Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[7] Do not eat, drink, or smoke in the laboratory.[7]

Storage

Store L-Tyrosine, N-(1,1-dimethylethoxy)carbonyl- in a tightly closed container in a dry and well-ventilated place.[7] Keep it away from strong oxidizing agents.[9]

Accidental Release Measures

In the event of a spill, evacuate unnecessary personnel from the area.[7] Wearing appropriate PPE, including respiratory protection, mechanically recover the spilled product (e.g., by sweeping or vacuuming).[7] Place the collected material into a suitable, labeled container for disposal.[8] Wash the spill site after the material has been collected.[8]

Disposal Plan

All chemical waste, including unused L-Tyrosine, N-(1,1-dimethylethoxy)carbonyl- and contaminated materials (e.g., gloves, weigh paper), must be disposed of in accordance with local, regional, and national regulations.[9][10]

  • Waste Collection : Collect waste in designated, clearly labeled, and sealed containers.

  • Container Labeling : Ensure waste containers are accurately labeled with the chemical name and associated hazards.

  • Disposal Route : Dispose of the chemical waste through a licensed waste disposal contractor. Do not pour it down the drain.[7]

Workflow Diagram

The following diagram illustrates the standard workflow for safely handling L-Tyrosine, N-(1,1-dimethylethoxy)carbonyl- in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Area (Fume Hood) B->C D Weigh Compound C->D E Prepare Solution D->E F Conduct Experiment E->F G Clean Work Area F->G H Dispose of Waste in Labeled Containers G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of L-Tyrosine, N-(1,1-dimethylethoxy)carbonyl-.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Tyrosine, N-(1,1-dimethylethoxy)carbonyl-
Reactant of Route 2
Reactant of Route 2
L-Tyrosine, N-(1,1-dimethylethoxy)carbonyl-

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.